molecular formula C9H3F3INO2 B1311749 6-iodo-4-(trifluoromethyl)indoline-2,3-dione CAS No. 259667-71-5

6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Cat. No.: B1311749
CAS No.: 259667-71-5
M. Wt: 341.02 g/mol
InChI Key: PIZDFQVLDVEAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione (CAS Registry Number: 259667-71-5 ) is a halogenated derivative of indoline-2,3-dione, also known as isatin. This compound is supplied with a minimum purity of 95% and has a molecular weight of 341.03 g/mol. Its molecular formula is C 9 H 3 F 3 INO 2 , and it features a calculated density of 2.09 g/cm³ and a refractive index of 1.593 . Research Applications and Value Indoline-2,3-dione derivatives represent a novel class of promising agents for cancer treatment . This compound is of significant interest in medicinal chemistry due to the versatile biological activities of the indole scaffold, which facilitates interactions with biological macromolecules and is central to drug design for a wide array of diseases, including cancer . Specifically, structurally related indole-2,3-dione (isatin) derivatives have been identified as key scaffolds in the design and synthesis of potent inhibitors for biological targets like Glycogen Synthase Kinase-3β (GSK-3β) . GSK-3β is overexpressed in human colon and pancreatic carcinomas, where it contributes to cancer cell proliferation and survival; inhibiting this enzyme can lead to apoptosis (programmed cell death) in cancer cells . Furthermore, indole-based compounds are also being explored as inhibitors of other targets, such as Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme regulating tryptophan metabolism and an important target in cancer immunotherapy for disrupting tumor immune escape . Structural Features The structure of this compound includes both an iodine atom and a trifluoromethyl (CF 3 ) group on the indoline-2,3-dione core. The iodine substituent provides steric bulk and can be pivotal in structure-activity relationship (SAR) studies, while the trifluoromethyl group is known to enhance metabolic stability and influence the molecule's lipophilicity, which can be critical for optimizing pharmacokinetic properties . This specific substitution pattern makes it a valuable building block for further chemical exploration and derivatization in drug discovery programs. Handling and Safety This product is labeled as an irritant . It is intended for research and development purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZDFQVLDVEAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433946
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259667-71-5
Record name 6-Iodo-4-trifluoromethyl-isatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-iodo-4-(trifluoromethyl)indoline-2,3-dione, also known as 6-iodo-4-(trifluoromethyl)isatin, is a halogenated derivative of the indole nucleus. While specific research on this particular molecule is limited, the indoline-2,3-dione (isatin) scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Isatin and its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. The presence of both an iodine atom and a trifluoromethyl group on the isatin core is expected to modulate its physicochemical properties, such as lipophilicity and electronic character, potentially enhancing its biological activity and target specificity. This document provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol based on established methods, and a review of the biological activities of structurally related compounds, offering insights into its therapeutic potential.

Chemical Properties

This compound is a small molecule with the following chemical properties:

PropertyValueReference
CAS Number 259667-71-5[1][2]
Molecular Formula C₉H₃F₃INO₂[1]
Molecular Weight 341.03 g/mol [1]
SMILES Code O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O[2]
InChI Key Information not available
Appearance Likely a solid
Purity Commercially available up to >98%[1]

Synthesis

Proposed Experimental Protocol: Sandmeyer Synthesis

This protocol is a generalized procedure based on the synthesis of other substituted isatins and would require optimization for this specific compound.[3]

Step 1: Synthesis of the Isonitrosoacetanilide Intermediate

  • In a reaction vessel, dissolve 3-iodo-5-(trifluoromethyl)aniline in a suitable solvent such as a mixture of water and hydrochloric acid.

  • Add a solution of chloral hydrate and sodium sulfate in water.

  • To this mixture, add a solution of hydroxylamine hydrochloride in water.

  • Heat the reaction mixture to boiling for a short period (e.g., 5-10 minutes) to facilitate the formation of the isonitrosoacetanilide intermediate.

  • Cool the mixture, which should cause the intermediate to precipitate.

  • Filter the precipitate, wash with cold water, and dry.

Step 2: Cyclization to this compound

  • Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 70-80 °C).

  • Stir the mixture at this temperature for a short duration to allow for the electrophilic cyclization to occur.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude isatin product.

  • Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization Aniline 3-iodo-5-(trifluoromethyl)aniline Reaction1 Reaction Aniline->Reaction1 Reagents1 Chloral Hydrate, Hydroxylamine HCl, Sodium Sulfate Reagents1->Reaction1 Intermediate Isonitrosoacetanilide Intermediate_in Isonitrosoacetanilide Intermediate->Intermediate_in Purification & Drying Reaction1->Intermediate Cyclization Cyclization Intermediate_in->Cyclization H2SO4 Conc. H2SO4 H2SO4->Cyclization Product This compound Cyclization->Product

Caption: Proposed Sandmeyer synthesis workflow for this compound.

Biological Activity and Therapeutic Potential

While direct biological data for this compound is not available, the isatin scaffold is a cornerstone in the development of various therapeutic agents. The biological activity is significantly influenced by the nature and position of substituents on the aromatic ring.

Anticancer and Antiproliferative Activity

Isatin derivatives are widely investigated for their anticancer properties.[4][5][6][7] The presence of halogens and trifluoromethyl groups on the isatin ring has been shown to enhance cytotoxic activity against various cancer cell lines.[8][9] These modifications can increase the lipophilicity of the molecule, facilitating cell membrane penetration, and can influence binding to target proteins.

Table 1: Antiproliferative Activity of Structurally Related Substituted Isatins

CompoundSubstitution PatternCell LineIC₅₀ (µM)Reference
Compound 4l 5,6,7-trichloroK562 (Leukemia)1.75[8][10]
HepG2 (Hepatocellular Carcinoma)3.20[8][10]
HT-29 (Colon Carcinoma)4.17[8][10]
Compound 2h 1-benzyl, 5-[trans-2-(methoxycarbonyl)ethen-1-yl]Jurkat (T-cell Leukemia)0.03[11]
Compound 51 N-benzyl, 5-phenylK562 (Leukemia)0.03[12]
HepG2 (Hepatocellular Carcinoma)0.05[12]
Compound 31 Isatin-fluoroquinazolinone hybridMCF-7 (Breast Cancer)0.35[12]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one 5-iodo on indole, quinazolinone at C2MRSA0.98 (MIC, µg/mL)[13]

Note: The data presented is for structurally related compounds and not for this compound itself.

The antiproliferative effects of isatin derivatives are often mediated through the induction of apoptosis.[11][14] Studies on related compounds have shown that they can trigger the mitochondrial-mediated intrinsic apoptotic pathway, characterized by the dissipation of the mitochondrial membrane potential and the activation of effector caspases like caspase-3.[11]

Enzyme Inhibition

The isatin core is a privileged scaffold for the design of enzyme inhibitors. Key targets include:

  • Caspases: Isatin derivatives have been identified as potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in apoptosis.[11] Inhibition of caspases can be a therapeutic strategy in diseases characterized by excessive apoptosis.

  • Kinases: Various kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Substituted indolin-2-ones are key components of several approved kinase inhibitor drugs (e.g., Sunitinib). Iodo-substituted indolo-quinoline derivatives have shown potent inhibition of DYRK1A kinase, a target implicated in neurodegenerative diseases.[15]

  • Other Enzymes: Isatin derivatives have also been shown to inhibit other enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and viral proteases.[4][14]

Postulated Mechanism of Action in Cancer

Based on the activities of related compounds, this compound could potentially exert its anticancer effects through multiple mechanisms. A plausible signaling pathway involves the inhibition of receptor tyrosine kinases (RTKs) at the cell surface, leading to the downregulation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. This can subsequently lead to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of the caspase cascade.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Isatin 6-iodo-4-(trifluoromethyl) indoline-2,3-dione Isatin->RTK Inhibition Bcl2 Bcl-2 Isatin->Bcl2 Inhibition Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes Bax Bax Bcl2->Bax Inhibits CytoC Cytochrome c Bax->CytoC Promotes release Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

An In-depth Technical Guide to the Structure Elucidation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethylated isatin derivative. Isatin and its analogs are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] This document outlines a proposed synthetic route based on the Sandmeyer isatin synthesis, detailed predicted spectroscopic data for structural confirmation, and a plausible biological mechanism of action. Due to the limited availability of experimental data in the public domain for this specific molecule, the spectroscopic and biological information presented herein is based on established principles and data for analogous compounds.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for its wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][3] The substitution pattern on the isatin ring system plays a crucial role in modulating its biological activity. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while a halogen atom can provide a site for further functionalization and influence electronic properties.[4] this compound combines these features, making it a compound of significant interest for medicinal chemistry and drug development.

This guide details a proposed pathway for its synthesis and provides a thorough analysis of its expected structural characteristics based on modern spectroscopic techniques.

Proposed Synthesis

The synthesis of this compound can be achieved through a modified Sandmeyer isatin synthesis, a reliable method for the preparation of isatins from anilines.[5][6] The proposed starting material for this synthesis is 3-iodo-5-(trifluoromethyl)aniline. The overall workflow is depicted below.

Sandmeyer Isatin Synthesis Workflow start 3-iodo-5-(trifluoromethyl)aniline intermediate1 Isonitrosoacetanilide Intermediate start->intermediate1 Step 1: Condensation product This compound intermediate1->product Step 2: Cyclization reagents1 Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate reagents1->intermediate1 reagents2 Concentrated Sulfuric Acid reagents2->product

Figure 1: Proposed Sandmeyer synthesis workflow for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve chloral hydrate (0.12 mol) and anhydrous sodium sulfate (0.85 mol) in 500 mL of deionized water.

  • In a separate beaker, prepare a solution of 3-iodo-5-(trifluoromethyl)aniline (0.1 mol) in 150 mL of 1M hydrochloric acid.

  • Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of deionized water.

  • Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours. The color of the reaction mixture is expected to change, and a precipitate should form.

  • Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to ensure complete precipitation.

  • Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.

Step 2: Synthesis of this compound

  • To a 500 mL beaker, cautiously add concentrated sulfuric acid (200 mL) and cool to approximately 50°C.

  • While stirring, slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, maintaining the temperature between 60-70°C. An ice bath may be necessary for cooling.

  • After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to complete the cyclization.

  • Carefully pour the hot reaction mixture onto crushed ice (approximately 800 g) in a large beaker with stirring.

  • Allow the ice to melt completely, and collect the resulting precipitate by vacuum filtration.

  • Wash the crude product with cold deionized water until the washings are neutral.

  • Recrystallize the solid from a suitable solvent (e.g., ethanol/water or acetic acid/water) to yield the purified this compound.

Structure Elucidation and Data Presentation

The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following tables present the predicted data for this compound.

Predicted NMR Spectroscopic Data

The predicted Nuclear Magnetic Resonance (NMR) data is crucial for confirming the connectivity and chemical environment of the atoms in the molecule.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~11.5 s 1H N-H
~8.1 d 1H H-5

| ~7.9 | d | 1H | H-7 |

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~183 C-3 (C=O)
~159 C-2 (C=O)
~152 C-7a
~145 C-5
~130 (q, J ≈ 30 Hz) C-4
~125 C-7
~122 (q, J ≈ 270 Hz) -CF₃
~118 C-3a

| ~95 | C-6 |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Assignment

| ~-62 | s | -CF₃ |

Predicted FTIR and Mass Spectrometry Data

Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and the molecular weight of the compound.

Table 4: Predicted FTIR Data (KBr Pellet)

Wavenumber (cm⁻¹) Intensity Assignment
~3200 Broad N-H stretch
~1750 Strong C=O stretch (ketone, C-3)
~1730 Strong C=O stretch (amide, C-2)
~1610 Medium C=C aromatic stretch

| ~1100-1350 | Strong | C-F stretch |

Table 5: Predicted Mass Spectrometry Data (EI)

m/z Predicted Fragment
341 [M]⁺
313 [M - CO]⁺
285 [M - 2CO]⁺
214 [M - I]⁺

| 186 | [M - I - CO]⁺ |

Plausible Biological Signaling Pathway

While the specific biological targets of this compound are yet to be determined, many isatin derivatives are known to exhibit anticancer activity by interfering with microtubule dynamics. They can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle. A generalized schematic of this proposed mechanism of action is presented below.

Isatin_Tubulin_Inhibition cluster_cell Cancer Cell isatin 6-iodo-4-(trifluoromethyl) indoline-2,3-dione tubulin α/β-Tubulin Dimers isatin->tubulin Binds to Colchicine Site microtubule Microtubule Polymerization isatin->microtubule Inhibits tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest apoptosis Apoptosis mitotic_arrest->apoptosis Induces

Figure 2: Proposed mechanism of action via inhibition of tubulin polymerization.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed Sandmeyer synthesis offers a viable route to obtain this novel isatin derivative. The predicted spectroscopic data presented herein serves as a benchmark for experimental verification. Further investigation into the biological activities of this compound, potentially targeting pathways such as tubulin polymerization, is warranted to explore its therapeutic potential.

Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for research and guidance purposes only.

References

An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethyl-substituted member of the indoline-2,3-dione (isatin) family. While specific experimental data for this particular compound is not extensively available in public literature, this document extrapolates from the well-established chemistry and biological activity of related isatin derivatives to provide a foundational understanding for researchers. This guide covers the core chemical properties, a proposed synthesis workflow, and potential biological significance, with a focus on its potential as a kinase inhibitor. The indoline-2,3-dione scaffold is a well-known privileged structure in medicinal chemistry, recognized for a wide array of biological activities, including antitumor, antiviral, and antimicrobial properties.[1] The introduction of iodine and a trifluoromethyl group is anticipated to modulate its physicochemical properties and biological target interactions.

Chemical and Physical Properties

This compound is a small molecule with the CAS number 259667-71-5.[2] Its structure combines the reactive isatin core with an electron-withdrawing trifluoromethyl group and a bulky, lipophilic iodine atom. These substitutions are expected to influence the compound's solubility, metabolic stability, and binding affinity to biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 259667-71-5[2]
Molecular Formula C₉H₃F₃INO₂
Molecular Weight 341.03 g/mol [2]
SMILES O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O
Purity Typically >98% (as supplied by commercial vendors)

Note: Specific quantitative data such as melting point, boiling point, and solubility for this compound are not publicly available and would need to be determined experimentally.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established methods for preparing substituted isatins. A common approach involves the Sandmeyer isatin synthesis or related cyclization reactions from an appropriate aniline precursor.

Proposed Experimental Workflow for Synthesis

The following workflow outlines a potential synthetic route and the necessary characterization steps.

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Start with 3-Amino-5-iodobenzotrifluoride intermediate1 Diazotization and Reaction with Chloral Hydrate and Hydroxylamine start->intermediate1 intermediate2 Formation of Isonitrosoacetanilide Derivative intermediate1->intermediate2 cyclization Acid-catalyzed Cyclization (e.g., with H₂SO₄) intermediate2->cyclization product This compound cyclization->product purification Column Chromatography (Silica Gel) product->purification recrystallization Recrystallization purification->recrystallization nmr ¹H and ¹³C NMR recrystallization->nmr ms Mass Spectrometry (LC-MS) nmr->ms hplc HPLC Analysis ms->hplc ftir FT-IR Spectroscopy hplc->ftir elemental Elemental Analysis ftir->elemental

Caption: Proposed workflow for synthesis and characterization.

Hypothetical Experimental Protocol

Synthesis of the Isonitrosoacetanilide Intermediate:

  • Dissolve 3-amino-5-iodobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).

  • Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare a solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate.

  • Slowly add the diazonium salt solution to the hydroxylamine mixture.

  • Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).

  • Cool the mixture and filter the resulting precipitate, which is the isonitrosoacetanilide derivative.

Cyclization to this compound:

  • Slowly and carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, maintaining a low temperature.

  • After the addition is complete, gently warm the mixture to facilitate cyclization.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter, wash with water until neutral, and dry the crude this compound.

Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Characterization

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.

Table 2: Analytical Characterization Methods

TechniqueExpected Outcome
¹H NMR Aromatic proton signals in the downfield region, with splitting patterns consistent with the substitution on the benzene ring. A broad singlet for the N-H proton.
¹³C NMR Signals corresponding to the carbonyl carbons, the trifluoromethyl carbon, and the aromatic carbons.
LC-MS A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 341.03 g/mol .
HPLC A single major peak indicating the purity of the compound.
FT-IR Characteristic absorption bands for N-H stretching, C=O stretching (ketone and amide), and C-F stretching.

Biological Activity and Potential Applications

The indoline-2,3-dione scaffold is a key feature in many biologically active compounds. Notably, derivatives of this structure have been developed as potent inhibitors of protein kinases.[3][4] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Potential as a Kinase Inhibitor

Many 3-substituted indolin-2-ones are known to be selective inhibitors of various receptor tyrosine kinases (RTKs), such as VEGFR, PDGFR, and EGFR.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The presence of a trifluoromethyl group can enhance binding affinity and cell permeability, while the iodo-substituent may provide additional hydrophobic interactions within the ATP-binding pocket.

ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Binds adp ADP rtk->adp pathway Downstream Signaling (e.g., RAS-RAF-MEK-ERK) rtk->pathway Activates compound 6-iodo-4-(trifluoromethyl) indoline-2,3-dione compound->rtk Binds to ATP pocket compound->inhibition atp ATP atp->rtk response Cellular Response (Proliferation, Survival) pathway->response Leads to inhibition->rtk Blocks ATP binding

Caption: Potential mechanism of action as an RTK inhibitor.

Experimental Protocol for Kinase Inhibition Assay

To evaluate the inhibitory activity of this compound against a specific kinase (e.g., VEGFR2), a biochemical assay could be performed.

  • Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable peptide substrate, ATP, and the test compound.

  • Procedure: a. Prepare a series of dilutions of the test compound in DMSO. b. In a microplate, add the kinase, the peptide substrate, and the test compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that quantify the remaining ATP.

  • Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Table 3: Representative Data from a Kinase Inhibition Assay for a Hypothetical Isatin Derivative

Compound Concentration (nM)% Inhibition (Mean ± SD)
15.2 ± 1.1
1025.8 ± 2.5
5048.9 ± 3.1
10070.3 ± 2.8
50095.1 ± 1.5
Calculated IC₅₀ 51.2 nM

Conclusion

This compound is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. Based on the extensive research into its parent scaffold, isatin, it is hypothesized to possess significant biological activity, potentially as a kinase inhibitor. Further experimental validation is required to elucidate its precise physicochemical properties, biological targets, and therapeutic potential. The protocols and workflows outlined in this guide provide a framework for researchers to undertake such investigations.

References

In-Depth Technical Guide: Physicochemical Properties of 6-Iodo-4-(trifluoromethyl)isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-4-(trifluoromethyl)isatin is a halogenated and trifluoromethyl-substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The introduction of an iodine atom and a trifluoromethyl group at specific positions on the isatin ring is anticipated to significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the trifluoromethyl group and the size and lipophilicity of the iodine atom can influence the molecule's reactivity, metabolic stability, and interactions with biological targets. This technical guide provides a summary of the available physicochemical data, a plausible synthetic approach, and an overview of the potential biological significance of 6-iodo-4-(trifluoromethyl)isatin.

Physicochemical Properties

Quantitative experimental data for 6-iodo-4-(trifluoromethyl)isatin is not extensively available in public literature. The following table summarizes key physicochemical properties, including calculated values and data for structurally related compounds to provide an estimation.

PropertyValueSource/Method
IUPAC Name 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione-
CAS Number 259667-71-5-
Molecular Formula C₉H₃F₃INO₂-
Molecular Weight 341.03 g/mol Calculated
Melting Point Data not available. Isatin has a melting point of 203-205 °C. Substituted isatins have a wide range of melting points.-
Boiling Point Data not available. Isatins typically decompose at high temperatures.-
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. Poorly soluble in water.Based on general solubility of isatin derivatives.
pKa Data not available. The N-H proton of the isatin ring is weakly acidic.-
Appearance Likely a crystalline solid, color ranging from yellow to orange or red.Based on related isatin compounds.

Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of 6-iodo-4-(trifluoromethyl)isatin is not readily found in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isatins, such as the Sandmeyer methodology.

Proposed Synthetic Workflow

G Proposed Synthesis Workflow for 6-Iodo-4-(trifluoromethyl)isatin cluster_start Starting Material cluster_reaction Reaction Steps cluster_product Product cluster_purification Purification 3-Iodo-5-(trifluoromethyl)aniline 3-Iodo-5-(trifluoromethyl)aniline Isonitrosoacetanilide formation Isonitrosoacetanilide formation 3-Iodo-5-(trifluoromethyl)aniline->Isonitrosoacetanilide formation Chloral hydrate, Hydroxylamine hydrochloride Cyclization Cyclization Isonitrosoacetanilide formation->Cyclization Concentrated Sulfuric Acid Crude 6-iodo-4-(trifluoromethyl)isatin Crude 6-iodo-4-(trifluoromethyl)isatin Cyclization->Crude 6-iodo-4-(trifluoromethyl)isatin Recrystallization Recrystallization Crude 6-iodo-4-(trifluoromethyl)isatin->Recrystallization Pure 6-iodo-4-(trifluoromethyl)isatin Pure 6-iodo-4-(trifluoromethyl)isatin Recrystallization->Pure 6-iodo-4-(trifluoromethyl)isatin

Caption: A proposed workflow for the synthesis and purification of 6-iodo-4-(trifluoromethyl)isatin.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide derivative)

  • In a suitable reaction vessel, dissolve 3-iodo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.

  • To this solution, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.

  • Heat the mixture to reflux for a specified period. The isonitrosoacetanilide derivative is expected to precipitate upon cooling.

  • Filter the solid product, wash with cold water, and dry under vacuum.

Step 2: Cyclization to 6-iodo-4-(trifluoromethyl)isatin

  • Carefully add the dried isonitrosoacetanilide derivative in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.

  • After the addition is complete, continue to stir the mixture at an elevated temperature to ensure complete cyclization.

  • Pour the reaction mixture onto crushed ice, which should induce the precipitation of the crude 6-iodo-4-(trifluoromethyl)isatin.

  • Filter the crude product, wash thoroughly with water to remove excess acid, and dry.

Step 3: Purification

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure 6-iodo-4-(trifluoromethyl)isatin.

Biological Activity

While specific biological studies on 6-iodo-4-(trifluoromethyl)isatin are not widely published, the isatin scaffold is a well-known pharmacophore with a broad spectrum of activities. The presence of the trifluoromethyl group and the iodine atom is likely to confer specific biological properties.

  • Anticancer Activity: Many fluorinated and halogenated isatin derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization.

  • Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral proteases and other enzymes essential for viral replication.

  • Enzyme Inhibition: The electrophilic C3-carbonyl group of the isatin core can react with nucleophilic residues in the active sites of various enzymes. The substituents on the aromatic ring can modulate this reactivity and confer selectivity.

Further research is required to elucidate the specific biological targets and mechanisms of action of 6-iodo-4-(trifluoromethyl)isatin.

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of a newly synthesized compound like 6-iodo-4-(trifluoromethyl)isatin.

G General Characterization Workflow cluster_structural Spectroscopic Methods Synthesized Compound Synthesized Compound Purity Assessment Purity Assessment Synthesized Compound->Purity Assessment HPLC, TLC Structural Elucidation Structural Elucidation Purity Assessment->Structural Elucidation If pure Physicochemical Characterization Physicochemical Characterization Structural Elucidation->Physicochemical Characterization Structure confirmed NMR NMR Structural Elucidation->NMR IR IR Structural Elucidation->IR MS MS Structural Elucidation->MS Biological Screening Biological Screening Physicochemical Characterization->Biological Screening

Caption: A general workflow for the characterization of a synthesized chemical compound.

Conclusion

6-Iodo-4-(trifluoromethyl)isatin is a chemical entity of significant interest for medicinal chemistry and drug discovery due to its unique substitution pattern on the versatile isatin scaffold. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and potential areas of biological investigation. Further empirical studies are necessary to fully characterize this compound and explore its therapeutic potential.

An In-Depth Technical Guide on the Biological Evaluation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic incorporation of substituents such as halogens and trifluoromethyl groups has been shown to significantly modulate the pharmacological profile of the isatin core. This technical guide focuses on the chemical properties and plausible biological activities of a specific derivative, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive framework for its investigation as a potential therapeutic agent. Drawing upon research on analogous compounds, we outline detailed experimental protocols for its synthesis and evaluation as an anticancer agent, with a focus on apoptosis induction via caspase activation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related isatin derivatives.

Introduction to the Isatin Scaffold

The isatin (1H-indole-2,3-dione) nucleus is a versatile building block in the synthesis of various heterocyclic compounds and is a core structure in numerous biologically active molecules.[1] The inherent reactivity of its C3-keto group and the acidity of the N-H proton allow for diverse chemical modifications, leading to a vast library of derivatives with significant therapeutic potential.

Influence of Halogen and Trifluoromethyl Substitution

The introduction of halogen atoms, such as iodine, and trifluoromethyl (-CF3) groups onto the isatin ring can profoundly impact a molecule's physicochemical and biological properties. Halogenation, particularly at the C5 and C7 positions, has been associated with enhanced antibacterial and anticancer activities.[2] The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to increase metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of a trifluoromethyl group on the phenyl ring of isatin derivatives has been linked to significant antifungal activity.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the title compound is presented in Table 1.

PropertyValueReference
IUPAC Name This compound
CAS Number 259667-71-5[2]
Molecular Formula C₉H₃F₃INO₂[2]
Molecular Weight 341.03 g/mol [2]
Canonical SMILES C1=C(C2=C(C=C1I)NC(=O)C2=O)C(F)(F)F

Plausible Biological Activity: Anticancer Potential

Based on the extensive literature on substituted isatins, a primary and plausible biological application for this compound is in the realm of oncology. Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.

Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation

A common pathway through which isatin derivatives exert their anticancer effects is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of cysteine-aspartic proteases known as caspases. It is hypothesized that this compound may induce apoptosis by activating initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), leading to the cleavage of cellular substrates and ultimately, cell death.

G This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Cytochrome c Release Cytochrome c Release Mitochondrial Stress->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Apaf-1 Apaf-1 Apaf-1->Apoptosome Formation Caspase-9 (active) Caspase-9 (active) Apoptosome Formation->Caspase-9 (active) Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Formation Caspase-3/7 (active) Caspase-3/7 (active) Caspase-9 (active)->Caspase-3/7 (active) activates Pro-Caspase-3/7 Pro-Caspase-3/7 Substrate Cleavage Substrate Cleavage Caspase-3/7 (active)->Substrate Cleavage Apoptosis Apoptosis Substrate Cleavage->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

G 3-iodo-5-(trifluoromethyl)aniline 3-iodo-5-(trifluoromethyl)aniline Isonitrosoacetanilide Intermediate Isonitrosoacetanilide Intermediate 3-iodo-5-(trifluoromethyl)aniline->Isonitrosoacetanilide Intermediate 1. HCl, Na2SO4 Chloral Hydrate & Hydroxylamine Chloral Hydrate & Hydroxylamine Chloral Hydrate & Hydroxylamine->Isonitrosoacetanilide Intermediate 2. Reflux This compound This compound Isonitrosoacetanilide Intermediate->this compound Cyclization Sulfuric Acid Sulfuric Acid Sulfuric Acid->this compound

Caption: Plausible synthetic workflow for the target compound.

Protocol:

  • Preparation of the isonitrosoacetanilide intermediate: To a solution of 3-iodo-5-(trifluoromethyl)aniline in aqueous hydrochloric acid, a solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the isonitrosoacetanilide intermediate precipitates and is collected by filtration.

  • Cyclization to the isatin: The dried intermediate is added portion-wise to concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred until cyclization is complete (monitored by TLC). The mixture is then poured onto crushed ice, and the resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.

Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Cancer cells treated with the compound as described above

  • Caspase-Glo® 3/7 Assay Reagent (or similar)

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Lysis and Reagent Addition: After compound treatment, lyse the cells and add the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

  • Data Analysis: Compare the luminescence of treated cells to that of untreated and vehicle-treated controls to determine the fold-increase in caspase-3/7 activity.

Quantitative Data Presentation

While specific quantitative data for this compound is not available, Table 2 provides a template with representative data based on published results for structurally similar halogenated isatin derivatives, which often exhibit IC₅₀ values in the low micromolar range against various cancer cell lines.

Cell LineCompoundIC₅₀ (µM) [Representative]
MCF-7This compound8.5
A549This compound12.2
HeLaThis compound15.7

Note: The IC₅₀ values presented are for illustrative purposes and are based on the activities of analogous compounds.

Conclusion

This compound is a promising, yet understudied, derivative of the pharmacologically significant isatin scaffold. The presence of both an iodine atom and a trifluoromethyl group suggests a strong potential for potent biological activity, particularly as an anticancer agent. This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound, focusing on its plausible role in inducing apoptosis through caspase activation. The detailed protocols and conceptual diagrams are intended to facilitate further research into this and related compounds, ultimately contributing to the development of novel therapeutics.

References

An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the general biological context of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethylated isatin derivative. Isatins (indoline-2,3-diones) are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making their derivatives, such as the title compound, promising candidates for further investigation in drug discovery and development.

Core Compound Data

The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, analysis, and modeling.

PropertyValueSource
Molecular Weight 341.03 g/mol [1]
Molecular Formula C₉H₃F₃INO₂[1]
CAS Number 259667-71-5[1]
Canonical SMILES C1=C(C2=C(C(=O)N1)C(=O)C2(F)(F)F)I

Proposed Experimental Synthesis Protocol

The proposed starting material for this synthesis is 3-iodo-5-(trifluoromethyl)aniline. The overall proposed reaction scheme is depicted below:

Synthesis_Workflow cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization A 3-iodo-5-(trifluoromethyl)aniline C Isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Intermediate) A->C HCl, Na2SO4, H2O, Heat B Chloral hydrate & Hydroxylamine hydrochloride B->C E This compound (Final Product) C->E Heat D Concentrated Sulfuric Acid D->E

Caption: Proposed two-step synthesis of this compound.

Detailed Methodology:

Step 1: Synthesis of Isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide

  • In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (anhydrous, 5 eq) in water.

  • In a separate beaker, dissolve 3-iodo-5-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of water and concentrated hydrochloric acid.

  • Add the aniline solution to the chloral hydrate solution with stirring.

  • Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.

  • Heat the mixture to reflux for a short period (e.g., 5-10 minutes) until a precipitate forms.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid intermediate by vacuum filtration, wash thoroughly with cold water, and air dry.

Step 2: Synthesis of this compound

  • Carefully add concentrated sulfuric acid to a clean, dry flask and heat to approximately 70-80°C.

  • Slowly and portion-wise, add the dried isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide intermediate to the hot sulfuric acid with vigorous stirring. Maintain the temperature and stir for an additional 30-60 minutes.

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • The resulting precipitate, the crude this compound, is collected by vacuum filtration.

  • Wash the product with cold water until the filtrate is neutral.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Biological Activity and Potential Signaling Pathways

Specific biological activity data for this compound is not currently available in the public domain. However, the isatin scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These activities often stem from the ability of the isatin core to interact with various biological targets, particularly protein kinases.

Isatin derivatives have been reported to inhibit a variety of kinases involved in cell proliferation, survival, and angiogenesis. The general mechanism often involves competitive binding at the ATP-binding site of the kinase. A simplified, generalized signaling pathway that could be targeted by isatin derivatives is illustrated below. It is important to note that this is a representative pathway and the specific targets of this compound remain to be elucidated.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Isatin Isatin Derivative (e.g., 6-iodo-4-(trifluoromethyl) indoline-2,3-dione) Isatin->Raf Inhibition Isatin->MEK Inhibition Gene Gene Expression (Proliferation, Survival) Transcription->Gene

Caption: Generalized MAPK/ERK signaling pathway potentially inhibited by isatin derivatives.

Conclusion and Future Directions

This compound is a synthetically accessible compound with physicochemical properties that fall within the range of interest for drug discovery. The proposed synthesis protocol provides a clear path for its preparation, enabling further investigation. While specific biological data is lacking, its structural similarity to other bioactive isatins suggests that it may possess interesting pharmacological properties, potentially as a kinase inhibitor. Future research should focus on the synthesis and subsequent biological evaluation of this compound against a panel of relevant targets, such as protein kinases implicated in cancer and other diseases. Such studies will be crucial in determining the therapeutic potential of this and related halogenated and trifluoromethylated isatin derivatives.

References

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated the attention of chemists and pharmacologists for over a century and a half. First isolated in 1841, this deceptively simple molecule has proven to be a remarkably versatile building block for the synthesis of a vast array of derivatives with a broad spectrum of biological activities.[1][2][3] Its inherent reactivity and ability to be readily functionalized at multiple positions have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted isatin derivatives, detailing key synthetic methodologies, summarizing their diverse pharmacological applications with quantitative data, and illustrating the intricate signaling pathways they modulate.

A Historical Journey: From Indigo to Modern Therapeutics

The story of isatin begins with the pioneering work of Otto Linné Erdmann and Auguste Laurent in 1841, who independently identified it as a product of the oxidation of indigo dye with nitric and chromic acids.[1][3] For many years, isatin remained primarily a chemical curiosity. However, the 20th century witnessed a burgeoning interest in its biological potential. A significant milestone was the discovery of the antiviral activity of isatin-β-thiosemicarbazone (Methisazone) in the 1950s, which was one of the first antiviral drugs to be used clinically. This discovery ignited a wave of research into the therapeutic applications of isatin derivatives, leading to the exploration of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthetic versatility of the isatin core has allowed for the creation of a multitude of structurally diverse analogs, some of which have progressed to clinical trials and even market approval, such as the anticancer drug Sunitinib, a multi-kinase inhibitor.[4]

Historical_Timeline 1841 Discovery of Isatin (Erdmann & Laurent) 1950s Discovery of Antiviral Activity (Isatin-β-thiosemicarbazone) 1841->1950s Late 20th Century Exploration of Anticancer, Antimicrobial, and other Therapeutic Properties 1950s->Late 20th Century 2006 Approval of Sunitinib (Isatin-based Kinase Inhibitor) Late 20th Century->2006 Present Ongoing Research and Development of Novel Isatin Derivatives 2006->Present

Synthetic Methodologies: Crafting the Isatin Scaffold

The facile synthesis of the isatin core and its subsequent derivatization are central to its prominence in medicinal chemistry. Several classical and modern methods have been developed to construct this valuable heterocycle.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis, discovered by Traugott Sandmeyer, is a widely used and classical method for preparing isatins from anilines.[5][6] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the isatin.[5][7]

Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisatin [8]

  • Preparation of 3-Bromoisonitrosoacetanilide: A 5-litre flask is charged with a solution of chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³), warmed to 30 °C to dissolve the solids. To this is added 3-bromoaniline (43 g, 0.25 mol) dissolved in warm water (150 cm³) and concentrated HCl (25 cm³), followed by a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³). A thick white suspension forms. The mixture is heated, and at 60–70 °C, a thick paste forms. After heating for 2 hours at 80–100 °C, the mixture is cooled to 80 °C and filtered. The pale brown product is washed with water and air-dried.

  • Cyclization to 4-Bromoisatin: Concentrated H₂SO₄ (200 cm³) is heated to 60 °C with mechanical stirring. 3-Bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C. The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto crushed ice (2.5 litres). After standing for 1 hour, the orange precipitate is filtered, washed with water, and dried at 40 °C to yield a mixture of 4-bromo- and 6-bromo-isatin.

  • Purification: The mixture of bromoisatins is dissolved in hot (60 °C) 2M NaOH solution. The solution is then acidified with acetic acid, and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.

Sandmeyer_Synthesis Aniline Aniline Isonitrosoacetanilide Isonitrosoacetanilide Intermediate Aniline->Isonitrosoacetanilide Condensation ChloralHydrate Chloral Hydrate ChloralHydrate->Isonitrosoacetanilide Condensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Isonitrosoacetanilide Condensation Isatin Isatin Isonitrosoacetanilide->Isatin Acid-catalyzed Cyclization (H₂SO₄)

Stolle Synthesis

The Stolle synthesis is another important method, particularly for the preparation of N-substituted isatins.[6][9] It involves the reaction of a secondary arylamine with oxalyl chloride to form an N-aryl-α-keto-amide intermediate, which is then cyclized using a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride.[10][11]

Experimental Protocol: Stolle Synthesis of N-Substituted Isatins (General Procedure) [6]

  • Acylation: To a solution of the N-substituted aniline in a suitable solvent (e.g., dichloromethane), oxalyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period to form the chlorooxalylanilide intermediate.

  • Cyclization: A Lewis acid (e.g., AlCl₃) is added portion-wise to the reaction mixture, and the temperature is gradually increased. The reaction is monitored by TLC until completion.

  • Work-up and Purification: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the N-substituted isatin.

Stolle_Synthesis SecondaryArylamine Secondary Arylamine Intermediate N-Aryl-α-keto-amide Intermediate SecondaryArylamine->Intermediate Acylation OxalylChloride Oxalyl Chloride OxalylChloride->Intermediate Acylation N_Substituted_Isatin N-Substituted Isatin Intermediate->N_Substituted_Isatin Lewis Acid-catalyzed Cyclization (e.g., AlCl₃)

Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins from anilines via a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[10][12] This method is particularly useful for the synthesis of isatins with electron-donating groups on the aromatic ring.

Experimental Protocol: Gassman Isatin Synthesis (General Procedure) [10]

  • Formation of the 3-Methylthio-2-oxindole Intermediate: An N-chloroaniline is reacted with a β-keto ester in the presence of a base to form a sulfonium ylide, which then undergoes a[7][13]-sigmatropic rearrangement and subsequent cyclization to yield the 3-methylthio-2-oxindole.

  • Oxidation: The 3-methylthio-2-oxindole is oxidized using an appropriate oxidizing agent (e.g., N-chlorosuccinimide) to afford the corresponding isatin.

Therapeutic Applications: A Multifaceted Pharmacophore

Substituted isatin derivatives have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery.

Anticancer Activity

The anticancer potential of isatin derivatives is one of the most extensively studied areas.[2] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1][14]

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values in µM)

CompoundCancer Cell LineIC₅₀ (µM)Reference
5,7-Dibromoisatin analog 11 HT29 (Colon)~1[13][15]
5,7-Dibromoisatin analog 13 HT29 (Colon)~1[13][15]
Isatin-triazole hybrid 13 MGC-803 (Gastric)9.78[16]
Ospemifene-isatin hybrid 15 MCF-7 (Breast)1.56[16]
Curcumin-isatin hybrid 20 HCT-116 (Colon)1.2[16]
Bis-isatin analog 10a-l Various8.32 - 49.73[17]
Benzofuran-isatin conjugate 12b Various47.6 - 96.7[17]
Ciprofloxacin-isatin hybrid 15i Various78.1 - 90.7[17]
Imidazolidine-isatin IST-02 HuH-7 (Liver)3.07[18]
Thiazolidine-isatin IST-04 HuH-7 (Liver)14.60[18]
Moxifloxacin-isatin hybridVarious32 - 77[2][19]
Isatin-hydrazine hybridVarious4 - 13[2][19]
Isatin-3-oxime-based hydroxamic acidVarious<10[2][19]

Signaling Pathway: Isatin Derivatives as Kinase Inhibitors

Many isatin-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[20][21] For example, Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. Other derivatives have been shown to inhibit kinases like Akt and GSK-3β.[22]

Kinase_Inhibition_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activation IsatinDerivative Isatin Derivative (e.g., Sunitinib) IsatinDerivative->RTK Akt Akt IsatinDerivative->Akt Apoptosis Apoptosis IsatinDerivative->Apoptosis Induction PI3K->Akt Activation DownstreamEffectors Downstream Effectors (Proliferation, Survival, Angiogenesis) Akt->DownstreamEffectors Activation DownstreamEffectors->Apoptosis Inhibition

Signaling Pathway: Isatin Derivatives as Tubulin Polymerization Inhibitors

Several isatin derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[13][15]

Tubulin_Polymerization_Inhibition TubulinDimers α/β-Tubulin Dimers Microtubules Microtubules TubulinDimers->Microtubules Polymerization Microtubules->TubulinDimers Depolymerization MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Disruption of Mitotic Spindle IsatinDerivative Isatin Derivative IsatinDerivative->TubulinDimers Inhibits Polymerization Apoptosis Apoptosis MitoticArrest->Apoptosis

Antiviral Activity

The antiviral properties of isatin derivatives have been recognized for decades, with Methisazone being a notable early example.[23][24] Research in this area continues, with a focus on developing agents against a range of viruses, including HIV and SARS-CoV.[25][26]

Table 2: Antiviral Activity of Selected Isatin Derivatives

CompoundVirusAssayEC₅₀ (µg/mL)Reference
Norfloxacin-isatin Mannich base 1a HIV-1Replication Inhibition11.3[25]
Norfloxacin-isatin Mannich base 1b HIV-1Replication Inhibition13.9[25]
Isatin β-thiosemicarbazone 10c, f, i HIVReplication Inhibition2.62 - 3.40 (µM)[25]
Aminopyrimidinimino isatin 9l HIV-1Replication Inhibition12.1 - 62.1[25]
Isatin-sulfadimidine Schiff baseHIV-1Replication Inhibition8 - 15.3[25]
N-Substituted isatin 4o SARS-CoV 3CLproEnzyme Inhibition0.95 (µM)[26]
N-Substituted isatin 4k SARS-CoV 3CLproEnzyme Inhibition1.12 (µM)[26]
Antimicrobial Activity

Isatin derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[27][28] They represent a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.

Table 3: Antibacterial Activity of Selected Isatin Derivatives (MIC values)

CompoundBacteriaMIC (µg/mL)Reference
IsatinCampylobacter jejuni/coli<1.0 - 16.0[27]
Isatin-pyrimidine hybridMycobacterium tuberculosis0.48 - 3.9 (µM)[27]
Isatin-quinoline conjugate 11a MRSA-[29]
Isatin-quinoline conjugate 10a, b, f Various0.006 - 2.5 (mg/mL)[29]
Isatin derivative 3b Various bacteria3.12[28]
Isatin derivative 3e S. aureus, MRSA6.25[28]
Isatin-thiosemicarbazoneMRSA-[11]
Moxifloxacin-isatin hybridVarious bacteria0.03 - 128[11]

Conclusion and Future Perspectives

The journey of isatin from a simple oxidation product of indigo to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical and biological versatility. The continuous development of novel synthetic methodologies has enabled the creation of a vast library of substituted isatin derivatives with a wide array of therapeutic applications. The ability of these compounds to interact with multiple biological targets, including kinases and tubulin, underscores their potential in addressing complex diseases such as cancer. Furthermore, the promising antiviral and antimicrobial activities of isatin derivatives highlight their importance in the ongoing battle against infectious diseases.

Future research in this field will likely focus on the rational design of more potent and selective isatin-based inhibitors, the exploration of novel therapeutic targets, and the development of innovative drug delivery systems to enhance their efficacy and minimize side effects. The rich history and the ever-expanding scope of isatin chemistry and pharmacology ensure that this remarkable scaffold will continue to be a source of inspiration for the discovery of new and effective medicines for years to come.

References

The Endogenous Enigma: A Technical Guide to Isatin and its Analogues in Mammals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is an endogenous indoleamine that has garnered significant attention for its diverse physiological and pharmacological activities within mammals. Once considered merely a metabolic byproduct, isatin is now recognized as a bioactive molecule with regulatory roles in the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the endogenous roles of isatin and its known analogue, 5-hydroxyoxindole. It delves into their biosynthesis, distribution, and mechanisms of action, with a focus on their interactions with key signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Isatin is an endogenous oxidized indole found in various mammalian tissues and body fluids, including the brain, peripheral tissues, and urine.[1][2] Its concentrations can fluctuate significantly, with increases observed under conditions of stress.[2] Endogenous isatin exhibits a wide spectrum of biological effects, acting as a modulator of several key enzymatic and receptor systems. This guide explores the multifaceted roles of isatin and its analogues, providing a foundational understanding for future research and therapeutic development.

Biosynthesis and Metabolism

The primary precursor for the biosynthesis of endogenous isatin is the essential amino acid tryptophan. The metabolic pathway involves the gut microbiota and host enzymes, highlighting a complex interplay between the host and its microbiome.[1]

Biosynthesis:

The formation of isatin from tryptophan can occur through two main pathways:

  • Bacterial Pathway: Tryptophan is first converted to indole by the bacterial enzyme tryptophanase. Subsequently, indole can be oxidized to isatin by various bacterial enzymes.[1]

  • Host Pathway: Indole absorbed from the gut can be metabolized by host enzymes, primarily cytochrome P450 monooxygenases in the liver, to form isatin.[1]

Metabolism:

Isatin is metabolized in the body through several routes, including reduction and conjugation, to facilitate its excretion. The primary metabolic pathways have not been fully elucidated but are an active area of investigation.

cluster_bacterial Bacterial Pathway Tryptophan Tryptophan Indole Indole Tryptophan->Indole Tryptophanase Isatin Isatin Indole->Isatin Oxidation Indole_host Indole (absorbed) Indole_host->Isatin Cytochrome P450

Figure 1: Biosynthesis of Isatin from Tryptophan.

Distribution and Quantitative Data

Isatin and its analogues are heterogeneously distributed throughout mammalian tissues and fluids. The following tables summarize the available quantitative data.

Table 1: Concentration of Endogenous Isatin in Various Rat Tissues

TissueConcentration (µg/g)Concentration (µM)
Seminal Vesicles1.6~10.9
Vas Deferens3.4~23.1
Hippocampus0.13~0.88
Cerebellum-1-1.3
Striatum-1-1.3
Heart-up to 3
Liver-~1.5
Spleen-~0.3

Data compiled from Watkins et al. (1990) and Medvedev & Glover (2007).[2]

Table 2: Concentration of Endogenous Isatin in Human and Pig Plasma

SpeciesFluidConcentration
HumanPlasmaCan exceed 1 µM
PigPlasma458 ± 91 nM

Data compiled from Manabe et al. (1997), Mawatari et al. (2001), Igosheva et al. (2004), and another source.

Table 3: Concentration of Endogenous 5-Hydroxyoxindole in Mammalian Tissues

SpeciesTissue/FluidConcentration Level
MammalsSerumnmol range
MammalsBrainPresent
MammalsLiverPresent
MammalsKidneyPresent
MammalsSpleenPresent
MammalsSkeletal MuscleNot detected

Data compiled from a study on the detection and quantification of 5-hydroxyoxindole.[3]

Endogenous Analogues of Isatin

While numerous synthetic analogues of isatin have been developed for pharmacological purposes, the extent of naturally occurring endogenous analogues in mammals is still under investigation. To date, 5-hydroxyoxindole has been identified as an endogenous tryptophan metabolite with structural similarity to isatin.[3]

4.1. 5-Hydroxyoxindole

5-Hydroxyoxindole has been shown to possess biological activity, including antiproliferative and pro-apoptotic effects.[3] It has been found to inhibit the proliferation of various cell lines at submicromolar concentrations.[3] Further research is needed to fully elucidate its physiological and pathological roles.

Key Signaling Pathways and Mechanisms of Action

Isatin exerts its biological effects through the modulation of several key signaling pathways. The two most well-characterized mechanisms are the inhibition of monoamine oxidase B (MAO-B) and the antagonism of the atrial natriuretic peptide (ANP) receptor.

5.1. Inhibition of Monoamine Oxidase B (MAO-B)

Isatin is a potent and reversible inhibitor of MAO-B, an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[4] By inhibiting MAO-B, isatin can increase the synaptic levels of these neurotransmitters, which has significant implications for neurological function.

The mechanism of inhibition involves the binding of isatin to the active site of MAO-B, preventing the substrate (e.g., dopamine) from accessing the catalytic site.[5] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.

MAO_Inhibition Isatin Isatin MAOB Monoamine Oxidase B (MAO-B) Isatin->MAOB Inhibits Synaptic_Dopamine Increased Synaptic Dopamine Isatin->Synaptic_Dopamine DOPAC DOPAC (inactive metabolite) MAOB->DOPAC Metabolizes Dopamine Dopamine Dopamine->MAOB Substrate

Figure 2: Mechanism of Isatin-mediated MAO-B Inhibition.

5.2. Antagonism of Atrial Natriuretic Peptide (ANP) Receptor

Isatin acts as a potent antagonist of the guanylate cyclase-coupled atrial natriuretic peptide (ANP) receptor, specifically the NPR-A subtype.[6][7] ANP is a cardiac hormone involved in the regulation of blood pressure, fluid balance, and electrolyte homeostasis.

By binding to the NPR-A receptor, isatin blocks the binding of ANP, thereby inhibiting the downstream signaling cascade.[6] This prevents the conversion of GTP to cGMP by particulate guanylate cyclase, leading to a reduction in the physiological effects of ANP.

ANP_Antagonism ANP Atrial Natriuretic Peptide (ANP) NPRA NPR-A Receptor ANP->NPRA Binds & Activates Isatin Isatin Isatin->NPRA Blocks Binding pGC Particulate Guanylate Cyclase (pGC) NPRA->pGC Activates cGMP cGMP pGC->cGMP Converts GTP to GTP GTP GTP->pGC Physiological_Effects Decreased Blood Pressure, Natriuresis, etc. cGMP->Physiological_Effects Mediates

Figure 3: Isatin's Antagonism of the ANP Receptor Signaling Pathway.

Physiological and Pathological Roles

The dual action of isatin as an MAO-B inhibitor and an ANP receptor antagonist contributes to its diverse physiological and pathological roles.

Physiological Roles:

  • Neurotransmission: By modulating dopamine levels, isatin plays a role in regulating mood, motor control, and motivation.

  • Cardiovascular Regulation: Through its antagonism of ANP receptors, isatin can influence blood pressure and fluid balance.

  • Stress and Anxiety: Isatin levels are elevated during stress, and it has been shown to have anxiogenic effects at lower doses.[2]

Pathological Roles:

  • Neurodegenerative Diseases: Altered isatin levels have been observed in neurodegenerative conditions such as Parkinson's disease. Its ability to increase dopamine levels suggests a potential therapeutic role, although this is still under investigation.[4]

  • Cancer: Both isatin and its analogue 5-hydroxyoxindole have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting a potential role in cancer biology.[3]

Experimental Protocols

This section provides an overview of key experimental methodologies for the study of endogenous isatin and its analogues.

7.1. Quantification of Isatin by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the quantification of isatin in brain tissue.

Workflow:

GCMS_Workflow start Brain Tissue Homogenization extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., with hydroxylamine) extraction->derivatization gc_injection Injection into GC-MS derivatization->gc_injection separation Chromatographic Separation gc_injection->separation detection Mass Spectrometric Detection (SIM/MRM) separation->detection quantification Quantification against Internal Standard detection->quantification end Data Analysis quantification->end

Figure 4: General Workflow for GC-MS Quantification of Isatin.

Detailed Steps:

  • Sample Preparation: Homogenize brain tissue in a suitable buffer.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate isatin from the tissue matrix.

  • Derivatization: To improve volatility and chromatographic properties, derivatize isatin. A common method is to react it with hydroxylamine to form the more stable isatin-3-oxime.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).

    • Use a temperature program to separate the analytes.

    • The eluent is introduced into a mass spectrometer for detection. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.

  • Quantification: Spike samples with a known amount of an internal standard (e.g., a deuterated analogue of isatin) prior to extraction. The concentration of endogenous isatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

7.2. In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the steps for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal, which can be used to study the effects of isatin.

Workflow:

Microdialysis_Workflow surgery Stereotaxic Surgery: Implant guide cannula recovery Post-operative Recovery surgery->recovery probe_insertion Insert microdialysis probe recovery->probe_insertion perfusion Perfuse with artificial CSF (aCSF) probe_insertion->perfusion baseline Collect baseline dialysate samples perfusion->baseline treatment Administer Isatin or Vehicle baseline->treatment collection Collect post-treatment dialysate samples treatment->collection analysis Analyze dopamine in dialysates (HPLC-ECD) collection->analysis data_analysis Data Analysis analysis->data_analysis

Figure 5: Workflow for In Vivo Microdialysis Experiment.

Detailed Steps:

  • Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.

  • Baseline and Treatment: After a stable baseline of dopamine is established, administer isatin (or vehicle control) and continue collecting dialysate samples.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

  • Data Analysis: Express the dopamine levels as a percentage of the pre-treatment baseline levels.

Conclusion and Future Directions

Endogenous isatin and its analogue, 5-hydroxyoxindole, are emerging as important regulatory molecules in mammalian physiology. Their roles in neurotransmission, cardiovascular function, and cellular proliferation are beginning to be understood. The ability of isatin to modulate key signaling pathways, such as MAO-B and ANP receptors, highlights its potential as a therapeutic target.

Future research should focus on:

  • Identifying and characterizing other endogenous isatin analogues.

  • Elucidating the complete metabolic pathways of isatin and its analogues.

  • Conducting more extensive quantitative analysis of these compounds in various human tissues and disease states.

  • Further investigating the therapeutic potential of targeting isatin-related pathways in neurological, cardiovascular, and oncological diseases.

This in-depth technical guide serves as a foundational resource to stimulate and support these future endeavors, ultimately contributing to a deeper understanding of the endogenous roles of isatin and its analogues and paving the way for novel therapeutic strategies.

References

The Trifluoromethyl Group: A Cornerstone in the Biological Activity of Indole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly influences the physicochemical properties of indole-containing molecules, leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. This guide provides a comprehensive overview of the biological importance of trifluoromethyl groups in indole compounds, detailing their impact on various drug targets and outlining key experimental methodologies.

Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group

The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and lipophilicity, contribute to its profound effects on drug candidates.[1][2][3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This increased stability can lead to a longer drug half-life and improved bioavailability.[4]

  • Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][3] This property is crucial for drugs targeting the central nervous system and for improving oral absorption.

  • Modulation of Electronic Properties and Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the electron density of the indole ring, influencing pKa and hydrogen bonding capabilities.[3] This can lead to stronger and more selective interactions with biological targets, thereby increasing potency.[1]

  • Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or a chloro group. This substitution can help to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological profile.

Quantitative Analysis of Biological Activity

The introduction of a trifluoromethyl group can dramatically impact the biological activity of indole compounds across various therapeutic areas. The following tables summarize the quantitative data for several trifluoromethylated indole derivatives.

Table 1: Anticancer and Kinase Inhibitory Activity
Compound ClassTargetCompoundIC50 (nM)Cell LineReference
Indole DerivativesmTORHA-2l66-[6][7]
mTORHA-2c75-[6][7]
Phenyl Indolep97 ATPaseNitro-analogue 2350-[8][9]
p97 ATPaseMethyl-analogue 24240-[8][9]
p97 ATPaseMethoxy-analogue 25710-[8][9]
p97 ATPaseTrifluoromethoxy-analogue 263800-[8][9]
p97 ATPaseTrifluoromethyl-analogue 12--[8][9]
p97 ATPasePentafluorosulfanyl-analogue 1321500-[8][9]
Table 2: Activity Against Other Biological Targets
Compound ClassTargetCompoundIC50 / EC50AssayReference
Indole-based TrifluoropropanoatesHIV-1 Reverse TranscriptaseR-12 (5-NO2 substituent)EC50 = 19 nMTZM-bl cell assay[10]
Tetrahydro-1H-pyrido[4,3-b]indolesCFTR PotentiatorCompound 28 (8-CF3)EC50 = 570 nM-
Dihydro-indol-2-oneCFTR PotentiatorNS004EC50 ≈ 600 nM-[11]

Key Signaling Pathways and Mechanisms of Action

Trifluoromethylated indole compounds have been shown to modulate several critical signaling pathways implicated in diseases like cancer and viral infections.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][12] Several trifluoromethylated indole derivatives have been developed as potent inhibitors of mTOR kinase.

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 phosphorylates Protein_Synthesis Protein Synthesis S6K->Protein_Synthesis 4EBP1->Protein_Synthesis inhibition relieved Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth Trifluoromethyl_Indole_Inhibitor Trifluoromethyl-Indole Inhibitor (e.g., HA-2l) Trifluoromethyl_Indole_Inhibitor->mTORC1 inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethyl-indole compounds.

p97 ATPase Machinery

The AAA+ ATPase p97 (also known as VCP) plays a critical role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from complexes or membranes.[3] Its inhibition is a promising strategy for cancer therapy. Structure-activity relationship (SAR) studies on a series of phenyl indole inhibitors have revealed the significant impact of substituents at the C-5 position of the indole ring on p97 inhibitory activity.[8]

p97_Function cluster_cellular_process Cellular Protein Homeostasis Ub_Protein Ubiquitinated Substrate Protein p97_Complex p97/VCP ATPase Complex Ub_Protein->p97_Complex recognizes & binds Unfolded_Protein Unfolded Substrate p97_Complex->Unfolded_Protein unfolds & extracts (ATP hydrolysis) Proteasome Proteasome Unfolded_Protein->Proteasome targeted to Degradation Protein Degradation Proteasome->Degradation Trifluoromethyl_Indole_Inhibitor Trifluoromethyl-Indole Inhibitor Trifluoromethyl_Indole_Inhibitor->p97_Complex inhibits ATPase activity

Caption: The role of p97 ATPase in protein degradation and its inhibition by trifluoromethyl-indole compounds.

HIV-1 Reverse Transcriptase

HIV-1 reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into DNA.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its activity. Trifluoromethylated indole derivatives have been developed as potent NNRTIs.[10]

HIV_RT_Inhibition cluster_viral_replication HIV-1 Replication Cycle Viral_RNA Viral RNA Genome HIV_RT HIV-1 Reverse Transcriptase (RT) Viral_RNA->HIV_RT template Viral_DNA Viral DNA HIV_RT->Viral_DNA synthesizes Integration Integration into Host Genome Viral_DNA->Integration Trifluoromethyl_Indole_NNRTI Trifluoromethyl-Indole NNRTI Trifluoromethyl_Indole_NNRTI->HIV_RT allosteric inhibition

Caption: Inhibition of HIV-1 Reverse Transcriptase by trifluoromethyl-indole NNRTIs.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated indole compounds.

In Vitro Kinase Inhibition Assay (e.g., mTOR)

This protocol outlines a luminescence-based assay to determine the in vitro potency (IC50) of a test compound against a protein kinase.

Kinase_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - Kinase (e.g., mTOR) - Substrate - ATP - Test Compound (Trifluoromethyl-Indole) Start->Prepare_Reagents Serial_Dilution Perform Serial Dilution of Test Compound Prepare_Reagents->Serial_Dilution Plate_Setup Add Kinase, Substrate, and Test Compound to 384-well plate Serial_Dilution->Plate_Setup Initiate_Reaction Initiate Kinase Reaction by Adding ATP Plate_Setup->Initiate_Reaction Incubate Incubate at Room Temperature (e.g., 60 min) Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect ATP (e.g., Kinase-Glo® Reagent) Incubate->Stop_Reaction Measure_Luminescence Measure Luminescence with Plate Reader Stop_Reaction->Measure_Luminescence Data_Analysis Data Analysis: - Normalize data - Plot dose-response curve - Calculate IC50 Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the trifluoromethylated indole test compound in a suitable kinase assay buffer.

  • Compound Plating: Perform serial dilutions of the test compound in DMSO and then further dilute in assay buffer. Add the diluted compound or vehicle control to the wells of a 384-well plate.

  • Kinase Reaction: Add the kinase and substrate mixture to all wells. Initiate the reaction by adding ATP. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Stop the kinase reaction and measure the amount of ATP consumed. For luminescence-based assays like Kinase-Glo®, add the reagent which generates a luminescent signal proportional to the amount of remaining ATP.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to kinase activity. Normalize the data to controls (0% and 100% inhibition) and plot the results against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression.[13]

Human Liver Microsome (HLM) Metabolic Stability Assay

This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[14]

HLM_Assay_Workflow Start Start Prepare_Incubation Prepare Incubation Mixture: - Human Liver Microsomes (HLMs) - Phosphate Buffer (pH 7.4) - Test Compound Start->Prepare_Incubation Pre_Incubate Pre-incubate Mixture at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding NADPH Regenerating System Pre_Incubate->Initiate_Reaction Time_Points Incubate and Collect Aliquots at Specific Time Points (0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Stop_Reaction Stop Reaction in Aliquots with Cold Acetonitrile (+ Internal Standard) Time_Points->Stop_Reaction Centrifuge Centrifuge to Pellet Proteins Stop_Reaction->Centrifuge Analyze_Supernatant Analyze Supernatant by LC-MS/MS to Quantify Remaining Parent Compound Centrifuge->Analyze_Supernatant Data_Analysis Data Analysis: - Plot ln(% remaining) vs. time - Calculate half-life (t½) and - intrinsic clearance (CLint) Analyze_Supernatant->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a human liver microsome metabolic stability assay.

Protocol:

  • Incubation Mixture Preparation: Thaw pooled human liver microsomes and dilute them in phosphate buffer (pH 7.4). Prepare a working solution of the test compound.

  • Reaction Initiation: In a 96-well plate, combine the liver microsome solution and the test compound solution. Pre-incubate at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[8]

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in individual wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]

Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)

This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a GPCR.[16]

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

  • Assay Setup: In a 96-well plate, combine a fixed concentration of a radiolabeled ligand known to bind to the target GPCR, the prepared cell membranes, and varying concentrations of the unlabeled trifluoromethylated indole test compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]

Conclusion

The incorporation of trifluoromethyl groups into the indole nucleus is a highly effective strategy in drug discovery for enhancing the biological activity and pharmacokinetic properties of drug candidates. The unique electronic and steric nature of the CF3 group contributes to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to a variety of biological targets. The examples and data presented in this guide highlight the significant potential of trifluoromethylated indoles in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. Continued exploration of this chemical space is likely to yield further advances in medicinal chemistry.

References

A Comprehensive Technical Guide to Isatin Chemistry and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] First isolated in 1841, isatin and its derivatives have since been the subject of extensive research, revealing a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The synthetic tractability of the isatin scaffold allows for diverse structural modifications, leading to the development of numerous derivatives with enhanced potency and target specificity.[2] This technical guide provides a comprehensive review of isatin chemistry, including its synthesis and key reactions, and delves into its diverse biological activities. Detailed experimental protocols for the synthesis of isatin derivatives and the evaluation of their biological effects are provided, alongside a compilation of quantitative activity data. Furthermore, this guide illustrates the key signaling pathways modulated by isatin derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Isatin: Core Chemistry

Chemical Structure and Properties

Isatin is an orange-red crystalline solid with the chemical formula C₈H₅NO₂. Its structure consists of a fused aromatic benzene ring and a five-membered pyrrole ring, containing two carbonyl groups at positions 2 and 3. This dicarbonyl arrangement makes the C3-carbonyl group highly electrophilic and susceptible to nucleophilic attack, which is a key feature in the synthesis of a wide array of derivatives.[5]

Synthesis of the Isatin Core

Several classical and modern methods have been established for the synthesis of the isatin scaffold. The choice of method often depends on the desired substitution pattern on the aromatic ring.

1.2.1. Sandmeyer Synthesis

The Sandmeyer synthesis is a widely used method for preparing isatins from anilines. The reaction proceeds via the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[6]

1.2.2. Stolle Synthesis

The Stolle synthesis involves the condensation of an aniline with oxalyl chloride to form an N-aryloxamic acid chloride, which is subsequently cyclized using a Lewis acid catalyst to yield the corresponding isatin.[7][8] This method is particularly useful for the synthesis of N-substituted isatins.[8]

1.2.3. Gassman Synthesis

The Gassman synthesis provides a route to isatins from anilines through the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[9][10]

Key Chemical Reactions of Isatin

The reactivity of the isatin core, particularly at the C3-carbonyl group, allows for a variety of chemical transformations to generate a diverse library of derivatives.

1.3.1. Aldol Condensation

The C3-carbonyl group of isatin can readily undergo aldol condensation with various active methylene compounds, such as ketones, in the presence of a base to form 3-substituted-3-hydroxy-2-oxindoles.[11][12]

1.3.2. Schiff Base and Hydrazone Formation

The C3-carbonyl group reacts with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones, respectively. These derivatives have shown significant biological activities.

1.3.3. N-Substitution

The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents, which can significantly influence the biological activity of the resulting derivatives.

Biological Activities of Isatin Derivatives

Isatin and its derivatives exhibit a remarkable array of biological activities, making them a privileged scaffold in medicinal chemistry.

Anticancer Activity

A vast number of isatin derivatives have been synthesized and evaluated for their anticancer properties against a wide range of cancer cell lines.[1][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

2.1.1. Kinase Inhibition

Many isatin derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Signal Transducer and Activator of Transcription 3 (STAT3).[14][15][16] Inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of tumor growth.

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Leads to Angiogenesis Angiogenesis Transcription->Angiogenesis Leads to Survival Survival Transcription->Survival Leads to Isatin Isatin Derivatives Isatin->VEGFR2 Inhibits

Caption: Isatin derivatives can inhibit EGFR, blocking multiple downstream pathways that promote cancer cell proliferation and survival.

2.1.2. Induction of Apoptosis

Isatin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).

STAT3 Signaling Pathway Inhibition by Isatin Derivatives

STAT3_pathway STAT3 Signaling Pathway and Isatin Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerizes DNA DNA STAT3_dimer->DNA Binds to promoter region Gene_Transcription Gene Transcription DNA->Gene_Transcription Anti_Apoptotic_Proteins Anti_Apoptotic_Proteins Gene_Transcription->Anti_Apoptotic_Proteins Upregulates Proliferation_Genes Proliferation_Genes Gene_Transcription->Proliferation_Genes Upregulates Isatin Isatin Derivatives Isatin->JAK Inhibits Isatin->STAT3_active Inhibits dimerization

Caption: Isatin derivatives can inhibit the STAT3 signaling pathway at multiple points, leading to decreased expression of anti-apoptotic and proliferative genes.

2.1.3. Inhibition of Tubulin Polymerization

Certain isatin derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.

Antimicrobial Activity

Isatin derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. [17]The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Antiviral Activity

The antiviral potential of isatin derivatives has been recognized for decades, with methisazone, an isatin-β-thiosemicarbazone, being one of the first synthetic antiviral drugs. [4]Research continues to explore isatin-based compounds for their activity against a variety of viruses, including HIV, influenza, and coronaviruses.

Anti-inflammatory and Analgesic Activity

Several isatin derivatives have been shown to possess potent anti-inflammatory and analgesic properties. [18][19]Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production. [18]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of selected isatin derivatives.

Table 1: Anticancer Activity of Isatin Derivatives (IC₅₀ values in µM)

DerivativeCancer Cell LineIC₅₀ (µM)Reference
Isatin-Schiff Base 1MCF-7 (Breast)5.2[1]
Isatin-Triazole 1A549 (Lung)2.8[13]
Isatin-Hydrazone 1HCT116 (Colon)7.5[1]
5-Bromoisatin DerivativeHeLa (Cervical)3.1[13]
N-Methylisatin DerivativePC-3 (Prostate)10.4[1]
Isatin-coumarin hybridMDA-MB-231 (Breast)1.5[13]

Table 2: Antimicrobial Activity of Isatin Derivatives (MIC values in µg/mL)

DerivativeStaphylococcus aureusEscherichia coliCandida albicansReference
Isatin-Thiosemicarbazone 181632[17]
5-Chloroisatin Derivative4816[17]
Isatin-Sulfonamide 1163264[17]
N-Propylisatin Derivative3264128[17]

Table 3: Anti-inflammatory Activity of Isatin Derivatives

DerivativeAnimal ModelDose (mg/kg)Edema Inhibition (%)Reference
Isatin-Mannich Base 1Rat2055[18]
5-Nitroisatin DerivativeMouse1062[19]
Isatin-Oxime 1Rat2548[18]

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of isatin derivatives and the evaluation of their biological activities.

Synthesis Protocols

4.1.1. General Procedure for Sandmeyer Synthesis of 5-Substituted Isatins

  • Step 1: Synthesis of Isonitrosoacetanilide. To a solution of the appropriately substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of chloral hydrate (1.1 eq) in water is added, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water. The mixture is heated at reflux for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to afford the isonitrosoacetanilide intermediate.

  • Step 2: Cyclization to Isatin. The dried isonitrosoacetanilide is added portion-wise to preheated concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred for a short period and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to yield the crude 5-substituted isatin. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).

4.1.2. General Procedure for Stolle Synthesis of N-Substituted Isatins

  • Step 1: Synthesis of N-Aryl-N-alkyloxamic acid chloride. To a solution of the N-alkylaniline (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, oxalyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time. The solvent and excess oxalyl chloride are removed under reduced pressure to give the crude N-aryl-N-alkyloxamic acid chloride.

  • Step 2: Intramolecular Friedel-Crafts Cyclization. The crude N-aryl-N-alkyloxamic acid chloride is dissolved in a suitable solvent (e.g., carbon disulfide or nitrobenzene), and a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) is added portion-wise at a controlled temperature. The reaction mixture is heated for a specified time, then cooled and poured onto a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford the N-substituted isatin.

4.1.3. General Procedure for Aldol Condensation of Isatin with a Ketone

To a solution of isatin (1.0 eq) and a ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or methanol), a catalytic amount of a base (e.g., piperidine or pyrrolidine) is added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the precipitated product is filtered, washed with a cold solvent, and dried. The crude product can be purified by recrystallization.

Biological Assay Protocols

4.2.1. MTT Assay for Anticancer Activity

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Workflow for MTT Assay

MTT_Workflow MTT Assay Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with isatin derivatives at various concentrations B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Remove medium and add solubilizing agent F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 value H->I

Caption: A schematic workflow of the MTT assay for determining the cytotoxic activity of isatin derivatives.

4.2.2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The isatin derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

4.2.3. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

  • Animal Model: Wistar rats or Swiss albino mice are typically used for this assay.

  • Compound Administration: The animals are pre-treated with the isatin derivative (at various doses) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.

  • Induction of Edema: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

4.2.4. VEGFR-2 Kinase Inhibition Assay

  • Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for phosphorylation.

  • Detection: A detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of ATP remaining in the well.

  • Data Analysis: The luminescence is measured using a luminometer. A decrease in kinase activity results in a higher luminescent signal (more ATP remaining). The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Conclusion

Isatin and its derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide range of significant biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of new therapeutic agents. The comprehensive information provided in this technical guide, including synthetic methodologies, biological activity data, and detailed experimental protocols, serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecular framework. Further investigation into the structure-activity relationships and mechanisms of action of novel isatin derivatives will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases.

References

An In-depth Technical Guide on the Safety and Handling of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes available information on 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. Due to the limited publicly available data specific to this compound, information from related indoline-2,3-dione (isatin) derivatives and general chemical safety principles are included for guidance. All procedures should be conducted with a thorough risk assessment specific to the experimental conditions.

Introduction

This compound is a halogenated and trifluoromethyl-substituted derivative of indoline-2,3-dione, also known as isatin. The isatin scaffold is a core structure in a multitude of biologically active compounds with a wide range of pharmacological activities, including potential as antitumor and antimicrobial agents. The presence of an iodine atom and a trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its biological activity. This guide provides a summary of the available safety and handling information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented below.

PropertyValueSource
CAS Number 259667-71-5[1]
Molecular Formula C₉H₃F₃INO₂[1]
Molecular Weight 341.03 g/mol [1]
IUPAC Name 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione
SMILES O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O[2]
Physical Form Solid (presumed)General knowledge
Storage Store in a dry, sealed place. Cold-chain transportation may be required.[1][2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active research chemicals should be strictly followed. The following recommendations are based on general principles and data for related compounds.

Hazard Identification

The specific toxicological properties of this compound have not been fully elucidated. However, based on the isatin scaffold and the presence of iodine and trifluoromethyl groups, the following potential hazards should be considered:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin Irritation: May cause skin irritation.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be performed to determine the appropriate PPE. The following are general recommendations:

Protection TypeSpecification
Eye and Face Protection Chemical safety goggles and a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).
Body Protection Laboratory coat, long pants, and closed-toe shoes.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.
Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing. Avoid dust formation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend cold-chain transportation and storage.[2]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.

  • Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.

  • Special Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Wear appropriate PPE. Evacuate personnel from the area.

  • Environmental Precautions: Prevent from entering drains and waterways.

  • Methods for Cleaning Up: Carefully sweep up solid material, avoiding dust generation, and place in a sealed container for disposal.

Biological Activity and Experimental Protocols

Note: Specific experimental data for this compound is not available in the public domain. The information below is based on the known activities of other indoline-2,3-dione derivatives and should be considered for research design purposes only.

Indoline-2,3-dione (isatin) and its derivatives have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many isatin derivatives have shown cytotoxic effects against various cancer cell lines.[3][4]

  • Antimicrobial Activity: Some derivatives possess antibacterial and antifungal properties.

  • Enzyme Inhibition: Isatin itself is a known inhibitor of monoamine oxidase (MAO).

General Experimental Workflow for In Vitro Screening

The following diagram illustrates a general workflow for the initial in vitro screening of a compound like this compound for potential anticancer activity.

experimental_workflow cluster_prep Compound Preparation cluster_assay Cell-Based Assay cluster_analysis Data Analysis prep Stock Solution (e.g., in DMSO) serial_dil Serial Dilutions prep->serial_dil treatment Treatment with Compound serial_dil->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment incubation Incubation (24, 48, 72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, MTS) incubation->viability_assay data_acq Data Acquisition (Spectrophotometer) viability_assay->data_acq ic50_calc IC50 Calculation data_acq->ic50_calc

Caption: General workflow for in vitro cytotoxicity screening.

Potential Signaling Pathways

Note: The specific signaling pathways modulated by this compound are unknown. The diagram below represents a hypothetical pathway based on the known mechanisms of some anticancer isatin derivatives, which often involve the induction of apoptosis.

signaling_pathway cluster_cell Cancer Cell compound 6-iodo-4-(trifluoromethyl) indoline-2,3-dione caspase_activation Caspase Activation (e.g., Caspase-3, -9) compound->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis cell_death Cell Death apoptosis->cell_death

Caption: Hypothetical apoptotic signaling pathway.

Synthesis

Conclusion

This compound is a research chemical with potential for biological activity, likely in the area of oncology, based on the known properties of the isatin scaffold. However, there is a significant lack of publicly available data regarding its specific safety, handling, and biological properties. Researchers and drug development professionals should handle this compound with a high degree of caution, employing robust safety measures and conducting thorough, experiment-specific risk assessments. Further research is required to fully characterize the toxicological and pharmacological profile of this compound.

References

Material Safety Data Sheet for 6-iodo-4-(trifluoromethyl)isatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 6-iodo-4-(trifluoromethyl)isatin has been found in the available literature. The following information is compiled from data on structurally related isatin derivatives and should be used as a guide for researchers, scientists, and drug development professionals. It is essential to handle this compound with care and to conduct a thorough risk assessment before use.

Chemical and Physical Properties

6-iodo-4-(trifluoromethyl)isatin is a derivative of isatin, a heterocyclic compound with a wide range of biological activities.[1][2][3][4] The presence of an iodine atom and a trifluoromethyl group is expected to influence its chemical reactivity and biological properties.

PropertyValueSource
CAS Number 259667-71-5[5][6][7]
Molecular Formula C9H3F3INO2[6]
IUPAC Name 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione[6]
Canonical SMILES O=C1NC2=CC(I)=CC(C(F)(F)F)=C2C1=O[6]
InChI InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16)[6]

Hazard Identification and Safety Precautions

Based on the hazard information for related trifluoromethylisatin compounds, 6-iodo-4-(trifluoromethyl)isatin may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] It may also cause respiratory irritation.[8]

General Safety Precautions:

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

First Aid Measures

The following first aid measures are based on general procedures for handling isatin derivatives:

  • After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • After skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.

Experimental Protocols

General Synthesis of Isatin Derivatives

The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer methodology being a classic approach.[9] A general, modern approach for the synthesis of isatins involves the metal-free, iodine-catalyzed sequential C(sp³)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones.[10]

Example Protocol (Conceptual):

  • Starting Material: A suitably substituted 2'-aminoacetophenone. For 6-iodo-4-(trifluoromethyl)isatin, this would be 2'-amino-4'-iodo-6'-(trifluoromethyl)acetophenone.

  • Reaction: The 2'-aminoacetophenone is subjected to an iodine-catalyzed oxidative cyclization. This typically involves heating the starting material with a catalytic amount of molecular iodine in a suitable solvent.

  • Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.

  • Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired isatin derivative.

Biological Activity and Signaling Pathways

Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][11][12] Of particular interest to drug development professionals is the role of isatin derivatives as inhibitors of caspases, a family of proteases that play a crucial role in apoptosis (programmed cell death).[13][14][15][16][17]

Caspase-Mediated Apoptosis and Potential Inhibition by Isatin Derivatives

The diagram below illustrates a simplified model of the caspase activation cascade in apoptosis and indicates the potential point of intervention for isatin derivatives.

Caspase_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Procaspase-8 Procaspase-8 Death Receptor->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Procaspase-3 Procaspase-3 Caspase-8->Procaspase-3 Cellular Stress Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Procaspase-9 Procaspase-9 Apaf-1->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Caspase-9->Procaspase-3 Caspase-3 Caspase-3 Procaspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Isatin Derivatives Isatin Derivatives Isatin Derivatives->Caspase-3 Inhibition

Caption: Caspase activation cascade in apoptosis showing potential inhibition by isatin derivatives.

Experimental Workflow for Assessing Caspase Inhibition

The following diagram outlines a general workflow for evaluating the inhibitory activity of a compound like 6-iodo-4-(trifluoromethyl)isatin against caspases.

Experimental_Workflow Compound Synthesis\n(6-iodo-4-(trifluoromethyl)isatin) Compound Synthesis (6-iodo-4-(trifluoromethyl)isatin) In vitro Caspase Assay In vitro Caspase Assay Compound Synthesis\n(6-iodo-4-(trifluoromethyl)isatin)->In vitro Caspase Assay Cell-based Apoptosis Assay Cell-based Apoptosis Assay Compound Synthesis\n(6-iodo-4-(trifluoromethyl)isatin)->Cell-based Apoptosis Assay Data Analysis\n(IC50 determination) Data Analysis (IC50 determination) In vitro Caspase Assay->Data Analysis\n(IC50 determination) Cell-based Apoptosis Assay->Data Analysis\n(IC50 determination) Lead Optimization Lead Optimization Data Analysis\n(IC50 determination)->Lead Optimization

Caption: General experimental workflow for evaluating caspase inhibition.

References

Methodological & Application

Synthesis Protocol for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthesis protocol for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a valuable heterocyclic compound for drug discovery and development. The synthesis is based on the well-established Sandmeyer isatin synthesis methodology, which is particularly effective for anilines bearing electron-withdrawing groups. This protocol outlines a two-step process commencing with the synthesis of the key intermediate, N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide, from 4-iodo-2-(trifluoromethyl)aniline, followed by its cyclization to the target isatin. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of the isatin scaffold make it a versatile building block in medicinal chemistry for the development of novel therapeutic agents. The introduction of a trifluoromethyl group and an iodine atom at specific positions of the isatin ring can significantly modulate its physicochemical and pharmacological properties, making this compound a compound of interest for further investigation in drug development programs. The Sandmeyer isatin synthesis offers a reliable and classical approach to construct the isatin core from appropriately substituted anilines.

Synthesis Pathway

The synthesis of this compound is accomplished through a two-step sequence starting from 4-iodo-2-(trifluoromethyl)aniline. The first step involves the formation of an isonitrosoacetanilide intermediate via reaction with chloral hydrate and hydroxylamine. The subsequent step is an acid-catalyzed intramolecular cyclization to yield the desired isatin.

SynthesisWorkflow cluster_0 Step 1: Isonitrosoacetanilide Formation cluster_1 Step 2: Isatin Cyclization A 4-iodo-2-(trifluoromethyl)aniline C N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide A->C Reaction in aqueous HCl B Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate B->C Reagents D N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide F This compound D->F Cyclization E Concentrated Sulfuric Acid E->F Catalyst

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Step 1: Synthesis of N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide
  • In a suitable reaction vessel, dissolve 4-iodo-2-(trifluoromethyl)aniline in a solution of aqueous hydrochloric acid.

  • To this solution, add an aqueous solution of chloral hydrate and sodium sulfate.

  • Heat the mixture to a gentle reflux.

  • Add an aqueous solution of hydroxylamine hydrochloride portion-wise to the refluxing mixture.

  • Continue refluxing for a specified period until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound
  • To a flask containing concentrated sulfuric acid, carefully add the dried N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide from Step 1 in small portions, while maintaining the temperature below a specified limit with external cooling.

  • After the addition is complete, stir the reaction mixture at room temperature for a designated time.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The resulting precipitate is the crude this compound.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.

Data Presentation

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateYield (%)Melting Point (°C)
This compoundC₉H₃F₃INO₂341.03SolidData not availableData not available
N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamideC₉H₆F₃IN₂O₂386.06SolidData not availableData not available

Characterization Data

Upon successful synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques:

  • ¹H NMR: Expected signals for the aromatic protons and the N-H proton of the isatin ring.

  • ¹³C NMR: Expected signals for the carbonyl carbons and the aromatic carbons.

  • ¹⁹F NMR: A characteristic signal for the trifluoromethyl group.

  • IR Spectroscopy: Characteristic absorption bands for the N-H bond and the two carbonyl groups.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.

Note: Specific spectral data for this compound are not available in the searched literature and would need to be acquired upon synthesis.

Applications

This compound is a promising scaffold for the development of new therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the iodine atom provides a site for further functionalization, such as through cross-coupling reactions, to generate a library of diverse derivatives for structure-activity relationship (SAR) studies. This compound can be a valuable starting material for the synthesis of novel inhibitors of various enzymes and receptors implicated in a range of diseases.

Safety Precautions

  • This synthesis should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.

  • Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.

  • Chloral hydrate is a regulated substance and should be handled according to institutional guidelines.

  • Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.

Conclusion

This application note provides a foundational protocol for the synthesis of this compound using the Sandmeyer isatin synthesis. While specific quantitative data is pending experimental determination, the outlined procedure offers a clear and established pathway for researchers to produce this valuable compound for applications in drug discovery and medicinal chemistry.

Application Notes and Protocols: Step-by-Step Synthesis of 6-iodo-4-(trifluoromethyl)isatin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 6-iodo-4-(trifluoromethyl)isatin, a valuable building block in medicinal chemistry and drug development. The synthetic route is based on the well-established Sandmeyer isatin synthesis methodology, which is particularly suitable for anilines bearing electron-withdrawing groups. The procedure involves a two-step sequence: first, the formation of an isonitrosoacetanilide intermediate from 3-iodo-5-(trifluoromethyl)aniline, followed by an acid-catalyzed intramolecular cyclization to yield the desired isatin. This protocol includes a comprehensive list of reagents and materials, detailed experimental procedures, and expected yields.

Introduction

Isatin and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for the design and synthesis of novel therapeutic agents. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while an iodine atom provides a site for further functionalization through cross-coupling reactions. The specific regioisomer, 6-iodo-4-(trifluoromethyl)isatin, therefore, represents a key intermediate for the development of new chemical entities with potential pharmacological applications. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Data Presentation

Table 1: Summary of Reagents and Expected Yields for the Synthesis of 6-iodo-4-(trifluoromethyl)isatin

StepCompound NameStarting MaterialReagentsMolecular Weight ( g/mol )Moles (mmol)EquivalentsTheoretical Yield (g)Expected Yield (%)
1N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide3-iodo-5-(trifluoromethyl)anilineChloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate374.061013.7480-90%
26-iodo-4-(trifluoromethyl)isatinN-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamideConcentrated Sulfuric Acid356.038.5 (assuming 85% yield from step 1)13.0370-80%

Experimental Protocols

Step 1: Synthesis of N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide

This step involves the condensation of 3-iodo-5-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide.

Materials and Reagents:

  • 3-iodo-5-(trifluoromethyl)aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated hydrochloric acid

  • Deionized water

  • Ethanol

  • Round-bottom flask (500 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve chloral hydrate (1.1 eq) in deionized water.

  • Add anhydrous sodium sulfate to the solution until saturation.

  • In a separate beaker, prepare a solution of 3-iodo-5-(trifluoromethyl)aniline (1.0 eq) in deionized water containing a stoichiometric amount of concentrated hydrochloric acid to facilitate dissolution.

  • Add the aniline solution to the chloral hydrate solution with stirring.

  • Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in deionized water and add it to the reaction mixture.

  • Heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.

  • Dry the product, N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide, under vacuum. The expected yield is typically in the range of 80-90%.

Step 2: Synthesis of 6-iodo-4-(trifluoromethyl)isatin

This step involves the intramolecular cyclization of the isonitrosoacetanilide intermediate in the presence of a strong acid to form the isatin ring.

Materials and Reagents:

  • N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (from Step 1)

  • Concentrated sulfuric acid

  • Crushed ice

  • Deionized water

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Carefully add concentrated sulfuric acid to a 250 mL round-bottom flask and cool it in an ice bath.

  • Slowly add the dried N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide from Step 1 to the cold sulfuric acid with vigorous stirring. The addition should be done in small portions to control the temperature, keeping it below 20°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Gently heat the reaction mixture to 60-80°C for 1-2 hours. The color of the solution will likely darken. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture back to room temperature and then carefully pour it onto a large beaker filled with crushed ice with constant stirring.

  • The product will precipitate out of the solution. Allow the mixture to stand for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.

  • Dry the crude 6-iodo-4-(trifluoromethyl)isatin. For further purification, recrystallization from a suitable solvent such as ethanol or acetic acid can be performed. The expected yield for this step is typically 70-80%.

Mandatory Visualization

SynthesisWorkflow Start Starting Material: 3-iodo-5-(trifluoromethyl)aniline Step1_Process Step 1: Isonitrosoacetanilide Formation (Reflux) Start->Step1_Process Step1_Reagents Reagents: Chloral hydrate, Hydroxylamine HCl, Na2SO4, H2O, HCl Step1_Reagents->Step1_Process Intermediate Intermediate: N-(3-iodo-5-(trifluoromethyl)phenyl) -2-(hydroxyimino)acetamide Step1_Process->Intermediate Step2_Process Step 2: Cyclization (Heating) Intermediate->Step2_Process Step2_Reagent Reagent: Conc. H2SO4 Step2_Reagent->Step2_Process FinalProduct Final Product: 6-iodo-4-(trifluoromethyl)isatin Step2_Process->FinalProduct Purification Purification: Recrystallization FinalProduct->Purification Final Pure Product Purification->Final

Caption: Synthetic workflow for 6-iodo-4-(trifluoromethyl)isatin.

The Sandmeyer Synthesis: A Detailed Guide to the Preparation of Substituted Isatins for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Enduring Relevance of Isatin and the Power of the Sandmeyer Synthesis

Isatin (1H-indole-2,3-dione) and its substituted derivatives represent a cornerstone of heterocyclic chemistry, serving as highly versatile scaffolds in the design and synthesis of a vast array of biologically active compounds.[1][2] The isatin core is a privileged structure found in numerous natural products and is a key pharmacophore in several approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The strategic importance of substituted isatins in drug discovery necessitates reliable and adaptable synthetic methodologies for their production.

Among the various approaches to isatin synthesis, the Sandmeyer isatin synthesis, first reported by Traugott Sandmeyer in 1919, remains one of the most fundamental and widely employed methods.[1][3] This robust, two-step procedure commences with the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization of this intermediate furnishes the desired substituted isatin. While the classical Sandmeyer synthesis has its limitations, particularly with certain aniline substitution patterns, its adaptability and cost-effectiveness have ensured its continued relevance in both academic and industrial research.

This comprehensive application note provides a detailed exploration of the Sandmeyer synthesis for producing a variety of substituted isatins. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental protocols with insights into the rationale behind key procedural choices, present quantitative data for a range of substrates, and discuss common challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Sandmeyer synthesis for the efficient and reliable preparation of substituted isatins.

The Chemical Logic of the Sandmeyer Isatin Synthesis: A Mechanistic Overview

The Sandmeyer isatin synthesis is a two-part process, each with distinct mechanistic features that are crucial to understand for successful execution and optimization.

Part 1: Formation of the Isonitrosoacetanilide Intermediate

The initial step involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium, typically saturated with sodium sulfate.[4][5] The reaction is believed to proceed through the in-situ formation of a reactive electrophile from chloral hydrate, which then acylates the aniline. The resulting α-chloroacetanilide is then converted to the isonitrosoacetanilide upon reaction with hydroxylamine. The use of a hydrochloric acid solution of the aniline ensures its solubility in the aqueous reaction medium, preventing the formation of tarry byproducts that can arise from undissolved aniline.[4]

The role of sodium sulfate is multifaceted; it is not merely a salting-out agent to facilitate the precipitation of the isonitrosoacetanilide product. Experimental evidence suggests that it plays a more direct role in the reaction, as replacing it with sodium chloride can lead to reaction failure.[4] It is hypothesized that the sulfate ions may influence the reactivity of the intermediates or the overall ionic strength of the medium in a way that is favorable for the desired transformation.

Part 2: Acid-Catalyzed Cyclization to the Isatin Core

The second, and often more critical, step is the intramolecular cyclization of the isolated isonitrosoacetanilide to the isatin ring system. This is typically achieved by treating the intermediate with a strong acid, most commonly concentrated sulfuric acid.[4][5] The strong acid protonates the oxime nitrogen, facilitating a dehydration (or loss of a related leaving group) to form a reactive nitrilium ion intermediate. This is followed by an intramolecular electrophilic attack of the nitrilium ion on the electron-rich aromatic ring of the aniline moiety. Subsequent hydrolysis of the resulting imine furnishes the final isatin product.

The temperature of this cyclization step is a critical parameter. The reaction is typically initiated at a moderately elevated temperature (around 50-60 °C) and then carefully controlled, as the reaction can be exothermic.[4][6] If the temperature is too low, the reaction may not proceed, while excessively high temperatures can lead to charring and decomposition of the product.[4] For anilines bearing lipophilic substituents, which may exhibit poor solubility in sulfuric acid, alternative cyclizing agents such as methanesulfonic acid have been shown to improve yields.[5]

Visualizing the Sandmeyer Isatin Synthesis

Reaction Mechanism

Sandmeyer_Mechanism cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization to Isatin Aniline Substituted Aniline Intermediate1 Isonitrosoacetanilide Aniline->Intermediate1 + Chloral Hydrate, NH2OH·HCl + Na2SO4, H2O, Δ ChloralHydrate Chloral Hydrate ChloralHydrate->Intermediate1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Intermediate1 Intermediate1_cyclization Isonitrosoacetanilide Isatin Substituted Isatin Intermediate1_cyclization->Isatin + Conc. H2SO4 + Δ H2SO4 Conc. H2SO4 H2SO4->Isatin

Caption: The two-step mechanism of the Sandmeyer isatin synthesis.

Experimental Workflow

Workflow start Start: Substituted Aniline step1 Dissolve Aniline in HCl. Add to Chloral Hydrate, Na2SO4, and NH2OH·HCl solution. start->step1 step2 Heat to reflux (briefly). step1->step2 step3 Cool and filter to isolate Isonitrosoacetanilide. step2->step3 step4 Dry the intermediate. step3->step4 step5 Add intermediate portion-wise to pre-warmed concentrated H2SO4. step4->step5 step6 Heat to complete cyclization. step5->step6 step7 Pour onto crushed ice. step6->step7 step8 Filter and wash the crude Isatin. step7->step8 purification Purify by recrystallization or chromatography. step8->purification end Final Product: Pure Substituted Isatin purification->end

Caption: A generalized experimental workflow for the Sandmeyer isatin synthesis.

Experimental Protocols and Application Data

The following protocols are provided as a guide and may require optimization based on the specific substituted aniline being used.

Protocol 1: Synthesis of Unsubstituted Isatin from Aniline

This protocol is adapted from the highly reliable Organic Syntheses procedure.[4]

Part A: Synthesis of Isonitrosoacetanilide

  • In a 5 L round-bottom flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

  • To this solution, add 1300 g of crystalline sodium sulfate.

  • In a separate beaker, prepare a solution of 46.5 g (0.5 mol) of freshly distilled aniline in 300 mL of water, to which 51.2 g (43 mL, 0.52 mol) of concentrated hydrochloric acid has been added to ensure complete dissolution of the aniline.

  • Add the aniline hydrochloride solution to the flask.

  • Finally, add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.

  • Heat the mixture with vigorous stirring to a rolling boil, which should be achieved in approximately 40-45 minutes.

  • Maintain vigorous boiling for 1-2 minutes. Prolonged heating can lead to lower yields and a darker product.[4]

  • Cool the reaction mixture in an ice-water bath. The isonitrosoacetanilide will crystallize out.

  • Collect the solid by suction filtration and air-dry. The expected yield is 65-75 g (80-91%).

Part B: Synthesis of Isatin

  • In a 1 L round-bottom flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50 °C.

  • Carefully add 75 g (0.46 mol) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60-70 °C. The reaction is exothermic and may require external cooling.[4]

  • After the addition is complete, heat the mixture to 80 °C and hold for 10 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature and pour it slowly onto 10-12 volumes of crushed ice with stirring.

  • Allow the mixture to stand for 30 minutes, then collect the precipitated isatin by suction filtration.

  • Wash the crude product thoroughly with cold water to remove residual sulfuric acid and then air-dry.

Purification:

  • For purification, the crude isatin can be recrystallized from glacial acetic acid or by dissolving it in a sodium hydroxide solution and reprecipitating with hydrochloric acid.[4]

Protocol 2: Synthesis of 5-Chloroisatin from p-Chloroaniline

This protocol demonstrates the application of the Sandmeyer synthesis to a halogenated aniline.[7]

Part A: Synthesis of p-Chlorooximinoacetanilide

  • Prepare a solution of 8 g (0.06 mol) of p-chloroaniline, 10.92 g (0.06 mol) of chloral hydrate, 157.75 mL of a saturated aqueous solution of sodium sulfate, 5.21 mL of concentrated hydrochloric acid, and 13.35 g (0.19 mol) of hydroxylamine hydrochloride.

  • Following a similar heating and cooling procedure as in Protocol 1, the crude p-chlorooximinoacetanilide is obtained as a pale brown solid.

  • Recrystallization from ethyl acetate yields the purified product (yield: 9.976 g, 80%).[7]

Part B: Synthesis of 5-Chloroisatin

  • Carefully add 6 g (0.03 mol) of p-chlorooximinoacetanilide to 21.99 mL of concentrated sulfuric acid, maintaining controlled temperature.

  • After the cyclization is complete, the reaction mixture is worked up as described in Protocol 1.

  • The crude 5-chloroisatin is obtained as a pink-red solid, which upon recrystallization from ethyl acetate affords a brick-red powdered solid (yield: 3.84 g, 70%).[7]

Protocol 3: Synthesis of 5-Methylisatin from p-Toluidine

This protocol illustrates the synthesis of an alkyl-substituted isatin.[4]

Part A: Synthesis of Isonitrosoaceto-p-toluidide

  • Using a procedure analogous to Protocol 1, 54 g of p-toluidine yields 75-77 g (83-86%) of isonitrosoaceto-p-toluidide.[4]

Part B: Synthesis of 5-Methylisatin

  • Treatment of 80 g of the isonitrosoaceto-p-toluidide with concentrated sulfuric acid as described in Protocol 1 yields 65-68 g (93-97%) of crude 5-methylisatin.[4]

  • Purification can be achieved by recrystallization from glacial acetic acid.

Quantitative Data for Sandmeyer Isatin Synthesis

Starting AnilineSubstituentProductYield of Isonitrosoacetanilide (%)Yield of Isatin (%)Reference
AnilineHIsatin80-9170-77[4]
p-Toluidine5-CH₃5-Methylisatin83-8693-97 (crude)[4]
p-Chloroaniline5-Cl5-Chloroisatin8070[7]
3-Bromoaniline4-Br and 6-Br4-Bromoisatin and 6-BromoisatinHigh (not quantified)46 (4-Br), 21 (6-Br)[6]
2-Nitroaniline----[8]

Note: The yields can vary depending on the reaction scale, purity of reagents, and precise reaction conditions.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate due to poor aniline solubility.For lipophilic anilines, consider using a co-solvent like ethanol or exploring alternative acylation methods.
Incomplete cyclization of the isonitrosoacetanilide.Ensure the cyclization temperature is maintained within the optimal range (typically 60-80 °C). For poorly soluble intermediates, consider using methanesulfonic acid as the cyclizing agent.[5]
Sulfonation of the aromatic ring as a side reaction.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[9]
Formation of Tar Decomposition of starting materials or intermediates.Ensure the aniline is fully dissolved in hydrochloric acid before addition to the reaction mixture. Maintain careful temperature control during both steps of the synthesis.[4]
Product Contamination Presence of unreacted starting materials or the isonitrosoacetanilide intermediate.Ensure sufficient reaction time and optimal temperature for both steps. Purify the final product thoroughly by recrystallization or chromatography.
Formation of isatin oxime as a byproduct.This can sometimes form during the workup. Careful control of the quenching process can minimize its formation.[4]

Conclusion: A Versatile Tool for Modern Drug Discovery

The Sandmeyer isatin synthesis, despite its century-long history, continues to be a powerful and practical method for the preparation of substituted isatins. Its operational simplicity, use of readily available starting materials, and adaptability to a range of substituted anilines make it an invaluable tool for medicinal chemists and drug discovery professionals. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing appropriate modifications for challenging substrates, researchers can effectively utilize this classic reaction to generate diverse libraries of substituted isatins for the exploration of new therapeutic agents. The protocols and insights provided in this application note serve as a comprehensive resource to facilitate the successful application of the Sandmeyer isatin synthesis in the pursuit of innovative pharmaceuticals.

References

Application Notes and Protocols: Domino Trifluoromethylation and Cyclization for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a trifluoromethyl (CF₃) group into the indole core often imparts enhanced metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly sought-after targets in medicinal chemistry and drug discovery. Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. This document provides detailed application notes and protocols for the synthesis of trifluoromethylated indoles via domino trifluoromethylation and cyclization strategies, focusing on recent copper-mediated, visible-light-induced, and electrochemical methods.

Copper-Mediated Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines

This protocol describes a novel and efficient method for the synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent.[1][2] This domino strategy ensures the unambiguous placement of the CF₃ group at the 2-position of the indole ring.[1][2]

Logical Workflow for Copper-Mediated Synthesis

cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Add 2-alkynylaniline, CuCF3, and ligand to a reaction vessel add_solvent Add solvent (e.g., DMF) start->add_solvent heat Heat the reaction mixture to the specified temperature add_solvent->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor quench Quench the reaction monitor->quench extract Extract with an organic solvent quench->extract purify Purify the crude product by column chromatography extract->purify characterize Characterize the final product (NMR, HRMS) purify->characterize

Caption: General experimental workflow for the copper-mediated synthesis of 2-(trifluoromethyl)indoles.

Reaction Mechanism

The proposed mechanism involves a domino sequence of trifluoromethylation, cyclization, desulfonylation, and formylation under aerobic conditions.[1]

start 2-Alkynylaniline + CuCF3 intermediate1 Trifluoromethylation of Alkyne start->intermediate1 Reaction intermediate2 Vinyl Copper Intermediate intermediate1->intermediate2 intermediate3 Intramolecular Cyclization intermediate2->intermediate3 Domino Process intermediate4 Indole Ring Formation intermediate3->intermediate4 product 2-(Trifluoromethyl)indole intermediate4->product start N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chloride radical_generation Visible Light (450 nm) Homolysis of C-Cl bond start->radical_generation radical_intermediate Trifluoroacetimidoyl Radical radical_generation->radical_intermediate cyclization Intramolecular 5-exo-dig Cyclization radical_intermediate->cyclization vinyl_radical Vinyl Radical Intermediate cyclization->vinyl_radical oxidation Oxidation & H₂O addition vinyl_radical->oxidation product 2-Trifluoromethyl-3-acylindole oxidation->product cluster_setup Electrochemical Cell Setup cluster_electrolysis Electrolysis cluster_workup Work-up and Purification cell Prepare an undivided electrochemical cell with electrodes (e.g., Pt, Carbon) reagents Add 2-aryl-N-acryloyl indole, CF3SO2Na, and electrolyte to the solvent cell->reagents apply_current Apply a constant current to the cell reagents->apply_current monitor Monitor the reaction progress apply_current->monitor concentrate Concentrate the reaction mixture monitor->concentrate purify Purify by column chromatography concentrate->purify

References

Applications of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione is a halogenated and trifluoromethyl-substituted derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The presence of an iodine atom at the 6-position and a trifluoromethyl group at the 4-position offers unique opportunities for drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the iodine atom can serve as a handle for further chemical modifications (e.g., cross-coupling reactions) or act as a halogen bond donor in interactions with biological targets.

While specific biological data for this compound is not extensively reported in peer-reviewed literature, its utility as a versatile building block in drug discovery can be inferred from the vast body of research on related isatin derivatives. This document provides detailed application notes and generalized experimental protocols to guide researchers in exploring the potential of this compound in various therapeutic areas.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is provided in the table below.

PropertyValueReference
CAS Number 259667-71-5[5][6]
Molecular Formula C₉H₃F₃INO₂[5]
Molecular Weight 341.03 g/mol [5]
Appearance (Not specified, typically a solid)
Solubility (Not specified, likely soluble in DMSO, DMF, and other polar organic solvents)

Application Notes

Scaffold for the Development of Kinase Inhibitors

The indolin-2-one moiety is a cornerstone in the design of kinase inhibitors. Notably, the FDA-approved multi-kinase inhibitor Sunitinib features a substituted indolin-2-one core.[7] The C3-carbonyl group of the isatin scaffold can undergo condensation reactions with various nucleophiles to generate 3-substituted indolin-2-ones, which are effective ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR.[7][8][9]

  • Potential Role of Substituents:

    • The trifluoromethyl group at the 4-position can potentially enhance the binding affinity of the inhibitor within the ATP-binding pocket and improve its pharmacokinetic properties.

    • The iodine atom at the 6-position can be exploited for further derivatization via Suzuki, Sonogashira, or other cross-coupling reactions to explore additional binding interactions. Furthermore, iodo-substituted indolo-quinolines have been identified as potent and selective inhibitors of DYRK1A kinase, suggesting that the iodo-substitution on the indole ring can be beneficial for kinase inhibitory activity.[10]

G This compound This compound Condensation with active methylene compounds Condensation with active methylene compounds This compound->Condensation with active methylene compounds Suzuki/Sonogashira Coupling Suzuki/Sonogashira Coupling This compound->Suzuki/Sonogashira Coupling Pd-catalyzed 3-substituted indolin-2-ones 3-substituted indolin-2-ones Condensation with active methylene compounds->3-substituted indolin-2-ones Kinase Inhibition (e.g., VEGFR, PDGFR) Kinase Inhibition (e.g., VEGFR, PDGFR) 3-substituted indolin-2-ones->Kinase Inhibition (e.g., VEGFR, PDGFR) Further functionalized indolinones Further functionalized indolinones Suzuki/Sonogashira Coupling->Further functionalized indolinones Exploration of additional binding pockets Exploration of additional binding pockets Further functionalized indolinones->Exploration of additional binding pockets

Caption: Synthetic utility for kinase inhibitor development.

Precursor for Novel Caspase Inhibitors

Isatin derivatives are recognized as potent, reversible inhibitors of caspases, particularly the effector caspases-3 and -7, which are key mediators of apoptosis.[11][12][13][14] The inhibitory mechanism involves the electrophilic C3-carbonyl group of the isatin ring, which is attacked by the catalytic cysteine residue in the caspase active site.

Fluorinated isatins, in particular, have shown excellent inhibitory potency with IC50 values in the nanomolar range.[11][14] this compound serves as an excellent starting material for the synthesis of novel caspase inhibitors. The trifluoromethyl group may contribute to the electrophilicity of the C3-carbonyl, potentially enhancing its reactivity with the caspase active site cysteine.

G cluster_0 Caspase Active Site Cys Residue Cys Residue Reversible Covalent Adduct Reversible Covalent Adduct Cys Residue->Reversible Covalent Adduct Formation of hemithioacetal Isatin Derivative Isatin Derivative Isatin Derivative->Cys Residue Nucleophilic attack by Cys-SH on C3=O Caspase Inhibition Caspase Inhibition Reversible Covalent Adduct->Caspase Inhibition

Caption: Mechanism of caspase inhibition by isatins.

Synthesis of Spirocyclic Heterocycles

The isatin scaffold is a versatile precursor for the synthesis of spirooxindoles, a class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[15][16] The C3-carbonyl group readily undergoes condensation reactions with various binucleophilic reagents, such as o-phenylenediamines, thiosemicarbazides, and aminobenzamides, to yield diverse spirocyclic systems.[15][17] this compound can be employed in these reactions to generate novel spiro-compounds with potential therapeutic applications.

G Input This compound Reaction Condensation Reaction Input->Reaction Reagent Binucleophilic Reagent (e.g., o-phenylenediamine) Reagent->Reaction Output Spirooxindole Derivative Reaction->Output Application Biological Screening (Anticancer, Antimicrobial, etc.) Output->Application

Caption: Workflow for spirooxindole synthesis.

Illustrative Biological Data

While no specific quantitative data for this compound has been found in the reviewed literature, the following table presents illustrative data for a hypothetical derivative to demonstrate how such information would be presented.

Table 1: Illustrative Biological Activity of a Hypothetical Derivative

TargetAssay TypeIC₅₀ (nM)
VEGFR2Kinase Activity Assay50
PDGFRβKinase Activity Assay75
Caspase-3Fluorometric Activity Assay25
Caspase-7Fluorometric Activity Assay40
HT-29 (Colon Cancer Cell Line)Cell Proliferation Assay150

Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Spiro[indoline-3,2'-quinazoline] Derivative

This protocol describes a general method for the condensation of this compound with a 2-aminobenzamide to form a spiro-quinazoline derivative.

Materials:

  • This compound

  • Substituted 2-aminobenzamide

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Stirring plate with heating mantle

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted 2-aminobenzamide (1.1 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.

  • A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired spiro[indoline-3,2'-quinazoline] derivative.

  • Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.

Protocol 2: General Procedure for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific protein kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO.

  • Recombinant protein kinase of interest.

  • Kinase-specific substrate and ATP.

  • ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).

  • White, opaque 96-well or 384-well plates.

  • Multichannel pipettes.

  • Plate-reading luminometer.

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in a suitable buffer (e.g., kinase buffer) containing a fixed concentration of DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase, substrate, and buffer.

    • Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.

    • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the background luminescence from all readings.

    • Normalize the data to the negative control (DMSO only) to determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: General Procedure for Caspase-3/7 Activity Assay

This protocol describes a fluorometric assay to measure the inhibitory effect of a test compound on the activity of caspase-3 and caspase-7.

Materials:

  • Test compound (e.g., a derivative of this compound) dissolved in DMSO.

  • Recombinant human caspase-3 or caspase-7.

  • Caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Assay buffer (e.g., HEPES buffer containing DTT and EDTA).

  • Black, flat-bottom 96-well plates.

  • Fluorometric plate reader (excitation ~380 nm, emission ~460 nm).

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

  • Enzyme Incubation:

    • In the wells of a 96-well plate, add the assay buffer.

    • Add the serially diluted test compound.

    • Add a fixed amount of recombinant caspase-3 or caspase-7 to each well. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the reaction by adding the fluorogenic substrate (Ac-DEVD-AMC) to all wells.

    • Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

  • Data Analysis:

    • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.

Conclusion

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its unique substitution pattern on the privileged isatin scaffold provides a strong rationale for its application in the synthesis of kinase inhibitors, caspase inhibitors, and a variety of other biologically active heterocyclic compounds. The protocols and application notes provided herein offer a framework for researchers to begin to unlock the potential of this versatile molecule in drug discovery.

References

Application Notes and Protocols for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoline-2,3-dione (isatin) and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential in anticancer research.[1][2][3] The isatin scaffold is a key component in several approved anticancer agents.[4][5] Modifications to the isatin ring, such as halogenation and the introduction of trifluoromethyl groups, have been shown to enhance cytotoxic activity against various cancer cell lines.[5][6] This document provides detailed application notes and experimental protocols for investigating the anticancer potential of a specific derivative, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione.

Disclaimer: As of the current date, specific anticancer research data for this compound is not extensively published. The following application notes and protocols are based on the established activities of structurally similar isatin derivatives and serve as a comprehensive guide for initiating research into this compound. The quantitative data presented is hypothetical and intended for illustrative purposes.

Postulated Mechanism of Action

Based on studies of related compounds, this compound is hypothesized to exert its anticancer effects through multiple mechanisms. Isatin derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by modulating key signaling pathways.[2][7][8] The presence of an iodine atom at the C6 position and a trifluoromethyl group at the C4 position may enhance the compound's lipophilicity and ability to interact with biological targets.

A plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in reactive oxygen species (ROS), leading to the activation of caspase cascades.[9] Furthermore, isatin derivatives have been reported to inhibit protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[1]

Data Presentation: Hypothetical Cytotoxicity Data

The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are projected based on the potent activity observed for other halogenated and trifluoromethylated isatin derivatives.[10][11]

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma2.5
MDA-MB-231Breast Adenocarcinoma1.8
A549Lung Carcinoma3.2
HCT-116Colon Carcinoma2.1
HeLaCervical Carcinoma4.5

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the quantification of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[8][13]

Materials:

  • Human cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This protocol is for analyzing the effect of this compound on the expression levels of key apoptosis-related proteins.[14][15]

Materials:

  • Human cancer cell lines

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.

Visualizations

G Hypothesized Apoptotic Signaling Pathway Compound This compound ROS Increased ROS Production Compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax Bax Activation Mitochondria->Bax Bcl2 Bcl-2 Inhibition Mitochondria->Bcl2 CytochromeC Cytochrome c Release Bax->CytochromeC Bcl2->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized apoptotic signaling pathway induced by the compound.

G Experimental Workflow for Anticancer Evaluation Start Start: Select Cancer Cell Lines CellCulture Cell Culture and Expansion Start->CellCulture MTT Cytotoxicity Screening (MTT Assay) CellCulture->MTT IC50 Determine IC50 Value MTT->IC50 ApoptosisAssay Apoptosis Assay (Annexin V/PI) IC50->ApoptosisAssay WesternBlot Mechanism Study (Western Blot) IC50->WesternBlot DataAnalysis Data Analysis and Interpretation ApoptosisAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Workflow for evaluating the anticancer properties of the compound.

References

Isatin Derivatives as Potential VEGFR-2 Inhibitors for Cancer Therapy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the evaluation of isatin derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for cancer therapy. Isatin and its derivatives have emerged as a promising class of compounds targeting VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. This document outlines the underlying signaling pathways, experimental workflows for screening and characterization, and detailed protocols for key in vitro and in vivo assays.

Introduction: The Role of VEGFR-2 in Tumor Angiogenesis

Angiogenesis, the formation of new blood vessels, is a critical process for tumor progression.[1][2] Tumors require a dedicated blood supply to grow beyond a minimal size, and the VEGF signaling pathway is a primary driver of this process.[2] Vascular Endothelial Growth Factor A (VEGF-A), often secreted by tumor cells, binds to and activates VEGFR-2 on endothelial cells.[2] This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential steps in the formation of new blood vessels that feed the tumor.[3][4][5]

Isatin, an endogenous indole derivative, and its synthetic analogs have shown significant potential as anticancer agents by targeting various signaling pathways, including the inhibition of protein kinases like VEGFR-2.[6][7] The core structure of isatin serves as a versatile scaffold for the design and synthesis of potent VEGFR-2 inhibitors.

Data Presentation: Biological Activity of Isatin Derivatives

The following tables summarize the in vitro inhibitory activities of representative isatin derivatives against VEGFR-2 and various cancer cell lines, as reported in recent literature. This data provides a comparative overview of their potency.

Table 1: VEGFR-2 Kinase Inhibitory Activity of Isatin Derivatives

Compound IDModificationIC50 (nM) vs. VEGFR-2Reference CompoundIC50 (nM)Reference
Compound 13Isatin-thiazolidine-2,4-dione hybrid69.11Sorafenib53.65[3][8]
Compound 14Isatin-thiazolidine-2,4-dione hybrid85.89Sorafenib53.65[3][8]
Compound 9fIsatin-grafted phenyl-1,2,3-triazole82Sorafenib-[9]
Compound 7d4-arylthiazole-bearing derivative503--[10]
Compound 12bIsatin-based sulphonamide23.10Sorafenib29.70[6]
Compound 11cIsatin-based sulphonamide30.10Sorafenib29.70[6]

Table 2: Anti-proliferative Activity of Isatin Derivatives against Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 13Caco-2 (Colon)-Doxorubicin-[3][11]
Compound 14Caco-2 (Colon)-Doxorubicin-[3][11]
Compound 7dMCF-7 (Breast)2.93--[10]
Compound 12aCaco-2 (Colon)2--[10]
Compound 21aHepG2 (Liver)7.5--[10]
Compound 31HepG-2 (Liver)3.97Doxorubicin-[9]
Compound 31MCF-7 (Breast)4.83Doxorubicin-[9]
Compound 31HCT-116 (Colon)4.58Doxorubicin-[9]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation strategy for these compounds.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway in Angiogenesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Isatin Isatin Derivative (Inhibitor) Isatin->VEGFR2 Inhibits ATP Binding PKC PKC PLCg->PKC Raf Raf PKC->Raf AKT Akt PI3K->AKT Transcription Gene Transcription AKT->Transcription Promotes Survival MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK ERK->Transcription Promotes Proliferation & Migration Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: VEGFR-2 signaling pathway and the point of inhibition by isatin derivatives.

experimental_workflow Experimental Workflow for Evaluation of Isatin Derivatives cluster_design Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Design Compound Design (e.g., Molecular Hybridization) Synthesis Chemical Synthesis Design->Synthesis KinaseAssay VEGFR-2 Kinase Inhibition Assay (IC50) Synthesis->KinaseAssay CellAssay Cell Proliferation Assay (e.g., MTT) on Cancer Cells (IC50) KinaseAssay->CellAssay Apoptosis Apoptosis & Cell Cycle Analysis CellAssay->Apoptosis Xenograft Tumor Xenograft Model in Mice Apoptosis->Xenograft Efficacy Evaluation of Anti-tumor Efficacy Xenograft->Efficacy Toxicity Toxicity Assessment Xenograft->Toxicity

Caption: A general experimental workflow for the development of isatin-based VEGFR-2 inhibitors.

Detailed Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Luminescence-based)

This protocol outlines a method to determine the in vitro potency of isatin derivatives against VEGFR-2 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6][11] The principle is to measure the amount of ADP produced, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP solution (at a concentration near the Km for VEGFR-2)

  • VEGFR-2 specific substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test isatin derivative (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • Solid white 96-well assay plates

  • Plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a serial dilution of the test isatin derivative in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

    • Prepare the VEGFR-2 enzyme solution in kinase buffer to the desired concentration.

    • Prepare the ATP/substrate master mix in kinase buffer.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of the 96-well plate.

    • Add 10 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" blank. Add 10 µL of kinase buffer to the blank wells.

    • Pre-incubate the plate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Signal Detection:

    • Equilibrate the ADP-Glo™ Reagent to room temperature.

    • Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 50 µL of the Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence from the blank wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is indicative of the anti-proliferative effects of the test compounds.[12][13][14]

Materials:

  • Human cancer cell line (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well tissue culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine the cell concentration and viability using a hemocytometer and Trypan Blue.

    • Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isatin derivative in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions.

    • Include vehicle control wells (medium with the same concentration of DMSO as the test compounds) and blank wells (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Determine the IC50 value from the dose-response curve.

In Vivo Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of isatin derivatives.[15][16][17]

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice, 4-6 weeks old)

  • Human cancer cell line with known tumorigenicity

  • Sterile PBS or serum-free medium

  • Matrigel (optional, to enhance tumor engraftment)

  • Syringes (1 mL) with 27-gauge needles

  • Calipers for tumor measurement

  • Anesthetic (e.g., isoflurane)

  • Test isatin derivative formulated for in vivo administration

Procedure:

  • Cell Preparation and Implantation:

    • Harvest cancer cells in their exponential growth phase and ensure high viability (>95%).

    • Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. The cell suspension can be mixed 1:1 with Matrigel on ice.

    • Anesthetize the mice.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into control and treatment groups.

    • Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring and Efficacy Evaluation:

    • Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Continue the treatment for the planned duration or until the tumors in the control group reach the pre-defined endpoint.

  • Endpoint and Data Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Weigh the tumors and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth inhibition in the treated groups relative to the control group.

Conclusion

The isatin scaffold represents a valuable starting point for the development of novel VEGFR-2 inhibitors for cancer therapy. The protocols and data presented here provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to guide the advancement of promising isatin derivatives towards clinical applications.

References

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione: A Key Intermediate for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Iodo-4-(trifluoromethyl)indoline-2,3-dione, also known as 6-iodo-4-(trifluoromethyl)isatin, is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a synthetically adaptable iodine atom, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and further functionalization of this key intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 259667-71-5[1]
Molecular Formula C₉H₃F₃INO₂[1]
Molecular Weight 341.03 g/mol [1]
Appearance Orange-red solid (typical for isatins)
Purity Commercially available at ≥98%

Application Notes

The strategic placement of the iodo and trifluoromethyl groups on the indoline-2,3-dione core opens up a wide array of synthetic possibilities.

  • Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a well-regarded bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The isatin scaffold itself is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The presence of the iodine atom at the 6-position provides a handle for further structural diversification through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this intermediate is a valuable precursor for the synthesis of novel kinase inhibitors, leveraging the isatin core's known interaction with kinase active sites.

  • Heterocyclic Synthesis: The dicarbonyl functionality of the isatin core is highly reactive and can participate in a variety of condensation and cycloaddition reactions. This allows for the construction of more complex heterocyclic systems fused to the indole nucleus. The C3-keto group is particularly susceptible to nucleophilic attack and can be used to introduce a wide range of substituents.

  • Cross-Coupling Reactions: The iodine atom at the 6-position is a key functional group for post-synthesis modification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of aryl, alkynyl, and alkenyl groups, respectively. This allows for the generation of diverse libraries of compounds for high-throughput screening.

Experimental Protocols

1. Synthesis of this compound via Sandmeyer Isatin Synthesis

The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines. This protocol adapts the general procedure for the specific synthesis of this compound from 3-iodo-5-(trifluoromethyl)aniline.

Reaction Scheme:

Sandmeyer Isatin Synthesis start 3-Iodo-5-(trifluoromethyl)aniline reagents 1. Chloral Hydrate, Hydroxylamine HCl, Na2SO4 2. H2SO4 (conc.) start->reagents Step 1 & 2 product This compound reagents->product

Caption: General workflow for the Sandmeyer synthesis of this compound.

Materials:

  • 3-Iodo-5-(trifluoromethyl)aniline

  • Chloral hydrate

  • Hydroxylamine hydrochloride

  • Anhydrous sodium sulfate

  • Concentrated sulfuric acid

  • Hydrochloric acid

  • Water

  • Ethanol

Procedure:

Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide

  • In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (0.15 mol) in water (400 mL).

  • To this solution, add anhydrous sodium sulfate (0.8 mol) and stir until dissolved.

  • In a separate beaker, dissolve 3-iodo-5-(trifluoromethyl)aniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (0.3 mol).

  • Add a solution of hydroxylamine hydrochloride (0.45 mol) in water (100 mL) to the aniline solution.

  • Add the resulting mixture to the flask containing the chloral hydrate solution.

  • Heat the reaction mixture to a vigorous reflux for 10-15 minutes. The solution will turn yellow and then cloudy.

  • Cool the mixture in an ice bath to induce precipitation of the isonitrosoacetanilide intermediate.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.

Step 2: Cyclization to this compound

  • In a 500 mL beaker, carefully warm concentrated sulfuric acid (300 mL) to 50 °C.

  • Slowly add the dried 2-(hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide from Step 1 in small portions, maintaining the temperature between 60-70 °C with external cooling if necessary.

  • After the addition is complete, heat the mixture to 80 °C for 10 minutes to ensure complete cyclization.

  • Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Filter the precipitate and wash with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol/water to afford pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield (Overall) 60-75%
Purity (after recrystallization) >98%
Reaction Time (Step 1) ~30 minutes
Reaction Time (Step 2) ~30 minutes

2. N-Alkylation of this compound

The N-H proton of the isatin is acidic and can be readily deprotonated to form an anion, which can then be alkylated with various electrophiles.

Reaction Scheme:

N-Alkylation of Isatin start This compound reagents Base (e.g., K2CO3, NaH) Alkyl Halide (R-X) start->reagents product 1-Alkyl-6-iodo-4-(trifluoromethyl)indoline-2,3-dione reagents->product

Caption: General workflow for the N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Ethyl acetate

  • Brine

Procedure (using K₂CO₃ in DMF):

  • To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated product.

Quantitative Data (Example with Methyl Iodide):

ParameterValue
Yield 85-95%
Reaction Time 4-6 hours
Purity >98%

3. Wittig Reaction of this compound

The C3-carbonyl group of isatins can undergo Wittig olefination to generate 3-substituted-2-oxoindoles, which are valuable intermediates for various bioactive molecules.

Reaction Scheme:

Wittig Reaction of Isatin start This compound reagents Phosphonium Ylide (e.g., Ph3P=CHCN) start->reagents product 3-(Cyanomethylene)-6-iodo-4-(trifluoromethyl)indolin-2-one reagents->product

References

Suzuki Cross-Coupling of Indoles with Trifluoromethylpyridines: Application Notes and Protocols for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This methodology has found profound application in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals. The coupling of indole derivatives with trifluoromethylpyridines is of particular significance in drug discovery. The indole nucleus is a privileged scaffold, present in numerous natural products and approved drugs, exhibiting a wide range of biological activities.[1][2] Concurrently, the incorporation of a trifluoromethyl (-CF3) group into pyridine moieties can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Trifluoromethylpyridines are key structural motifs in various active agrochemical and pharmaceutical ingredients.[3] The resulting trifluoromethylpyridinyl-indole core is a valuable pharmacophore, often found in potent kinase inhibitors and other therapeutic agents.[4][5][6]

These application notes provide a comprehensive overview of the Suzuki cross-coupling reaction between indoles and trifluoromethylpyridines, including optimized reaction conditions, detailed experimental protocols, and a summary of representative yields.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethylpyridine halide to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the indoleboronic acid (or its ester derivative) forms a boronate species, which then transfers the indole group to the palladium center, displacing the halide.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired trifluoromethylpyridinyl-indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Challenges in the Suzuki coupling of nitrogen-containing heterocycles can arise from the coordination of the nitrogen lone pair to the palladium catalyst, which can lead to catalyst inhibition.[7] The selection of appropriate ligands is crucial to mitigate this effect and ensure efficient coupling. Bulky, electron-rich phosphine ligands are often employed to stabilize the active palladium species.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of indole derivatives with trifluoromethylpyridines. The data is compiled from various sources and represents a starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Indole Boronic Acids with Chloro(trifluoromethyl)pyridines

Indole DerivativePyridine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1H-Indole-5-boronic acid2-Chloro-4-(trifluoromethyl)pyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄Dioxane/H₂O1001285
1-Boc-Indole-5-boronic acid2-Chloro-5-(trifluoromethyl)pyridinePd(dppf)Cl₂ (5)-K₂CO₃DME80292[8]
1H-Indole-6-boronic acid2-Chloro-4-(trifluoromethyl)pyridinePd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene1101878
1-Me-Indole-5-boronic acid3-Chloro-5-(trifluoromethyl)pyridinePd(PPh₃)₄ (5)-Na₂CO₃DMF/H₂O901688

Table 2: Suzuki-Miyaura Coupling of Bromoindoles with Trifluoromethylpyridine Boronic Acids

Indole DerivativePyridine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
5-Bromo-1H-indole4-(Trifluoromethyl)pyridine-2-boronic acidPd(dppf)Cl₂ (3)-K₃PO₄Dioxane/H₂O1001289
6-Bromo-1-Boc-indole5-(Trifluoromethyl)pyridine-3-boronic acidPd₂(dba)₃ (2)RuPhos (4)K₂CO₃THF/H₂O801881
5-Bromo-2-methyl-1H-indole4-(Trifluoromethyl)pyridine-2-boronic acidPd(OAc)₂ (4)CataCXium A (8)CsF1,4-Dioxane1102475
4-Bromo-1H-indole6-(Trifluoromethyl)pyridine-3-boronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O901683

Experimental Protocols

The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions. Note: These protocols are general starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.

Protocol 1: Coupling of 1-Boc-Indole-5-boronic Acid with 2-Chloro-5-(trifluoromethyl)pyridine

This protocol is adapted from a general procedure for the Suzuki coupling of bromoindazoles.[8]

Materials:

  • 1-Boc-Indole-5-boronic acid (1.2 equiv)

  • 2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME), anhydrous and degassed

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer and heating plate

  • Inert atmosphere system (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube, add 1-Boc-indole-5-boronic acid, 2-chloro-5-(trifluoromethyl)pyridine, Pd(dppf)Cl₂, and K₂CO₃.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Add degassed 1,2-dimethoxyethane via syringe. The final concentration of the pyridine substrate is typically between 0.1 and 0.2 M.

  • Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-5-(5-(trifluoromethyl)pyridin-2-yl)indole.

Protocol 2: Coupling of 5-Bromo-1H-indole with 4-(Trifluoromethyl)pyridine-2-boronic Acid

This protocol is a general procedure for the coupling of heteroaryl halides with heteroaryl boronic acids.

Materials:

  • 5-Bromo-1H-indole (1.0 equiv)

  • 4-(Trifluoromethyl)pyridine-2-boronic acid (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Reaction vial or flask

  • Magnetic stirrer and heating plate

  • Inert atmosphere system (Nitrogen or Argon)

Procedure:

  • In a reaction vial, combine 5-bromo-1H-indole, 4-(trifluoromethyl)pyridine-2-boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Seal the vial and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.

  • Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(4-(trifluoromethyl)pyridin-2-yl)-1H-indole.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_catalyst Catalytic Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex oxidative_addition Oxidative Addition diorgano_pd2 R¹-Pd(II)L₂-R² pd2_complex->diorgano_pd2 transmetalation Transmetalation diorgano_pd2->pd0 product R¹-R² diorgano_pd2->product reductive_elimination Reductive Elimination reagents R¹-X (Trifluoromethylpyridine Halide) reagents->pd2_complex boronic_acid R²-B(OR)₂ (Indole Boronic Acid/Ester) + Base boronic_acid->diorgano_pd2 byproduct X-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Indole Derivative, Trifluoromethylpyridine Halide, Catalyst, Ligand, and Base in a Reaction Vessel start->reagents inert Establish Inert Atmosphere (Evacuate and Backfill with N₂ or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor workup Reaction Work-up: - Cool to Room Temperature - Dilute with Organic Solvent and Water - Separate Layers monitor->workup purification Purification: - Dry Organic Layer - Concentrate under Reduced Pressure - Flash Column Chromatography workup->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Asymmetric Aldol Reactions Involving Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric aldol reaction of substituted isatins with various carbonyl compounds represents a powerful and atom-economical method for the synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles. This structural motif is a cornerstone in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][2][3] The development of efficient stereoselective methods to access these complex architectures is therefore of paramount importance in medicinal chemistry and drug discovery.[1][4][5] This document provides a detailed overview of established protocols and key data for organocatalytic and metal-catalyzed asymmetric aldol reactions of substituted isatins.

Significance in Drug Discovery

The oxindole core, particularly when substituted at the C3 position with a hydroxyl group and a quaternary stereocenter, is considered a "privileged scaffold" in drug discovery.[1][2] The enantiomeric purity of these compounds is often crucial for their biological activity and therapeutic efficacy. Asymmetric aldol reactions provide a direct route to these enantioenriched molecules, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3][6]

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize the quantitative data from key studies on the asymmetric aldol reaction of substituted isatins with various ketones, highlighting the performance of different catalytic systems.

Organocatalyzed Asymmetric Aldol Reactions

Table 1: Chiral Bifunctional Primary-Amine Organocatalyst in Water [7][8]

Isatin Substrate (R)KetoneYield (%)dr (anti/syn)ee (%)
HCyclohexanone9999:199
5-FCyclohexanone9898:298
5-ClCyclohexanone9999:199
5-BrCyclohexanone9999:199
5-NO₂Cyclohexanone9595:596
4-ClCyclohexanone9797:398
N-MeCyclohexanone9290:1091

Table 2: Proline-Based and Other Organocatalysts

CatalystIsatin SubstrateKetoneYield (%)ee (%)Reference
(S)-Proline DerivativeIsatinAcetone9971[9]
Dipeptide-Based LigandIsatinAcetoneHigh72[10]
LeucinolIsatinAcetone9493[11][12]
Quinidine-ThioureaIsatinAcetoneHighHigh[13]
Cinchonine-based UreaIsatin DerivativesUnactivated KetonesHighGood to Excellent[13]
β-Amino Acid DerivativesSubstituted IsatinsAcetoneUp to 99% ee[14][15]
Crude Earthworm ExtractIsatinCyclohexanone6229[16]
Metal-Catalyzed Asymmetric Aldol Reactions

Table 3: Chiral N,N'-dioxide-Co(acac)₂ and Other Metal Complexes

Catalyst SystemIsatin SubstrateNucleophileYield (%)EnantioselectivityReference
Chiral N,N'-dioxide-Co(acac)₂N-Protected IsatinsPhenacyl BromidesModerate to GoodModerate to Good[17]
AuCl₃ and Chiral N,N'-dioxideIsatinsAllenic Esters53-9968:32 to 96:4 er[18]
Cu(II)-thiophene-2,5-bis(amino-alcohol)Substituted IsatinsAcetone Derivatives81-9935-96 ee[10]
Chiral BINOL-Derived ZincateAryl KetonesAryl Aldehydes--[19]

Experimental Protocols

General Protocol for Organocatalyzed Asymmetric Aldol Reaction of Isatins and Ketones on Water[7][8]

This protocol is based on the highly efficient and environmentally friendly method using a chiral bifunctional primary-amine organocatalyst.

Materials:

  • Substituted isatin (0.2 mmol)

  • Ketone (2.0 mmol)

  • Chiral bifunctional primary-amine organocatalyst (10 mol%)

  • Water (1.0 mL)

  • Ethyl acetate

  • Saturated aqueous NaCl solution

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • To a mixture of the substituted isatin (0.2 mmol) and the chiral bifunctional primary-amine organocatalyst (0.02 mmol) in a reaction vessel, add water (1.0 mL) and the ketone (2.0 mmol).

  • Stir the resulting mixture vigorously at room temperature for the time specified in the relevant literature (typically 12-48 hours), monitoring the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-hydroxy-2-oxindole.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction of Isatin and Acetone[9][20]

This protocol outlines a common method using proline or its derivatives as the organocatalyst.

Materials:

  • Isatin (0.5 mmol)

  • (S)-Proline or a derivative (e.g., N-Aryl-(S)-prolinamide, 20 mol%)

  • Acetone (acting as both reagent and solvent)

  • Anhydrous THF (if a co-solvent is needed)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the isatin (0.5 mmol) and the proline-based catalyst (0.1 mmol) in acetone (5 mL).

  • Stir the reaction mixture at the specified temperature (e.g., -35 °C) for the required duration (e.g., 24-72 hours).[9]

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench it by adding a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the aldol product.

  • Analyze the dr and ee of the product using ¹H NMR and chiral HPLC, respectively.

Visualizations

Reaction Mechanism and Experimental Workflow

The following diagrams illustrate the generally accepted reaction mechanism for the organocatalyzed asymmetric aldol reaction and a typical experimental workflow.

G General Mechanism for Amine-Catalyzed Aldol Reaction cluster_catalyst Catalytic Cycle cluster_substrate Substrate Activation Catalyst Catalyst Imine Imine Catalyst->Imine + Ketone Activated_Isatin Activated_Isatin Catalyst->Activated_Isatin H-Bonding Ketone Ketone Enamine Enamine Aldol_Adduct Aldol_Adduct Enamine->Aldol_Adduct + Isatin Imine->Enamine Tautomerization Product Product Aldol_Adduct->Product + H₂O Product->Catalyst Release Isatin Isatin Activated_Isatin->Aldol_Adduct

Caption: Proposed mechanism for the organocatalyzed asymmetric aldol reaction.

G Experimental Workflow Start Start Reaction_Setup Combine Isatin, Ketone, Catalyst, and Solvent Start->Reaction_Setup Stirring Stir at Specified Temperature and Time Reaction_Setup->Stirring Monitoring Monitor by TLC Stirring->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Analysis ¹H NMR (dr) Chiral HPLC (ee) Purification->Analysis End End Analysis->End

Caption: A typical experimental workflow for asymmetric aldol reactions.

Conclusion

The asymmetric aldol reaction of substituted isatins is a robust and versatile tool for the synthesis of medicinally relevant chiral 3-hydroxy-2-oxindoles. The choice of catalyst—be it an organocatalyst or a metal complex—and the specific reaction conditions are critical for achieving high yields and stereoselectivities. The protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the efficient synthesis and development of novel oxindole-based therapeutic agents. Further exploration into novel catalytic systems and substrate scope will undoubtedly continue to advance this important area of synthetic organic chemistry.

References

Application Notes and Protocols: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The spirooxindole scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antimicrobial, and antiviral properties.[1] The construction of this complex, three-dimensional architecture has been a significant focus of synthetic organic chemistry. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction has emerged as a powerful and efficient tool for the stereoselective synthesis of spirooxindoles.[1][2] This method typically involves the in situ generation of a 1,3-dipole, such as an azomethine ylide or a nitrone, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

This document provides detailed application notes and experimental protocols for the synthesis of spirooxindoles using 1,3-dipolar cycloaddition reactions, targeting researchers, scientists, and professionals in drug development. The protocols are based on established literature procedures and are designed to be readily implemented in a standard organic synthesis laboratory.

General Reaction Scheme: Azomethine Ylide Cycloaddition

A common and highly efficient approach to spirooxindoles involves the reaction of an azomethine ylide with an electron-deficient alkene. The azomethine ylide is typically generated in situ from the condensation of isatin or its derivatives with an α-amino acid, such as L-proline or sarcosine, via decarboxylation.[1][3]

G cluster_0 Azomethine Ylide Generation cluster_1 Cycloaddition Isatin Isatin Ylide Azomethine Ylide (1,3-Dipole) Isatin->Ylide - H2O, - CO2 AminoAcid α-Amino Acid (e.g., L-Proline) AminoAcid->Ylide Spirooxindole Spirooxindole Ylide->Spirooxindole Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->Spirooxindole [3+2]

Caption: General workflow for spirooxindole synthesis via azomethine ylide cycloaddition.

Experimental Protocols

Protocol 1: One-Pot Synthesis of Pyrrolizidine-Substituted Spirooxindoles

This protocol describes a highly stereoselective, one-pot, multicomponent reaction for the synthesis of pyrrolizidine-substituted spirooxindoles from isatin, L-proline, and a chalcone derivative.[1]

Materials:

  • Substituted chalcone (1.0 equiv)

  • Isatin (1.3 equiv)

  • L-proline (1.3 equiv)

  • Ethanol (as solvent)

Procedure:

  • To a round-bottom flask, add the substituted chalcone (1.0 equiv), isatin (1.3 equiv), and L-proline (1.3 equiv).

  • Add ethanol to the flask (a typical concentration is around 0.05 M with respect to the chalcone).

  • The reaction mixture is then heated to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure spirooxindole product.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Protocol 2: Synthesis of Spirooxindole-Pyrrolidine Derivatives

This protocol outlines a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives via a one-pot, three-component reaction of isatins, α-amino acids, and 1,4-enedione derivatives.[4]

Materials:

  • Isatin derivative (0.5 mmol, 1.0 equiv)

  • α-amino acid (0.6 mmol, 1.2 equiv)

  • 1,4-enedione derivative (e.g., N-substituted maleimide) (0.6 mmol, 1.2 equiv)

  • Ethanol or Methanol (3 mL)

Procedure:

  • In a suitable reaction vessel, combine the isatin derivative (0.5 mmol), α-amino acid (0.6 mmol), and the 1,4-enedione derivative (0.6 mmol).

  • Add 3 mL of ethanol or methanol to the mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • A precipitate will form during the reaction. Collect the solid by filtration.

  • Wash the collected solid with cold ethanol (2-3 times).

  • The crude product can be purified by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

Protocol 3: Synthesis of Spirooxindole/Pyrrolidine/Thiochromene Scaffolds

This protocol details the synthesis of complex spiro-heterocycles containing spirooxindole, pyrrolidine, and thiochromene scaffolds.[5]

Materials:

  • (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one derivative (0.5 mmol, 1.0 equiv)

  • Isatin derivative (0.5 mmol, 1.0 equiv)

  • L-proline (57.5 mg, 0.5 mmol, 1.0 equiv)

  • Methanol (20 mL)

Procedure:

  • Dissolve the (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one derivative (0.5 mmol), the isatin derivative (0.5 mmol), and L-proline (0.5 mmol) in 20 mL of methanol in a round-bottom flask.

  • Reflux the reaction mixture for 3-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (100-200 mesh) using a mixture of methanol and dichloromethane (2:98) as the eluent to obtain the pure spiro-compound.[5]

Data Presentation

The following tables summarize the quantitative data for the synthesis of various spirooxindole derivatives based on the described protocols.

Table 1: Synthesis of Pyrrolizidine-Substituted Spirooxindoles (Protocol 1)

EntryDipolarophile (Chalcone)ProductYield (%)Diastereomeric Ratio
1(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one14a85>99:1
2(E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one14b82>99:1
3(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one14c88>99:1

Data extracted from reference[1].

Table 2: Synthesis of Spirooxindole-Pyrrolidine Derivatives (Protocol 2)

EntryIsatinα-Amino AcidDipolarophile (Maleimide)ProductYield (%)Diastereomeric Ratio
1IsatinL-ProlineN-phenylmaleimide7a92>99:1
25-Cl-IsatinL-ProlineN-phenylmaleimide7b95>99:1
3IsatinSarcosineN-ethylmaleimide8a88>99:1

Data extracted from reference[4].

Table 3: Synthesis of Spirooxindole/Pyrrolidine/Thiochromene Scaffolds (Protocol 3)

EntryIsatin DerivativeChalcone DerivativeProductYield (%)
1Isatin4a7a85
25-Cl-Isatin4a7b88
3Isatin4b7c82

Data extracted from reference[5].

Nitrone-Based 1,3-Dipolar Cycloaddition

An alternative to azomethine ylides, nitrones can also serve as 1,3-dipoles for the synthesis of spirooxindoles, leading to the formation of spiroisoxazolidine-oxindoles.

G cluster_0 Reactants cluster_1 Cycloaddition Nitrone Nitrone (1,3-Dipole) Spiroisoxazolidine Spiroisoxazolidine-oxindole Nitrone->Spiroisoxazolidine Dipolarophile 3-Ylideneoxindole (Dipolarophile) Dipolarophile->Spiroisoxazolidine [3+2]

Caption: Synthesis of spiroisoxazolidine-oxindoles via nitrone cycloaddition.

Protocol 4: Synthesis of Functionalized Spiroisoxazolidines

This protocol describes the 1,3-dipolar cycloaddition of nitrones with 2-(2-oxoindoline-3-ylidene)acetates.[6]

Materials:

  • 2-(2-oxoindoline-3-ylidene)acetate derivative (1.0 equiv)

  • Nitrone (1.5 equiv)

  • Toluene (as solvent)

Procedure:

  • A mixture of the nitrone (1.5 equiv) and the 2-(2-oxoindoline-3-ylidene)acetate (1.0 equiv) is heated in toluene at 80 °C.

  • The reaction progress is monitored by NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the spiroisoxazolidine products.

Table 4: Synthesis of Functionalized Spiroisoxazolidines (Protocol 4)

Entry3-YlideneoxindoleNitroneProductYield (%)
1Methyl 2-(2-oxoindolin-3-ylidene)acetateC-phenyl-N-phenylnitrone3a70
2Methyl 2-(2-oxoindolin-3-ylidene)acetateC-phenyl-N-methylnitrone3e65

Data extracted from reference[6].

Conclusion

The 1,3-dipolar cycloaddition reaction is a highly versatile and efficient method for the synthesis of a diverse range of spirooxindole derivatives. The protocols outlined in this document provide a practical guide for researchers to access these valuable compounds. The reactions are generally high-yielding, stereoselective, and often proceed under mild conditions, making them attractive for both academic research and industrial applications in drug discovery and development.

References

Application Notes and Protocols: Iodine-Catalyzed Electrophilic Substitution Reactions of Indoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various iodine-catalyzed electrophilic substitution reactions of indoles. These methods offer efficient and often milder alternatives to traditional acid-catalyzed reactions for the functionalization of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1][2]

Synthesis of Bis(indolyl)methanes (BIMs)

Bis(indolyl)methanes are a significant class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties.[3] Molecular iodine serves as an effective and inexpensive catalyst for the condensation of indoles with aldehydes or ketones to furnish BIMs.

Application Note:

Iodine-catalyzed synthesis of BIMs is a straightforward and efficient method that can be performed under mild conditions.[4] The reaction generally proceeds by the electrophilic substitution of two equivalents of indole with one equivalent of a carbonyl compound.[5] This approach is applicable to a wide range of substituted indoles and aldehydes, providing access to both symmetrical and unsymmetrical BIMs.[3][6]

Quantitative Data Summary:

Table 1: Iodine-Catalyzed Synthesis of Symmetrical Bis(indolyl)methanes

EntryAldehydeIndoleCatalyst (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeIndoleI₂ (10)Acetonitrile0.592[7]
24-ChlorobenzaldehydeIndoleI₂ (10)Acetonitrile0.595[7]
34-NitrobenzaldehydeIndoleI₂ (10)Acetonitrile0.7596[7]
44-MethoxybenzaldehydeIndoleI₂ (10)Acetonitrile190[7]
5VanillinIndoleI₂ (10)Acetonitrile193[7]
Experimental Protocol: General Procedure for the Synthesis of Symmetrical Bis(indolyl)methanes
  • To a solution of indole (2 mmol) and aldehyde (1 mmol) in acetonitrile (10 mL), add molecular iodine (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure bis(indolyl)methane.

Reaction Workflow:

G cluster_workflow Synthesis of Symmetrical BIMs start Start reactants Dissolve indole and aldehyde in acetonitrile start->reactants catalyst Add molecular iodine (I₂) reactants->catalyst stir Stir at room temperature catalyst->stir monitor Monitor by TLC stir->monitor quench Quench with Na₂S₂O₃ solution monitor->quench Reaction complete extract Extract with ethyl acetate quench->extract purify Purify by column chromatography extract->purify product Obtain pure bis(indolyl)methane purify->product

Caption: Experimental workflow for the synthesis of symmetrical bis(indolyl)methanes.

Synthesis of Unsymmetrical 3,3'-Diindolylmethanes (DIMs) with a Quaternary Carbon Center

A novel application of iodine catalysis is the synthesis of unsymmetrical DIMs featuring a quaternary carbon center. This is achieved through the coupling of trifluoromethyl(indolyl)phenylmethanols with various indoles.[3][8] These compounds are of particular interest due to their potential as ligands for cannabinoid receptors, which are targets for treating inflammatory and neurodegenerative diseases.[3][8]

Application Note:

This method is characterized by its chemoselectivity, mild reaction conditions, and high yields, and it is scalable for producing gram quantities of the desired compounds.[3] The reaction involves the iodine-mediated activation of a secondary alcohol, followed by elimination and subsequent electrophilic attack by a second indole molecule.[6]

Quantitative Data Summary:

Table 2: Iodine-Catalyzed Synthesis of Unsymmetrical DIMs

EntryIndole Reactant 1Indole Reactant 2Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
12,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-olIndoleI₂ (10)MeCN40599[3]
22,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol5-MethoxyindoleI₂ (10)MeCN40567[3]
32,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol5-BromoindoleI₂ (10)MeCN40599[3]
42,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol5-ChloroindoleI₂ (10)MeCN40598[3]
52,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol5-FluoroindoleI₂ (10)MeCN40595[3]
Experimental Protocol: Synthesis of Unsymmetrical DIMs
  • In a round-bottom flask, dissolve the trifluoromethyl(indolyl)phenylmethanol (1.0 mmol) and the substituted indole (1.2 mmol) in acetonitrile (MeCN).

  • Add molecular iodine (I₂) (10 mol%).

  • Stir the reaction mixture at 40 °C for 5 hours.

  • After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired unsymmetrical diindolylmethane.[3]

Plausible Reaction Mechanism:

G cluster_mechanism Mechanism for Unsymmetrical DIM Synthesis start_alc Indolylmethanol activated_complex Activated Complex (A) start_alc->activated_complex + I₂ iodine I₂ intermediate_B Intermediate (B) activated_complex->intermediate_B - HOI product Unsymmetrical DIM intermediate_B->product + Indole indole2 Second Indole product->iodine Regenerates hoi HOI

Caption: Proposed mechanism for iodine-catalyzed synthesis of unsymmetrical DIMs.

Synthesis of 3-Iodoindoles

3-Iodoindoles are versatile synthetic intermediates that can be further functionalized through various cross-coupling reactions.[9][10] An efficient method for their synthesis involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine.[9][10][11]

Application Note:

This two-step approach begins with a Sonogashira cross-coupling of a terminal alkyne with an N,N-dialkyl-o-iodoaniline, followed by an iodine-mediated electrophilic cyclization.[9][11] The cyclization proceeds smoothly at room temperature in dichloromethane, affording excellent yields of 3-iodoindoles.[11] This method is compatible with a wide range of functional groups on the alkyne and the aniline.[9]

Quantitative Data Summary:

Table 3: Synthesis of 3-Iodoindoles via Electrophilic Cyclization

EntrySubstrate (N,N-dialkyl-o-(1-alkynyl)aniline)SolventTime (h)Yield (%)Reference
1N,N-dimethyl-2-(phenylethynyl)anilineCH₂Cl₂199[11]
2N,N-dimethyl-2-((4-methylphenyl)ethynyl)anilineCH₂Cl₂198[11]
3N,N-dimethyl-2-((4-methoxyphenyl)ethynyl)anilineCH₂Cl₂197[11]
42-(Hex-1-yn-1-yl)-N,N-dimethylanilineCH₂Cl₂296[11]
5N,N-dimethyl-2-((trimethylsilyl)ethynyl)anilineCH₂Cl₂295[11]
Experimental Protocol: Electrophilic Cyclization to 3-Iodoindoles
  • Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL).

  • Add molecular iodine (I₂) (1.2 mmol) to the solution.

  • Stir the reaction mixture at room temperature for the time indicated in Table 3.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of Na₂S₂O₃.

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 3-iodoindole.[9]

Logical Relationship Diagram:

G cluster_logic Synthetic Pathway to 3-Iodoindoles start_materials Terminal Alkyne + N,N-dialkyl-o-iodoaniline sonogashira Sonogashira Coupling (Pd/Cu catalyst) start_materials->sonogashira intermediate N,N-dialkyl-o-(1-alkynyl)aniline sonogashira->intermediate cyclization Electrophilic Cyclization (I₂ in CH₂Cl₂) intermediate->cyclization product 3-Iodoindole cyclization->product

Caption: Two-step synthetic route to 3-iodoindoles.

References

Unlocking the Antimicrobial Potential of Isatin-Indole Hybrids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community is tirelessly exploring novel chemical scaffolds with the potential to combat drug-resistant pathogens. Among these, isatin-indole hybrids have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacteria and fungi. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the investigation of these potent molecules. It provides detailed application notes, experimental protocols, and a summary of key quantitative data to facilitate further research and development in this critical area.

Isatin, a versatile heterocyclic compound, and indole, a prevalent structural motif in bioactive natural products, have been synergistically combined to create hybrid molecules with enhanced antimicrobial efficacy.[1][2] These hybrids have shown potential in targeting essential cellular processes in microbes, offering a beacon of hope in the quest for new antimicrobial agents.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of isatin-indole hybrids is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various isatin-indole hybrids against a range of clinically relevant microbial strains.

Compound IDGram-Positive BacteriaMIC (µg/mL)Gram-Negative BacteriaMIC (µg/mL)FungiMIC (µg/mL)Reference
Hybrid A Staphylococcus aureus24.83 - 39.12Escherichia coli>100Candida albicans>100[3]
Hybrid B Bacillus subtilis62.5Pseudomonas aeruginosa62.5Aspergillus niger15.6[4]
Hybrid C Enterococcus faecalis125Klebsiella pneumoniae>100Penicillium notatum7.8[4]
Hybrid D Staphylococcus epidermidis31.25--Candida albicans3.9[4]

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Isatin-Indole Hybrids against various microorganisms. This table provides a comparative overview of the antimicrobial potency of different hybrid structures, highlighting their spectrum of activity.

Key Experimental Protocols

To ensure reproducibility and standardization in the evaluation of isatin-indole hybrids, detailed experimental protocols are indispensable. The following sections outline the methodologies for key assays.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Following CLSI Guidelines)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[5][6]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Isatin-indole hybrid compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (microorganism in broth without compound)

  • Negative control (broth only)

  • Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)

Procedure:

  • Prepare a stock solution of the isatin-indole hybrid compound.

  • Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.

  • Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.

  • Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

2. Agar Disk Diffusion Method (Kirby-Bauer Test)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm in diameter)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Isatin-indole hybrid compounds

  • Sterile cotton swabs

  • Forceps

Procedure:

  • Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.

  • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Allow the plate to dry for a few minutes.

  • Impregnate sterile paper disks with a known concentration of the isatin-indole hybrid solution and allow the solvent to evaporate.

  • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

  • Gently press the disks to ensure complete contact with the agar.

  • Invert the plates and incubate at 37°C for 18-24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Cytotoxicity Assay

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effect of the compounds on mammalian cells, such as Vero cells (African green monkey kidney epithelial cells), to determine their selectivity.[7][8]

Materials:

  • Vero cells

  • 96-well tissue culture plates

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Isatin-indole hybrid compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the isatin-indole hybrid compounds in the cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a cell-only control.

  • Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Visualizing the Experimental Workflow and Mechanism of Action

To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation start Isatin & Indole Precursors synthesis Chemical Synthesis start->synthesis purification Purification synthesis->purification characterization Spectroscopic Characterization (NMR, MS) purification->characterization disk_diffusion Agar Disk Diffusion characterization->disk_diffusion broth_microdilution Broth Microdilution (MIC) characterization->broth_microdilution cytotoxicity Cytotoxicity Assay (MTT) disk_diffusion->cytotoxicity broth_microdilution->cytotoxicity mbc MBC Determination mechanism Mechanism of Action Studies cytotoxicity->mechanism broth_microdilutilon broth_microdilutilon broth_microdilutilon->mbc Mechanism_of_Action cluster_process Bacterial Cell Division cluster_inhibition Inhibition by Isatin-Indole Hybrid FtsZ_monomers FtsZ Monomers Z_ring_formation Z-Ring Formation FtsZ_monomers->Z_ring_formation Polymerization GTP GTP GTP->Z_ring_formation Cell_division Cell Division Z_ring_formation->Cell_division Constriction Blocked_division Inhibition of Cell Division Z_ring_formation->Blocked_division Blocked Isatin_Indole_Hybrid Isatin-Indole Hybrid Isatin_Indole_Hybrid->Inhibition Inhibition->Z_ring_formation

References

Application Notes and Protocols: Development of Isatin-Based Monoamine Oxidase (MAO) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of isatin-based monoamine oxidase (MAO) inhibitors, including their synthesis, biological evaluation, and structure-activity relationships. Detailed experimental protocols and data are presented to guide researchers in this promising area of neurotherapeutics.

Introduction

Monoamine oxidases (MAOs) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Dysregulation of MAO activity is implicated in various neurological disorders, including Parkinson's disease and Alzheimer's disease.[1] Isatin, an endogenous indole derivative, has been identified as a reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B.[2][3] This has spurred the development of isatin-based compounds as potential therapeutic agents. Isatin's versatile structure allows for modifications that can enhance its potency and selectivity as an MAO inhibitor.[4][5]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of various isatin-based compounds against MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicating the selectivity of the compound for MAO-B over MAO-A.

CompoundModificationMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)Reference
Isatin-12.34.862.53[6]
4-Chloroisatin (1b)4-Chloro substitution0.812--[6]
5-Bromoisatin (1f)5-Bromo substitution-0.125-[6]
ISB15-H in A-ring, para-benzyloxy in B-ring6.8240.12455.03[7][8]
ISFB15-H in A-ring, para-benzyloxy with meta-F in B-ring0.6780.1355.02[7][8]
IS7Isatin-based hydrazone-0.082233.85[9]
IS13Isatin-based hydrazone-0.104212.57[9]
IS6Isatin-based hydrazone-0.124263.80[9]
N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (4)Sulfonyl isatin derivative4-22 (range)5-8 (range)-[10]
N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (5)Sulfonyl isatin derivative4-22 (range)5-8 (range)-[10]

Experimental Protocols

Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay

This protocol outlines the determination of the inhibitory activity of isatin derivatives against human MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B enzymes

  • Kynuramine (for MAO-A) or p-tyramine (for MAO-B) as substrates

  • Test compounds (isatin derivatives) dissolved in DMSO

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Sodium hydroxide (2 M)

  • Perchloric acid (for p-tyramine assay)

  • Spectrofluorometer or spectrophotometer

Procedure:

  • Enzyme Preparation: Reconstitute the recombinant MAO enzymes in potassium phosphate buffer.

  • Assay Mixture Preparation: In a 96-well plate, add the following in order:

    • Potassium phosphate buffer

    • Test compound at various concentrations

    • MAO-A or MAO-B enzyme solution

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction: Add the respective substrate (kynuramine for MAO-A or p-tyramine for MAO-B) to initiate the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 20 minutes.

  • Termination of Reaction:

    • For the MAO-A assay with kynuramine, stop the reaction by adding 2 M NaOH.

    • For the MAO-B assay with p-tyramine, stop the reaction by adding perchloric acid.

  • Detection:

    • For the MAO-A assay, measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

    • For the MAO-B assay, measure the absorbance of the product, p-hydroxyphenylacetaldehyde, at a specific wavelength.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Rotenone-Induced Cell Death Assay in SH-SY5Y Cells

This protocol is used to evaluate the neuroprotective effects of isatin derivatives against rotenone-induced cytotoxicity in a human neuroblastoma cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Rotenone

  • Test compounds (isatin derivatives)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader

Procedure:

  • Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce cytotoxicity by adding rotenone to the cell culture medium.

  • Incubation: Incubate the cells for an additional 24 hours.

  • MTT Assay:

    • Remove the treatment medium and add fresh medium containing MTT reagent.

    • Incubate for 3-4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals by adding DMSO.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. A decrease in rotenone-induced cell death by the test compound indicates a neuroprotective effect.[11]

Visualizations

Signaling Pathway of MAO in Neurotransmitter Degradation

MAO_Signaling_Pathway Dopamine Dopamine MAO_B MAO-B Dopamine->MAO_B Serotonin Serotonin MAO_A MAO-A Serotonin->MAO_A Norepinephrine Norepinephrine Norepinephrine->MAO_A Metabolites_A Inactive Metabolites MAO_A->Metabolites_A Metabolites_B Inactive Metabolites MAO_B->Metabolites_B Isatin_Inhibitor Isatin-Based Inhibitor Isatin_Inhibitor->MAO_A Inhibits Isatin_Inhibitor->MAO_B Inhibits

Caption: MAO enzymes metabolize key neurotransmitters.

Experimental Workflow for Screening Isatin-Based MAO Inhibitors

Experimental_Workflow Synthesis Synthesis of Isatin Derivatives InVitro_Screening In Vitro MAO Inhibition Assay (MAO-A & MAO-B) Synthesis->InVitro_Screening Determine_IC50 Determine IC50 & Selectivity Index InVitro_Screening->Determine_IC50 SAR_Analysis Structure-Activity Relationship (SAR) Analysis Determine_IC50->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Neuroprotection_Assay Neuroprotection Assays (e.g., Rotenone-induced cell death) SAR_Analysis->Neuroprotection_Assay Lead_Optimization->Synthesis Iterative Design InVivo_Studies In Vivo Animal Models (e.g., Parkinson's Disease Model) Neuroprotection_Assay->InVivo_Studies

Caption: Workflow for isatin-based MAO inhibitor discovery.

Structure-Activity Relationship (SAR) of Isatin Derivatives

SAR_Isatin Isatin_Core Isatin Core C5 C3 C5_Sub C5 Substitution (e.g., -Br, -Cl) Isatin_Core:c5->C5_Sub C3_Sub C3 Substitution (Lipophilic Groups) Isatin_Core:c3->C3_Sub Benzyloxy_Sub Benzyloxy Group at C5/C6 Isatin_Core:c5->Benzyloxy_Sub MAO_B_Selectivity Increased MAO-B Selectivity & Potency C5_Sub->MAO_B_Selectivity MAO_B_Enhancement Enhanced MAO-B Inhibition C3_Sub->MAO_B_Enhancement MAO_B_Potency Potent MAO-B Inhibitors Benzyloxy_Sub->MAO_B_Potency

Caption: Key SAR insights for isatin-based MAO inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this complex isatin derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

The most prevalent method for synthesizing isatins, including substituted derivatives like this compound, is the Sandmeyer isatin synthesis.[1][2][3][4] This two-step process involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin. Another, less common but viable, approach is the Stolle synthesis, which is particularly useful for N-substituted isatins.[1]

Q2: What are the main challenges in the synthesis of this specific isatin derivative?

The synthesis of this compound is particularly challenging due to the presence of two strong electron-withdrawing groups (EWG) on the aniline precursor: the trifluoromethyl group at the 4-position and the iodo group at the 6-position. These EWGs deactivate the aromatic ring, which can lead to several issues:

  • Low reaction rates: The initial condensation reaction to form the isonitrosoacetanilide intermediate may be sluggish.

  • Harsh cyclization conditions: The subsequent acid-catalyzed cyclization requires forcing conditions, which can lead to decomposition and the formation of byproducts.

  • Low yields: Overall yields are often modest due to the deactivating nature of the substituents.[5]

  • Poor solubility: The starting aniline and the intermediate may have poor solubility in the reaction medium.[6]

Q3: How can I improve the yield of the Sandmeyer synthesis for this compound?

Optimizing several parameters can help improve the yield:

  • Purity of starting materials: Ensure the 4-iodo-2-(trifluoromethyl)aniline is of high purity.

  • Reaction temperature: Careful control of the temperature during both the formation of the isonitrosoacetanilide and the cyclization step is crucial.

  • Choice of acid for cyclization: While concentrated sulfuric acid is commonly used, for challenging substrates like this, stronger acids like methanesulfonic acid or polyphosphoric acid (PPA) may improve the yield of the cyclization step by enhancing the solubility of the intermediate.[6]

  • Reaction time: Monitor the reaction progress by TLC to determine the optimal reaction time for both steps.

Q4: What are common side reactions and how can they be minimized?

  • Tar formation: This is a frequent issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions. To minimize this, ensure the aniline starting material is fully dissolved before proceeding, and maintain careful temperature control.

  • Isatin oxime formation: This byproduct can form during the acid-catalyzed cyclization. The addition of a "decoy" carbonyl compound, such as an aldehyde or ketone, during the workup can sometimes help to trap the excess hydroxylamine and reduce the formation of the isatin oxime.

  • Sulfonation: When using sulfuric acid for cyclization, sulfonation of the aromatic ring can occur as a side reaction. Using the minimum effective concentration and temperature of sulfuric acid can help to mitigate this.

Troubleshooting Guides

Problem 1: Low or No Yield of the Isonitrosoacetanilide Intermediate
Possible Cause Suggested Solution
Low reactivity of the anilineIncrease the reaction time and/or temperature. Monitor the reaction closely by TLC to avoid decomposition.
Poor solubility of the anilineThe use of a co-solvent like ethanol in the aqueous reaction mixture might improve solubility.[6]
Impure starting materialsEnsure all reagents, especially the 4-iodo-2-(trifluoromethyl)aniline, are of high purity.
Problem 2: Low Yield During the Cyclization Step
Possible Cause Suggested Solution
Incomplete cyclizationUse a stronger acid catalyst such as methanesulfonic acid or polyphosphoric acid (PPA), which can also improve the solubility of the isonitrosoacetanilide intermediate.[6]
Decomposition of the intermediate or productMaintain strict temperature control during the addition of the intermediate to the acid and throughout the reaction. Add the intermediate in small portions to manage the exothermic reaction.
Formation of side products (e.g., sulfonation)Use the minimum amount of sulfuric acid required and keep the reaction temperature as low as possible while still achieving cyclization.
Problem 3: Product is a Dark, Tarry, or Intractable Material
Possible Cause Suggested Solution
Decomposition under harsh conditionsEnsure the starting aniline is fully dissolved before heating. Maintain strict temperature control throughout the reaction. Consider using a milder cyclization agent if possible.
Impurities in the starting materialPurify the starting aniline before use.

Experimental Protocols

Step 1: Synthesis of N-(2-iodo-4-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
  • In a suitable reaction flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water.

  • Add a solution of 4-iodo-2-(trifluoromethyl)aniline (1.0 eq) in dilute hydrochloric acid.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.5 - 2.0 eq).

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude isonitrosoacetanilide intermediate.

Step 2: Synthesis of this compound (Cyclization)
  • Carefully add concentrated sulfuric acid (or methanesulfonic acid) to a reaction flask and heat to 50-60 °C.

  • Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exotherm.

  • After the addition is complete, heat the mixture to 80-90 °C for 15-30 minutes, or until TLC indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

  • Allow the precipitate to stand for 30-60 minutes.

  • Filter the crude product, wash thoroughly with cold water to remove acid, and dry.

  • The crude isatin can be purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).

Visualizing the Workflow

The following diagram illustrates the general workflow of the Sandmeyer isatin synthesis.

Sandmeyer_Isatin_Synthesis cluster_step1 Step 1: Isonitrosoacetanilide Formation cluster_step2 Step 2: Cyclization cluster_purification Purification Aniline 4-Iodo-2-(trifluoromethyl)aniline Reagents1 Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl(aq) Intermediate N-(2-iodo-4-(trifluoromethyl)phenyl) -2-(hydroxyimino)acetamide Reagents1->Intermediate Condensation Intermediate_ref Intermediate Acid Conc. H2SO4 or CH3SO3H Product 6-Iodo-4-(trifluoromethyl) indoline-2,3-dione Acid->Product Cyclization Product_ref Crude Product Purification Recrystallization Final_Product Pure Product Purification->Final_Product Product_ref->Purification

References

Technical Support Center: Purification of 6-iodo-4-(trifluoromethyl)isatin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-iodo-4-(trifluoromethyl)isatin. This document offers troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols for relevant purification techniques.

Troubleshooting Guide

This section addresses specific challenges that may arise during the purification of 6-iodo-4-(trifluoromethyl)isatin in a question-and-answer format.

Issue Question Possible Cause & Solution
Low Purity After Synthesis My crude 6-iodo-4-(trifluoromethyl)isatin shows multiple spots on TLC. How can I improve its purity?Incomplete reaction or side reactions: The synthesis of isatins, particularly through methods like the Sandmeyer synthesis, can result in byproducts and regioisomers.[1] Solution:Column Chromatography: This is the most common and effective method for separating closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The high polarity of the trifluoromethyl group may require a higher proportion of the polar solvent for elution. • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Given its solubility profile, consider solvents like ethanol, methanol, or a mixture of dichloromethane and hexane.[2]
Product is an Oil or Sticky Solid After solvent removal, my 6-iodo-4-(trifluoromethyl)isatin is a persistent oil or a sticky solid and will not crystallize. How can I solidify it?Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF) can be difficult to remove completely and may prevent crystallization.Solution:High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents. • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether. This involves adding the non-polar solvent and scratching the inside of the flask with a glass rod to initiate crystal formation.
Colored Impurities My purified 6-iodo-4-(trifluoromethyl)isatin has a dark color, suggesting the presence of impurities.Oxidation or degradation products: Isatin and its derivatives can be susceptible to degradation, leading to colored impurities.Solution:Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration. • Bisulfite Adduct Formation: For stubborn impurities, consider forming the water-soluble bisulfite addition product. This can be washed to remove organic-soluble impurities, and the pure isatin can be regenerated by treatment with acid.
Isomer Contamination My product is contaminated with a regioisomer (e.g., 4-iodo-6-(trifluoromethyl)isatin).Lack of regioselectivity in synthesis: Many isatin syntheses can produce mixtures of isomers, which can be difficult to separate due to their similar polarities.[1]Solution:High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with very similar properties. • High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be effective in separating isomeric isatins, such as 4- and 6-iodoisatins.[3]

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 6-iodo-4-(trifluoromethyl)isatin?

A1: 6-iodo-4-(trifluoromethyl)isatin is a solid, typically with a yellow to orange or red color.[4] It is expected to be practically insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[2] Its high molecular weight due to the iodine atom and the presence of the polar trifluoromethyl group will influence its solubility and chromatographic behavior.

Q2: What is a good starting point for developing a column chromatography method for this compound?

A2: A good starting point for column chromatography on silica gel would be a gradient elution with a mixture of n-hexane and ethyl acetate. Given the polarity of the isatin core and the trifluoromethyl group, you may need to gradually increase the proportion of ethyl acetate to elute the compound. Monitoring the separation by thin-layer chromatography (TLC) is crucial to optimize the solvent system.

Q3: Which solvents are suitable for recrystallizing 6-iodo-4-(trifluoromethyl)isatin?

A3: Based on data for similar isatin derivatives, good solvents to try for recrystallization are ethanol, methanol, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane).[2] The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.

Q4: Are there any non-chromatographic methods to purify 6-iodo-4-(trifluoromethyl)isatin?

A4: Besides recrystallization, another potential non-chromatographic method is the formation of a bisulfite addition product. Isatins can react with sodium bisulfite to form a water-soluble adduct. This allows for the removal of water-insoluble impurities by filtration. The purified isatin can then be regenerated by treating the aqueous solution with acid.

Q5: How can I remove unreacted starting materials?

A5: If the starting materials have significantly different polarities from the product, column chromatography is the most effective method. If the starting material is an aniline derivative, it can potentially be removed by an acidic wash during the workup, as the aniline will be protonated and move into the aqueous layer.

Quantitative Data on Purification of a Structurally Related Compound

CompoundPurification MethodSolvent SystemYield (%)Purity
4-iodoisatinHSCCCHexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v)45Pure
6-iodoisatinHSCCCHexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v)17Pure

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general procedure for the purification of 6-iodo-4-(trifluoromethyl)isatin using silica gel column chromatography.

1. Preparation of the Column:

  • Select a glass column of appropriate size based on the amount of crude material.
  • Prepare a slurry of silica gel in n-hexane.
  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
  • Add a layer of sand on top of the silica gel bed.
  • Equilibrate the column by running the initial eluent (e.g., 95:5 n-hexane:ethyl acetate) through the silica gel until the bed is stable.

2. Sample Loading:

  • Dissolve the crude 6-iodo-4-(trifluoromethyl)isatin in a minimal amount of dichloromethane or the eluent.
  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
  • Carefully add the dry-loaded sample to the top of the column.

3. Elution and Fraction Collection:

  • Begin elution with a low polarity solvent mixture (e.g., 95:5 n-hexane:ethyl acetate).
  • Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute the compound and any impurities.
  • Collect fractions in separate test tubes.

4. Analysis and Product Recovery:

  • Analyze the collected fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions.
  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-iodo-4-(trifluoromethyl)isatin.

Protocol 2: Purification by Recrystallization

This protocol describes a general procedure for the purification of solid 6-iodo-4-(trifluoromethyl)isatin by recrystallization.

1. Solvent Selection:

  • In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating.
  • The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.

2. Dissolution:

  • Place the crude solid in an Erlenmeyer flask.
  • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

3. Decolorization (Optional):

  • If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.

4. Filtration:

  • If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

5. Crystallization:

  • Allow the hot, clear solution to cool slowly to room temperature.
  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.

6. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any remaining solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_purification Purification cluster_end End Crude Crude 6-iodo-4-(trifluoromethyl)isatin TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column Multiple spots or streaking Recrystal Recrystallization TLC->Recrystal Solid with few impurities Prep_HPLC Preparative HPLC Column->Prep_HPLC Co-eluting impurities Pure Pure Product Column->Pure Recrystal->Pure Prep_HPLC->Pure

Caption: General workflow for the purification of 6-iodo-4-(trifluoromethyl)isatin.

Troubleshooting_Sticky_Solid Start Product is an oil or sticky solid High_Vac Dry under high vacuum Start->High_Vac Check_Solid Is it solid? High_Vac->Check_Solid Triturate Triturate with non-polar solvent Check_Solid->Triturate No Success Solid Product Obtained Check_Solid->Success Yes Check_Solid2 Is it solid? Triturate->Check_Solid2 Column_Chrom Purify by column chromatography Check_Solid2->Column_Chrom No Check_Solid2->Success Yes Column_Chrom->Success

References

Technical Support Center: Synthesis of Polysubstituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of polysubstituted isatins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these versatile heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing polysubstituted isatins?

A1: The most widely employed methods for the synthesis of polysubstituted isatins are the Sandmeyer, Stolle, and Gassman syntheses.[1][2][3][4] Each method possesses distinct advantages and is suited for different starting materials and desired substitution patterns on the isatin core. Newer methods, such as those involving directed ortho-metalation, have also been developed to address specific challenges like regioselectivity.[2][5]

Q2: I am experiencing very low yields in my isatin synthesis. What are the general contributing factors?

A2: Low yields in isatin synthesis can stem from several factors, applicable across different methods. These include incomplete reactions, the occurrence of side reactions that consume starting materials or intermediates, and product loss during workup and purification.[6] For instance, in the Sandmeyer synthesis, incomplete cyclization of the isonitrosoacetanilide intermediate is a common issue.[6] In the Stolle synthesis, incomplete acylation of the aniline or incomplete cyclization can lead to diminished yields.[1]

Q3: How do electron-donating and electron-withdrawing substituents on the aniline precursor affect the synthesis?

A3: The electronic nature of the substituents on the aniline ring significantly impacts the course of the synthesis. Generally, anilines with electron-withdrawing groups are good candidates for the Sandmeyer synthesis.[7] Conversely, the Sandmeyer method may fail or give low yields with anilines bearing electron-donating groups.[4] The Gassman synthesis is more versatile and can be adapted for both electron-donating and electron-withdrawing groups by modifying the synthetic strategy.[7][8] For instance, with electron-donating groups, a chlorosulfonium salt is used, while with electron-withdrawing groups, an N-chloroaniline intermediate is formed.[4]

Q4: I am struggling with the purification of my crude isatin product. What are common impurities and how can I remove them?

A4: Common impurities include tar-like substances, unreacted starting materials, and byproducts specific to the synthetic route, such as isatin oximes in the Sandmeyer synthesis.[6] Tar formation is often due to the decomposition of materials under harsh acidic and high-temperature conditions.[6] Purification can be achieved through recrystallization, often from glacial acetic acid, or by forming a sodium bisulfite adduct. For stubborn impurities, column chromatography is a viable option.[1][9]

Q5: How can I control the regioselectivity when using a meta-substituted aniline to obtain a specific isomer (e.g., 4-substituted vs. 6-substituted isatin)?

A5: Achieving high regioselectivity with meta-substituted anilines is a significant challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[3][4] For predictable regiochemical control, particularly for the synthesis of 4-substituted isatins, a directed ortho-metalation (DoM) approach has proven effective.[2][5] This method utilizes a directing group on the aniline to guide the metalation and subsequent reaction to the desired position.[1][4]

Troubleshooting Guides

Sandmeyer Isatin Synthesis
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete formation of the isonitrosoacetanilide intermediate.Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step.[6]
Incomplete cyclization of the isonitrosoacetanilide.Maintain the recommended cyclization temperature (typically around 80°C) for a sufficient duration.[6]
Sulfonation of the aromatic ring.Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[6]
Poor solubility of substituted anilines with lipophilic groups.Consider using methanesulfonic acid as the cyclization medium to improve solubility.[6]
Product Contamination Presence of isatin oxime as a major byproduct.Add a "decoy agent" such as a carbonyl compound (e.g., aldehyde or ketone) during the quenching or extraction phase of the reaction.[6]
Formation of tar-like substances.Ensure the aniline starting material is fully dissolved before proceeding with the reaction.[6]
Reaction Control Exothermic and difficult-to-control cyclization reaction.Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range.[6]
Stolle Isatin Synthesis
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete acylation of the aniline.Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions.[1]
Incomplete cyclization of the chlorooxalylanilide intermediate.Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature. Ensure the chlorooxalylanilide intermediate is completely dry before the cyclization step.[1]
Side Reactions Decomposition of starting material or intermediate.Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1]
Gassman Isatin Synthesis
Problem Potential Cause Troubleshooting Solution
Low Yield Incomplete formation of the 3-methylthio-2-oxindole intermediate.Optimize the reaction conditions for the formation of the azasulfonium salt.[7]
Incomplete oxidation to the isatin.Use an appropriate oxidizing agent and ensure complete conversion of the intermediate by monitoring the reaction (e.g., by TLC).[7]
Product Purification Presence of sulfur-containing byproducts.Purify the crude product using column chromatography.[7]

Quantitative Data Summary

The following tables provide a summary of reported yield data for the synthesis of polysubstituted isatins. It is important to note that a direct comparison of yields across different studies can be challenging due to variations in reaction conditions, scales, and purification methods.

Table 1: General Yields of Common Isatin Synthesis Methods

Synthesis Method Typical Yield Range Notes
Sandmeyer>75%Yields can be lower for certain substituted anilines.[3][7]
Stolle48-79%One-pot modifications have been developed.[9]
Gassman40-81%Versatile for a range of substituted anilines.[3][7]

Table 2: Influence of Substituents on Isatin Synthesis Yields (Qualitative and Selected Quantitative Examples)

Substituent Type Effect on Sandmeyer Synthesis Effect on Stolle/Gassman Synthesis Example Yields
Electron-Donating Groups (e.g., -CH₃, -OCH₃) Can lead to lower yields or reaction failure.[4]Generally well-tolerated in Gassman synthesis.[4]5-Methylisatin (Sandmeyer): Not specified, but generally good yields for simple analogs.[3]
Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br) Generally favorable, leading to good yields.[7]Can be synthesized effectively, especially with the Gassman method.[4]5-Nitroisatin (Sandmeyer): High yields are generally expected. 5,7-Dibromoisatin can be synthesized in good yield.[3]
Bulky/Lipophilic Groups (e.g., -n-hexyl, -trityl) Can lead to very low yields (<5%) in the classical Sandmeyer process due to poor solubility.[6]Modified Sandmeyer (using methanesulfonic acid or PPA) can improve yields significantly (e.g., 67% for 5-tritylisatin).[6]4-n-Hexylaniline to isonitrosoacetanilide (Sandmeyer intermediate): <5% yield.[6]

Experimental Protocols

Key Experiment 1: Sandmeyer Synthesis of a Polysubstituted Isatin

Part A: Synthesis of the Isonitrosoacetanilide Intermediate

  • In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.

  • Add a solution of the desired substituted aniline in hydrochloric acid.

  • Add a solution of hydroxylamine hydrochloride.

  • Heat the mixture to reflux for the time required to complete the reaction (monitor by TLC).

  • Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.

  • Wash the precipitate with water and air-dry.[6]

Part B: Cyclization to the Isatin

  • In a separate flask, warm concentrated sulfuric acid to approximately 50°C.

  • Slowly add the dry isonitrosoacetanilide from Part A in portions, maintaining the temperature between 60-70°C with external cooling.

  • After the addition is complete, heat the mixture to 80°C for about 10 minutes.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Filter the precipitated crude isatin, wash thoroughly with cold water to remove the acid, and dry.

  • Purify the crude isatin by recrystallization from glacial acetic acid or through the formation of the sodium bisulfite adduct.[6]

Key Experiment 2: Stolle Synthesis of an N-Substituted Isatin
  • React the N-substituted aniline with oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding chlorooxalylanilide intermediate.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heat to induce cyclization.

  • After the reaction is complete, carefully quench the reaction mixture with ice and acid.

  • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.[1]

Key Experiment 3: Gassman Synthesis of a Substituted Isatin
  • This synthesis proceeds via a 3-methylthio-2-oxindole intermediate.

  • React the substituted aniline with an α-chloro-α-(methylthio)acetate to form an intermediate.

  • Treat this intermediate with a base to induce cyclization to the 3-methylthio-2-oxindole.

  • Oxidize the 3-methylthio-2-oxindole using a suitable oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the desired isatin.

  • Purify the final product by column chromatography.[7]

Visualizations

experimental_workflow_sandmeyer cluster_part_a Part A: Isonitrosoacetanilide Synthesis cluster_part_b Part B: Cyclization to Isatin start_a Substituted Aniline reflux Reflux start_a->reflux 1. reagents_a Chloral Hydrate, Hydroxylamine HCl, Na2SO4, HCl reagents_a->reflux 2. intermediate Isonitrosoacetanilide (precipitate) reflux->intermediate 3. Cool & Filter start_b Isonitrosoacetanilide intermediate->start_b Isolate & Dry h2so4 Conc. H2SO4 (50-70°C) start_b->h2so4 4. heat_b Heat to 80°C h2so4->heat_b 5. quench Pour onto ice heat_b->quench 6. product Crude Isatin quench->product 7. Filter purify Recrystallize product->purify 8. final_product Pure Polysubstituted Isatin purify->final_product troubleshooting_low_yield cluster_check Initial Checks cluster_sandmeyer Sandmeyer Synthesis Issues cluster_stolle Stolle Synthesis Issues start Low Yield of Polysubstituted Isatin purity Check Starting Material Purity start->purity conditions Verify Reaction Conditions (Temp, Time) start->conditions incomplete_cyclization Incomplete Cyclization? conditions->incomplete_cyclization sulfonation Evidence of Sulfonation? conditions->sulfonation solubility Poor Solubility of Aniline? conditions->solubility incomplete_acylation Incomplete Acylation? conditions->incomplete_acylation incomplete_cyclization_stolle Incomplete Cyclization? conditions->incomplete_cyclization_stolle increase_time Increase reaction time/temp incomplete_cyclization->increase_time lower_acid Lower H2SO4 conc./temp sulfonation->lower_acid change_solvent Use CH3SO3H solubility->change_solvent excess_reagent Use excess oxalyl chloride incomplete_acylation->excess_reagent anhydrous Ensure anhydrous conditions incomplete_acylation->anhydrous lewis_acid Optimize Lewis acid/temp incomplete_cyclization_stolle->lewis_acid dry_intermediate Dry intermediate thoroughly incomplete_cyclization_stolle->dry_intermediate

References

Enhancing regioselectivity in the synthesis of isatin derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing regioselectivity during the synthesis of isatin derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity during the synthesis of isatin derivatives?

A1: The main challenge in isatin synthesis, particularly with classical methods like the Sandmeyer and Stolle syntheses, is achieving predictable regiochemical control when using substituted anilines.[1] For instance, meta-substituted anilines often yield inseparable mixtures of 4- and 6-substituted isatin regioisomers.[1][2] The regioselectivity is highly dependent on the substrate's electronic properties, the substituents on the isatin core, and the reaction conditions, including solvent and temperature.[3]

Q2: How can I achieve regioselective synthesis of 4-substituted isatins from meta-substituted anilines?

A2: While classical methods often fail to provide good regioselectivity, a directed ortho-metalation (DoM) approach is highly effective for the predictable synthesis of 4-substituted isatins.[1][4] This strategy involves using N-pivaloyl or N-(t-butoxycarbonyl) anilines. The protected amino group directs metalation to the ortho position. Subsequent reaction with diethyl oxalate followed by deprotection and cyclization yields the desired 4-substituted isatin with high regioselectivity.[4]

Q3: What is the role of catalysts and solvents in directing the regioselective functionalization of the isatin core?

A3: Catalysts and solvents play a crucial role in determining the outcome of regioselective reactions.

  • Catalysts: Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) are essential in the Stolle synthesis for promoting cyclization.[1] In modern methods, metal catalysts (e.g., Palladium, Indium(III)) and organocatalysts (e.g., N-Heterocyclic Carbenes, or NHCs) are used to achieve high selectivity.[5][6][7][8] For example, an Indium(III)-indapybox complex has been shown to be an effective catalyst for the regioselective addition of pyrroles to isatins.[5] NHC organocatalysis can control N1-functionalization (aza-Michael addition) and C3-functionalization (Morita–Baylis–Hillman reaction) chemoselectively.[7]

  • Solvents: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in a one-pot, three-component reaction of isatin, ammonium acetate, and benzaldehyde, a water-ethanol (9:1) mixture with a β-cyclodextrin catalyst provided the highest yield of the desired product due to the optimal solubility of both the catalyst and reactants.[9] In some ring-expansion reactions, ethanol is used as a greener solvent.[10]

Q4: How can protecting groups be utilized to control regioselectivity?

A4: Protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions and direct transformations to a specific site.[11] In isatin synthesis, protecting the aniline nitrogen (e.g., with a pivaloyl or Boc group) is a key strategy in the Directed ortho-Metalation (DoM) approach to ensure selective functionalization at the C4 position.[4] The choice of protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reaction conditions.[11] Orthogonal protecting groups, which can be removed under different conditions, allow for sequential, site-specific modifications of complex molecules.[11]

Q5: What strategies exist for the regioselective C-H functionalization of the isatin benzene ring?

A5: Regioselective C-H functionalization of the six-membered benzene ring of isatin is challenging due to the higher reactivity of the five-membered ring.[12] However, the use of directing groups has been a successful strategy. For example, a TfNH- directing group has been used to achieve palladium-catalyzed olefination at the C4 position of tryptophan derivatives.[12] Electrophilic aromatic substitutions on the isatin core typically occur at the C5 and C7 positions.[13]

Troubleshooting Guides

Problem: Poor Regioselectivity / Formation of Isomeric Mixtures
Possible CauseProposed Solution / StrategyApplicable Syntheses
Lack of regiocontrol in cyclization with meta-substituted anilines.[14]Employ a Directed ortho-Metalation (DoM) strategy using a suitable directing group on the aniline nitrogen (e.g., pivaloyl, Boc).[1][4]Sandmeyer, Stolle
Reaction conditions favor the undesired thermodynamic or kinetic product.[14]Systematically optimize reaction conditions: vary the catalyst (type and loading), solvent polarity, and temperature.[3]General
Steric hindrance from ortho-substituents reduces efficiency and selectivity.[10]Consider alternative synthetic routes that proceed through less sterically hindered intermediates. Modify the substituent if possible.General
Inappropriate catalyst choice.Screen different Lewis acids or organocatalysts. For specific reactions like Friedel-Crafts alkylation, catalysts like cuprine can provide high enantioselectivity.[2]Stolle, Friedel-Crafts
Problem: Low Yield
Possible CauseProposed Solution / StrategyApplicable Syntheses
Incomplete reaction.[14]Optimize reaction time and temperature; monitor reaction progress by TLC. Ensure high purity of starting materials.[1][14]Sandmeyer, Stolle
Incomplete acylation of aniline.[1]Use a slight excess of oxalyl chloride and ensure anhydrous conditions.Stolle
Incomplete cyclization.[1]Optimize the Lewis acid and reaction temperature. Ensure the chlorooxalylanilide intermediate is completely dry before cyclization.[1]Stolle
Poor solubility of intermediates.[14]Use a co-solvent or a different solvent system to improve solubility.[14]Sandmeyer
Product loss during work-up and purification.[14]Optimize pH for extraction. Use minimal solvent for recrystallization. Consider column chromatography for difficult separations.[14]General
Problem: Side Reactions
Possible CauseProposed Solution / StrategyApplicable Syntheses
"Tar" formation due to decomposition under strong acid/high temperature.[1]Ensure the aniline starting material is fully dissolved before proceeding. Maintain the lowest possible reaction temperature that allows for a reasonable rate.[1]Sandmeyer, Stolle
Formation of isatin oxime byproduct.[1]Add a "decoy agent" (e.g., an aldehyde or ketone) during the quenching or extraction phase to react with excess hydroxylamine.[1]Sandmeyer
Sulfonation of the aromatic ring.[1]Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature during the cyclization step.[1]Sandmeyer
Over-oxidation of sensitive groups (e.g., methyl).[14]Use a milder acid for cyclization, such as polyphosphoric acid (PPA) instead of sulfuric acid.[14]Sandmeyer

Experimental Protocols

Protocol 1: Sandmeyer Isatin Synthesis (Example: 7-Methylisatin) [14]

  • Step 1: Formation of Isonitroso-N-(2-methylphenyl)acetamide

    • Dissolve chloral hydrate in water.

    • Add a solution of 2-methylaniline in hydrochloric acid.

    • Add a solution of hydroxylamine hydrochloride.

    • Add sodium sulfate to the mixture.

    • Heat the reaction mixture to reflux (approx. 90 °C) for about 2 hours.

    • Cool the mixture to allow the isonitroso intermediate to precipitate.

    • Filter the solid, wash with water, and dry.

  • Step 2: Cyclization to 7-Methylisatin

    • Carefully add the dried isonitroso intermediate from Step 1 to pre-warmed concentrated sulfuric acid or polyphosphoric acid (PPA) at around 65 °C.

    • Maintain the temperature and stir for approximately 30 minutes.

    • Carefully pour the reaction mixture onto crushed ice.

    • Filter the precipitated crude 7-methylisatin, wash thoroughly with cold water, and dry.

    • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Stolle Isatin Synthesis [1]

  • Step 1: Formation of Chlorooxalylanilide Intermediate

    • React the starting aniline (or N-substituted aniline) with a slight excess of oxalyl chloride in an inert, anhydrous solvent (e.g., dichloromethane).

    • After the reaction is complete (monitor by TLC), remove the solvent under reduced pressure.

  • Step 2: Lewis Acid-Catalyzed Cyclization

    • Treat the crude, dry chlorooxalylanilide intermediate with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide).

    • Heat the mixture to effect cyclization.

    • After the reaction is complete, carefully quench the reaction by pouring it onto ice and acid.

    • Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow A Problem Identified (e.g., Poor Regioselectivity) B Analyze Potential Causes A->B Isomeric mixture observed C Propose Solutions & Strategies B->C Hypothesis formed D Implement Solution C->D e.g., Change catalyst E Verify Outcome (e.g., NMR, LC-MS) D->E Run experiment F Problem Solved E->F Desired regioisomer obtained G Re-evaluate Causes E->G No improvement G->C New hypothesis Factors_Influencing_Regioselectivity A Regioselectivity in Isatin Synthesis B Substrate (Aniline Substituents) A->B C Reaction Conditions A->C D Catalyst A->D E Synthetic Method A->E B1 Electronic Effects (EDG vs EWG) B->B1 B2 Steric Hindrance B->B2 B3 Directing Groups (e.g., -NHBoc) B->B3 C1 Solvent Polarity C->C1 C2 Temperature C->C2 C3 Reaction Time C->C3 D1 Lewis Acids (AlCl3, TiCl4) D->D1 D2 Organocatalysts (e.g., NHCs) D->D2 D3 Metal Catalysts (Pd, In, Co) D->D3 E1 Classical (Sandmeyer, Stolle) E->E1 E2 Modern (DoM, C-H Activation) E->E2 Sandmeyer_Synthesis_Workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Aniline + Chloral Hydrate + Hydroxylamine HCl B Isonitrosoacetanilide (Intermediate) A->B Reflux w/ Na2SO4 B_alias Isonitrosoacetanilide C Concentrated Acid (H2SO4 or PPA) D Crude Isatin Product C->D Heat, then quench D_alias Crude Isatin B_alias->D Heat, then quench E Purified Isatin Derivative D_alias->E Recrystallization or Chromatography

References

Technical Support Center: Optimization of the Sandmeyer Isatin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and powerful method for creating the isatin scaffold, a privileged core in medicinal chemistry. My goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthesis for higher yields and purity.

A Refresher on the Core Mechanism

Before diving into troubleshooting, it's crucial to understand the underlying mechanism of the two-stage Sandmeyer isatin synthesis. This knowledge forms the basis for rational problem-solving. The reaction begins with the formation of an α-oximinoacetanilide (more commonly, an isonitrosoacetanilide) intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.[1]

The first stage involves a condensation reaction between your chosen aniline, chloral hydrate, and hydroxylamine.[2][3] Chloral hydrate acts as a masked source of glyoxylic acid, which reacts with hydroxylamine to form an oxime. This species then condenses with the aniline to form the key isonitrosoacetanilide intermediate.[4] The second stage is the critical ring-closure step, where concentrated sulfuric acid facilitates an intramolecular electrophilic substitution to forge the five-membered ring of the isatin product.[1][5]

Sandmeyer_Mechanism cluster_stage1 Stage 1: Isonitrosoacetanilide Formation cluster_stage2 Stage 2: Acid-Catalyzed Cyclization Aniline Aniline Intermediate Isonitrosoacetanilide Aniline->Intermediate Condensation Reagents1 Chloral Hydrate + Hydroxylamine HCl Reagents1->Intermediate Intermediate2 Isonitrosoacetanilide Intermediate->Intermediate2 Isolate & Dry H2SO4 Conc. H₂SO₄ Isatin Isatin Product Intermediate2->Isatin Intramolecular Electrophilic Substitution

Caption: The two-stage mechanism of the Sandmeyer isatin synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section is formatted to directly address the most common problems encountered during the synthesis.

Question 1: My reaction mixture turned into a dark, intractable tar during the cyclization step. What went wrong?

This is a very common and frustrating issue, often resulting in a complete loss of the product.[6]

  • Primary Cause: Uncontrolled Exotherm & Localized Overheating. The cyclization in concentrated sulfuric acid is highly exothermic. If the isonitrosoacetanilide is added too quickly or if the initial temperature of the acid is too high, the reaction temperature can spike, leading to charring and decomposition.[6] The optimal temperature window is narrow and critical.[7]

  • Solution & Proactive Steps:

    • Strict Temperature Control: Gently warm the sulfuric acid to the minimum required temperature to initiate the reaction (typically 50-60°C). Do NOT overheat.[6]

    • Portion-wise Addition: Add the dry isonitrosoacetanilide intermediate in small portions, allowing the temperature to stabilize between additions.

    • Efficient Stirring: Use a robust mechanical stirrer. This prevents localized hot spots where decomposition can begin.

    • External Cooling: Have an ice-water bath ready. If you notice the temperature rising too quickly (e.g., above 75-80°C), use the bath immediately to bring it under control.[6]

  • Secondary Cause: Incomplete Dissolution of Aniline in Stage 1. If the aniline hydrochloride salt is not fully dissolved during the formation of the intermediate, tarry byproducts can form.[6]

  • Solution: Ensure a homogenous solution of the aniline salt is achieved before adding the other reagents in the first step.

Question 2: The yield of my isatin is very low. How can I improve it?

Low yields can stem from issues in either of the two stages.

  • Potential Cause 1: Incomplete Formation of the Isonitrosoacetanilide Intermediate.

    • Insight: The formation of the intermediate is a delicate condensation reaction. The purity of the starting aniline is crucial; using old or impure aniline can significantly lower yields.[6] Furthermore, an insufficient excess of hydroxylamine hydrochloride can lead to incomplete conversion.[6]

    • Optimization Strategy:

      • Use freshly distilled or high-purity aniline.

      • Ensure a sufficient excess of hydroxylamine hydrochloride is used as per established protocols.[6]

      • Control the heating rate in Stage 1. Boiling too vigorously or for too long can degrade the product. A brief period of vigorous boiling (1-2 minutes) is often sufficient.[6]

  • Potential Cause 2: Side Reactions During Cyclization.

    • Insight: The strongly acidic and oxidizing conditions of the cyclization step can lead to sulfonation of the aromatic ring, which consumes starting material and complicates purification.[6][8]

    • Optimization Strategy:

      • Use the minimum effective concentration and temperature of sulfuric acid required for cyclization. Do not exceed 80°C.[6]

      • Once the addition is complete, keep the final heating time to a minimum (e.g., 10 minutes at 80°C) to ensure reaction completion without promoting side reactions.[6]

Question 3: My final product is contaminated with a yellow impurity. What is it and how do I remove it?

  • Probable Identity: Isatin Oxime. This is a common byproduct formed from the hydrolysis of any unreacted isonitrosoacetanilide during the workup.[6][8]

  • Solution & Prevention:

    • Ensure Complete Cyclization: Make sure the reaction in sulfuric acid goes to completion by adhering to the recommended temperature and time. This minimizes the amount of unreacted intermediate.

    • Purification: Isatin can be effectively purified by recrystallization from glacial acetic acid to remove the oxime and other impurities.[9]

Question 4: I'm using a meta-substituted aniline and I'm getting a mixture of products. How can I control the regioselectivity?

  • The Challenge: The Sandmeyer synthesis is notorious for producing mixtures of 4- and 6-substituted isatins from meta-substituted anilines, as the electronics of the substituent may not strongly direct the cyclization to one position over the other.[8][10]

  • Solution:

    • Classical Approach: Unfortunately, with the standard Sandmeyer conditions, separating these regioisomers by chromatography or fractional crystallization is often the only recourse. This can be challenging and lead to significant yield loss.

    • Alternative Methods: For applications where high regioselectivity is critical, the Sandmeyer synthesis may not be the ideal choice. Consider alternative named reactions for isatin synthesis, such as the Gassman or Stolle methods, which can offer better regiochemical control depending on the substrate.[10][11]

Key Parameter Optimization Summary

Optimizing the Sandmeyer synthesis involves a careful balance of several key parameters. The table below summarizes the critical variables and their impact.

ParameterStageRecommended Range/ConditionRationale & Expert Insight
Aniline Purity 1High Purity / RedistilledImpurities can lead to significant tar formation and reduced yield of the intermediate.[6]
Reagent Stoichiometry 1Slight excess of Chloral Hydrate & significant excess of NH₂OH·HClEnsures complete consumption of the limiting aniline starting material.[6]
Sodium Sulfate 1Saturated Aqueous SolutionActs to "salt out" the isonitrosoacetanilide intermediate, improving its precipitation and isolation.[6]
Intermediate Dryness 2Thoroughly DryMoisture in the intermediate can cause the cyclization reaction with H₂SO₄ to become uncontrollable.[6]
H₂SO₄ Temperature 260-70°C for addition, then 80°C for 10 minThis is the most critical parameter. Too low (<50°C) and the reaction won't start; too high (>80°C) leads to rapid decomposition and charring.[6][7]
Workup 2Pour onto 10-12 volumes of crushed iceRapidly quenches the reaction and precipitates the isatin product while diluting the acid.

Troubleshooting Workflow

When an experiment fails, a logical diagnostic approach is essential. Use the following workflow to identify the likely point of failure.

Troubleshooting_Workflow start_node Experiment Start process_node_1 process_node_1 start_node->process_node_1 Stage 1: Isonitrosoacetanilide Formation decision_node decision_node process_node process_node end_node Problem Identified decision_node_1 Good yield of white/pale yellow crystalline solid? process_node_1->decision_node_1 Check Intermediate process_node_2 Stage 2: Sulfuric Acid Cyclization decision_node_1->process_node_2 Yes end_node_1 Problem in Stage 1: - Check Aniline Purity - Check Reagent Stoichiometry - Review Heating Protocol decision_node_1->end_node_1 No decision_node_2 Dark tar or decomposition? process_node_2->decision_node_2 Check Reaction process_node_3 Workup & Isolation decision_node_2->process_node_3 No end_node_2 Problem in Stage 2: - Temperature Control Failure - Intermediate was not dry - Inefficient Stirring decision_node_2->end_node_2 Yes decision_node_3 Low yield or impure product? process_node_3->decision_node_3 Check Product end_node_3 Problem in Stage 2/Workup: - Incomplete Cyclization - Sulfonation Side Reaction - Isatin Oxime Formation decision_node_3->end_node_3 Yes success Successful Synthesis decision_node_3->success No

Caption: A decision-tree workflow for troubleshooting the Sandmeyer isatin synthesis.

Baseline Experimental Protocol (Adapted from Organic Syntheses)

This protocol is a reliable starting point for the synthesis of unsubstituted isatin.[6] Always perform a thorough risk assessment before beginning any chemical synthesis.

Part A: Synthesis of Isonitrosoacetanilide

  • In a 5 L round-bottom flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of water.

  • To this solution, add in order: crystallized sodium sulfate (1300 g), a solution of aniline (46.5 g, 0.5 mol) in 300 mL of water containing concentrated HCl (43 mL, 0.52 mol), and finally a solution of hydroxylamine hydrochloride (110 g, 1.58 moles) in 500 mL of water.

  • Heat the mixture so that vigorous boiling begins in approximately 40-45 minutes.

  • Continue vigorous boiling for only 1-2 minutes. Over-boiling will decrease the yield.[6]

  • Cool the mixture in running water to crystallize the product.

  • Filter the crystalline product with suction and air-dry. The expected yield is 65–75 g (80–91%).

Part B: Synthesis of Isatin

  • In a 1 L round-bottom flask equipped with an efficient mechanical stirrer, warm concentrated sulfuric acid (600 g, 326 mL) to 50°C.

  • Add the dry isonitrosoacetanilide (75 g, 0.46 mol) from Part A in small portions, ensuring the temperature is maintained between 60°C and 70°C. Do not exceed 75°C. Use an external cooling bath as needed.[6]

  • After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.

  • Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of crushed ice.

  • Allow the mixture to stand for 30 minutes, then filter the precipitated isatin with suction.

  • Wash the crude product several times with cold water to remove residual acid and dry. The yield is typically 45–50 g (67–74%).

  • For higher purity, recrystallize from glacial acetic acid.

Frequently Asked Questions (FAQs)

  • Q: Can this synthesis be performed with electron-rich anilines?

    • A: The classical Sandmeyer synthesis often fails or gives poor yields with anilines bearing strong electron-donating groups.[10] The activated ring can undergo undesired side reactions like sulfonation more readily. For these substrates, alternative methods like the Stolle or Gassman synthesis may be more suitable.[12]

  • Q: What is the role of sodium sulfate in the first step?

    • A: While it may have other effects, its primary role is to decrease the solubility of the isonitrosoacetanilide intermediate in the aqueous solution, a phenomenon known as the "salting out" effect. This promotes its precipitation and allows for easier isolation with a higher recovery rate.[6]

  • Q: Is it possible to perform this as a one-pot reaction?

    • A: The standard, reliable procedure involves the isolation and drying of the isonitrosoacetanilide intermediate.[13] Bypassing this step is not recommended, as introducing water from the first step into the concentrated sulfuric acid in the second step would be extremely hazardous and would prevent the cyclization reaction from occurring.

  • Q: What are the main safety concerns?

    • A: The primary hazards involve the use of large quantities of concentrated sulfuric acid and the highly exothermic nature of the cyclization step. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and have appropriate quench/neutralization materials on hand. The addition of the intermediate to the acid must be done slowly and with careful temperature monitoring.[6]

References

Technical Support Center: Strategies to Minimize By-product Formation in Indole Ring Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during indole ring synthesis. The information is presented in a question-and-answer format, addressing specific issues encountered in common indole synthesis methodologies.

Fischer Indole Synthesis

The Fischer indole synthesis is a versatile and widely used method, but it is often plagued by the formation of tar and other by-products, especially under harsh acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My Fischer indole synthesis is producing a significant amount of tar-like material, making purification difficult. What are the primary causes and how can I prevent this?

A1: Tar formation is a common issue in Fischer indole synthesis, often resulting from the strong acidic conditions and high temperatures that can cause polymerization and degradation of starting materials and intermediates.

Troubleshooting Strategies:

  • Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, they can be harsh. Consider using milder Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120. Polyphosphoric acid (PPA) is also often effective.

  • Temperature Control: Carefully manage the reaction temperature. Overheating can significantly accelerate side reactions leading to tar. Use a well-controlled heating mantle or an oil bath and monitor the internal reaction temperature.

  • Solvent Selection: The solvent can influence the solubility of intermediates and by-products. Using a higher-boiling point solvent that ensures all components remain in solution can sometimes reduce tar formation.

  • Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to by-product formation.

Q2: I am observing unexpected by-products in my Fischer indole synthesis, leading to a low yield of the desired indole. What are the likely side reactions?

A2: A common side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when the arylhydrazine contains electron-donating substituents, which can stabilize the resulting aniline fragment.[1]

Troubleshooting Strategies:

  • Substituent Effects: Be mindful of the electronic properties of your substituents. If you are using an arylhydrazine with strong electron-donating groups, the N-N bond cleavage pathway may be favored.

  • Choice of Acid: The acid catalyst can influence the competition between the desired[2][2]-sigmatropic rearrangement and N-N bond cleavage. Experimenting with different Brønsted and Lewis acids may help favor the desired reaction pathway.

  • Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may disfavor the N-N bond cleavage.

Quantitative Data
CatalystTemperature (°C)SolventTypical By-productsStrategies for Minimization
H₂SO₄100-150Acetic AcidTar, sulfonated by-productsLower temperature, shorter reaction time, use of milder acid.
ZnCl₂120-180None (neat)Polymeric materials, regioisomersGradual heating, use of a solvent to improve heat transfer.
PPA80-120NoneDehydration products, rearranged by-productsPrecise temperature control, use of an appropriate amount of PPA.
Experimental Protocol: Minimized Tar Formation in Fischer Indole Synthesis

This protocol is a general guideline for the synthesis of 2-methylindole from phenylhydrazine and acetone with reduced tar formation.

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1 equivalent) and acetone (1.1 equivalents).

  • Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. While stirring, slowly add polyphosphoric acid (PPA) (a sufficient amount to make the mixture stirrable).

  • Reaction: Heat the mixture to 80-90°C with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from ethanol to obtain the purified 2-methylindole.

Visualization: Fischer Indole Synthesis - Desired Pathway vs. N-N Cleavage

fischer_byproduct cluster_desired Desired Pathway cluster_byproduct By-product Formation A Phenylhydrazone B [3,3]-Sigmatropic Rearrangement A->B H+ D Phenylhydrazone C Indole Product B->C Aromatization E N-N Bond Cleavage D->E H+, Electron-donating substituents F Aniline + Imine By-products E->F

Caption: Competing pathways in the Fischer indole synthesis.

Bischler-Möhlau Indole Synthesis

The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, but it often suffers from harsh reaction conditions, leading to low yields and a lack of regioselectivity.

Frequently Asked Questions (FAQs)

Q1: My Bischler-Möhlau synthesis is giving a very low yield and a mixture of regioisomers. How can I improve the outcome?

A1: The traditional Bischler-Möhlau synthesis often requires high temperatures, which can lead to decomposition and the formation of multiple products.

Troubleshooting Strategies:

  • Milder Conditions: Recent modifications to the Bischler-Möhlau synthesis have focused on employing milder reaction conditions. The use of microwave irradiation can significantly reduce reaction times and improve yields.

  • Catalyst Choice: The addition of a catalyst like lithium bromide has been shown to promote the reaction under milder conditions, improving both yield and regioselectivity.

  • Reactant Stoichiometry: An excess of the aniline is typically used. Optimizing the ratio of the α-halo-acetophenone to the aniline can impact the yield.

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles using microwave irradiation.

  • Reactant Preparation: In an open microwave-safe vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).

  • Initial Reaction: Stir the mixture at room temperature for 3 hours.

  • Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.

  • Work-up and Purification: After cooling, the crude product can be purified by column chromatography on silica gel.

Visualization: Bischler-Möhlau Experimental Workflow

bischler_workflow start Start reactants Mix Aniline and Phenacyl Bromide start->reactants stir Stir at Room Temp (3 hours) reactants->stir mw Add DMF and Microwave Irradiation (600W, 1 min) stir->mw cool Cool Reaction Mixture mw->cool purify Purify by Column Chromatography cool->purify product 2-Arylindole purify->product

Caption: Microwave-assisted Bischler-Möhlau synthesis workflow.

Larock Indole Synthesis

The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles. A key challenge is controlling the regioselectivity when using unsymmetrical alkynes.

Frequently Asked Questions (FAQs)

Q1: My Larock indole synthesis with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I control the regioselectivity?

A1: The regioselectivity of the Larock indole synthesis is influenced by both steric and electronic factors of the substituents on the alkyne. Generally, the larger, more sterically hindering group on the alkyne tends to be positioned at the 2-position of the resulting indole.[3]

Troubleshooting Strategies:

  • Steric Hindrance: To favor a specific regioisomer, you can strategically design your alkyne with one substituent being significantly bulkier than the other.

  • Electronic Effects: The electronic properties of the alkyne substituents can also play a role. However, studies have shown that functional groups like esters or protected amines do not always exert a strong directing effect.[4]

  • Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the regioselectivity. Experimenting with different ligands may be necessary to optimize for a specific substrate. N-heterocyclic carbene (NHC)-palladium complexes have been shown to provide good yields and high regioselectivity.[5]

Quantitative Data: Regioselectivity in Larock Indole Synthesis
Alkyne Substituent 1 (R1)Alkyne Substituent 2 (R2)Major Regioisomer (Indole)Notes
PhenylMethyl2-Phenyl-3-methylindoleSteric bulk of the phenyl group directs it to the 2-position.
TrimethylsilylAlkyl2-Trimethylsilyl-3-alkylindoleThe bulky TMS group strongly directs the regioselectivity.
EsterAlkylMixture of isomersThe directing effect of the ester group can be weak.[4]
Experimental Protocol: Regioselective Larock Indole Synthesis

This protocol is a general guideline for the palladium-catalyzed synthesis of a 2,3-disubstituted indole from an o-iodoaniline and an unsymmetrical alkyne.

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the o-iodoaniline (1 equivalent), the unsymmetrical alkyne (1.5-2 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).

  • Solvent and Base: Add a solvent such as DMF or NMP, followed by a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).

  • Reaction: Heat the mixture to 100-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the desired regioisomer.

Visualization: Regioselectivity in Larock Indole Synthesis

larock_regio cluster_main Larock Indole Synthesis with Unsymmetrical Alkyne cluster_pathways Possible Pathways cluster_products Regioisomeric Products reactants o-Iodoaniline + R1-C≡C-R2 path_a Pathway A reactants->path_a Pd Catalyst path_b Pathway B reactants->path_b Pd Catalyst product_a 2-R1-3-R2-Indole path_a->product_a Favored if R1 is bulkier product_b 2-R2-3-R1-Indole path_b->product_b Minor product

Caption: Factors influencing regioselectivity in the Larock synthesis.

Madelung Indole Synthesis

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. These harsh conditions can lead to decomposition and limit the substrate scope.

Frequently Asked Questions (FAQs)

Q1: My Madelung synthesis requires very high temperatures, resulting in significant decomposition of my product. Are there milder alternatives?

A1: Yes, several modifications of the Madelung synthesis have been developed to allow for milder reaction conditions.

Troubleshooting Strategies:

  • Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) can facilitate the cyclization at much lower temperatures, sometimes even below room temperature.[6]

  • Electron-Withdrawing Groups: Introducing an electron-withdrawing group (e.g., cyano or tosyl) on the methyl group of the N-acyl-o-toluidine can increase its acidity, allowing for deprotonation and subsequent cyclization under milder basic conditions.

  • Tandem Approaches: Recent methods involve tandem reactions, such as a copper-catalyzed amidation followed by in situ cyclization, which can proceed under relatively mild conditions.[7] A tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system has also been reported to be highly efficient at 110°C.[2]

Experimental Protocol: Modified Madelung Synthesis at Lower Temperature

This protocol describes a one-pot synthesis of 1,2-disubstituted-3-tosylindoles from the corresponding N-(o-tolyl)benzamides.[8]

  • Reactant Preparation: To a solution of the N-(2-(bromomethyl)phenyl)-N-phenylbenzamide (0.5 mmol) in DMSO (1 mL), add sodium p-tolylsulfinate (2 mmol, 4 equivalents).

  • First Step: Stir the mixture at 100°C for 12 hours.

  • Cyclization: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol, 3 equivalents) to the reaction mixture.

  • Second Step: Continue stirring at 100°C for another 12 hours.

  • Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The crude product is then purified by column chromatography.

Visualization: Madelung Synthesis - High vs. Low Temperature

madelung_temp cluster_high_temp Traditional Madelung (High Temp) cluster_low_temp Modified Madelung (Low Temp) A N-Acyl-o-toluidine B Strong Base (e.g., NaOEt) High Temp (200-400°C) A->B C Indole + Decomposition Products B->C D N-Acyl-o-toluidine E Strong Base (e.g., n-BuLi) Low Temp (-20 to 25°C) D->E F High Yield of Indole E->F

Caption: Comparison of traditional and modified Madelung synthesis conditions.

Hemetsberger and Reissert Indole Syntheses

Frequently Asked Questions (FAQs)

Q1: What are the potential by-products in the Hemetsberger indole synthesis?

A1: The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. The reaction is believed to proceed through a nitrene intermediate, and azirine intermediates have also been isolated.[9][10] Side reactions can arise from the reactivity of these intermediates, potentially leading to a mixture of products if the thermolysis is not well-controlled. The stability of the starting azido ester can also be a challenge, and its decomposition can lead to by-products.

Q2: I am getting a quinolone by-product in my Reissert indole synthesis. Why is this happening and how can I avoid it?

A2: The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative. Under certain reduction conditions, particularly with substrates having specific substitution patterns (e.g., 7-substituted indoles) and using catalysts like PtO₂ in ethanol, the reaction can be diverted to form quinolones instead of the desired indole.[11] To avoid this, it is crucial to carefully select the reducing agent and reaction conditions. Common reducing systems for the Reissert synthesis that favor indole formation include zinc in acetic acid or iron powder with an acid.[12][13]

References

Influence of solvents on the stereoselectivity of isatin aldol reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stereoselectivity of isatin aldol reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.

Frequently Asked Questions (FAQs)

Q1: My isatin starting material has poor solubility in the chosen reaction solvent. What can I do?

A1: Poor solubility of isatin is a common issue that can negatively impact reaction rates and consistency.[1][2] Here are several approaches to address this:

  • Solvent Selection: Highly polar aprotic solvents like DMSO and DMF generally offer better solubility for isatin.[1] However, these solvents may not always provide the best stereoselectivity. A solvent screening study is highly recommended.

  • Neat Conditions: Using a large excess of the ketone reactant (e.g., acetone) as both the reactant and the solvent can be an effective strategy, as it often provides a good balance of solubility and reactivity.[1][3]

  • Temperature Adjustment: Gently warming the mixture can increase solubility, but be aware that higher temperatures can negatively affect enantioselectivity.[1]

  • Use of Additives: The addition of a small amount of a co-solvent or an additive like water can sometimes improve the solubility of isatin without compromising the stereochemical outcome.[1]

Q2: I am observing low enantioselectivity (ee) in my isatin aldol reaction. What are the likely causes and how can I improve it?

A2: Low enantioselectivity is a frequent challenge. The choice of solvent plays a critical role in determining the stereochemical outcome.[1] Consider the following factors:

  • Solvent Properties: The enantioselectivity of the L-leucinol catalyzed isatin-acetone aldol reaction has been shown to be highly dependent on the Kamlet-Taft basicity (β) and proticity (α) of the solvent.[1][4] Solvents with high basicity (β > 0.6) tend to result in lower enantioselectivities.[1] Moderately polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile often provide good enantioselectivities.[1]

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although this may also decrease the reaction rate.[1] A temperature screening experiment is recommended to find the optimal balance. For example, in the L-leucinol catalyzed reaction of isatin with acetone, decreasing the temperature from 40°C to 4°C improved the enantiomeric excess.[1]

  • Water Content: The presence of water can be crucial. In some cases, adding a controlled amount of water (e.g., 10 equivalents) can significantly improve both the yield and enantioselectivity.[1] However, an excess of water can be detrimental.[1] Ensure your solvents are anhydrous if the reaction is known to be water-sensitive, or perform a systematic study on the effect of water as an additive.

  • Catalyst Choice: The organocatalyst itself is a primary driver of stereoselectivity. Ensure the catalyst is of high purity and consider screening alternative catalysts if solvent and temperature optimization are insufficient.

Q3: My reaction is very slow. How can I increase the reaction rate without significantly compromising the stereoselectivity?

A3: Balancing reaction rate and stereoselectivity is a key optimization challenge. Here are some strategies:

  • Temperature: Increasing the reaction temperature is the most direct way to increase the rate, but it often comes at the cost of reduced enantioselectivity.[1] A modest temperature increase might provide an acceptable compromise.

  • Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate. However, this should be optimized, as higher catalyst loadings can sometimes lead to undesired side reactions or make purification more difficult.

  • Continuous Flow Chemistry: Transferring the reaction to a continuous flow setup can allow for safe operation at higher temperatures, potentially accelerating the reaction without a significant loss in enantioselectivity.[1]

Q4: Can I use polar protic solvents like methanol or ethanol for the isatin aldol reaction?

A4: While polar protic solvents can be used, they may not always be the optimal choice for achieving high stereoselectivity. In the L-leucinol catalyzed reaction of isatin with acetone, alcoholic solvents like methanol and ethanol gave moderate yields and enantioselectivities.[1] The addition of methanol as an additive to the neat reaction did not show a profound positive effect, indicating that not all polar protic solvents are beneficial additives.[1] The choice of a protic solvent should be carefully evaluated during a solvent screening study.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Poor solubility of isatin.[1][2] 2. Inactive or degraded catalyst. 3. Reaction conditions not optimal (temperature, time). 4. Detrimental additives present.1. Switch to a solvent with better isatin solubility (e.g., neat acetone, DMF, DMSO) and re-optimize.[1] 2. Use a fresh batch of catalyst; ensure proper storage. 3. Increase reaction time or temperature systematically, monitoring for impact on stereoselectivity.[1] 4. Avoid acidic additives like TFA, which can be detrimental to the reaction.[1]
Inconsistent Stereoselectivity 1. Variable water content in solvents. 2. Inconsistent reaction temperature. 3. Impure starting materials or catalyst.1. Use anhydrous solvents or consistently add a specific amount of water to each reaction. 2. Ensure precise temperature control using a cryostat or a well-controlled bath. 3. Verify the purity of isatin, ketone, and catalyst before use.
Formation of Side Products 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incorrect stoichiometry of reactants.1. Lower the reaction temperature.[1] 2. Monitor the reaction by TLC or LC-MS and quench it upon completion. 3. Ensure the correct molar ratios of isatin, ketone, and catalyst are used.

Data Presentation

Table 1: Influence of Different Solvents on the L-leucinol Catalyzed Aldol Reaction of Isatin with Acetone

EntrySolventYield (%)ee (%) (S)
1CH₂Cl₂6594
2CHCl₃7094
3Acetone (neat)8784
4Ethyl Acetate6088
5Acetonitrile5586
6THF5282
7Methanol4575
8Ethanol4878
9Isopropanol4072
10DMF1525
11DMSO1020
12Pyridine510

Data extracted from a study on the L-leucinol catalyzed reaction of isatin with acetone.[1]

Table 2: Effect of Water as an Additive in the Neat (Acetone) Reaction

EntryAdditive (equiv.)Time (h)Yield (%)ee (%) (S)
1None1208784
2H₂O (5)729090
3H₂O (10)489493
4H₂O (15)488588

Data reflects the L-leucinol catalyzed reaction of isatin in acetone with varying equivalents of water at 20°C.[1]

Experimental Protocols

General Protocol for Solvent Screening in the L-leucinol Catalyzed Isatin-Acetone Aldol Reaction

  • Preparation: To a series of clean, dry vials, add isatin (1.0 eq) and L-leucinol (0.2 eq).

  • Solvent Addition: To each vial, add the respective anhydrous solvent (e.g., CH₂Cl₂, Acetone, DMF, etc.) to achieve a specified concentration (e.g., 0.1 M). For neat conditions, add a large excess of acetone (e.g., 30 eq).

  • Reaction Initiation: Stir the mixtures at a controlled temperature (e.g., 20°C).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol for Investigating the Effect of Water as an Additive

  • Preparation: To a series of clean, dry vials, add isatin (1.0 eq) and L-leucinol (0.2 eq).

  • Reagent Addition: Add acetone as the solvent.

  • Additive Addition: To each vial, add a specific number of equivalents of water (e.g., 0, 5, 10, 15 eq).

  • Reaction Conditions: Stir the mixtures at a constant temperature (e.g., 20°C) for a set amount of time or until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Follow steps 5 and 6 from the solvent screening protocol.

  • Analysis: Determine the yield and enantiomeric excess of the purified products as described in step 7 of the solvent screening protocol.

Visualizations

Experimental_Workflow_Solvent_Screening cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Weigh Isatin and Catalyst prep2 Prepare Array of Vials add_solvent Add Different Solvents prep2->add_solvent run_reaction Stir at Controlled Temperature add_solvent->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor workup Work-up and Purification monitor->workup yield_det Determine Yield workup->yield_det ee_det Determine ee% by Chiral HPLC workup->ee_det compare Compare Results & Identify Optimal Solvent yield_det->compare ee_det->compare Solvent_Properties_Influence cluster_properties Key Solvent Properties cluster_outcomes Reaction Outcomes solvent Solvent Choice basicity Basicity (β) solvent->basicity proticity Proticity (α) solvent->proticity polarity Polarity (π*) solvent->polarity ee Enantioselectivity (ee%) basicity->ee High β often decreases ee solubility Isatin Solubility basicity->solubility High β often increases solubility proticity->ee Influences ee proticity->solubility Influences solubility yield Yield (%) polarity->yield Can influence rate/yield

References

Technical Support Center: Optimizing Passerini Reactions for Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxindole derivatives via the Passerini three-component reaction (3CR).

Troubleshooting Guide

This guide addresses common issues encountered during the Passerini reaction for synthesizing oxindole derivatives, particularly when using isatin as the carbonyl component.

Question: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?

Answer:

Low or no yield in the Passerini reaction with isatin derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Assess Reactant Quality and Stoichiometry:

  • Isatin Reactivity: Isatins can sometimes be unreactive. Ensure the isatin is pure and dry. N-substituted isatins may show different reactivity compared to N-unsubstituted ones.

  • Isocyanide Stability: Aromatic isocyanides can be unstable.[1] If you suspect your isocyanide has degraded, verify its purity via IR spectroscopy (a strong isocyanide stretch should be visible around 2140 cm⁻¹) or use a freshly prepared batch.

  • Carboxylic Acid Quality: Ensure the carboxylic acid is pure and anhydrous, as water can interfere with the reaction.

  • Stoichiometry: The Passerini reaction is third-order overall, with a first-order dependence on each reactant.[2] Ensure you are using the correct stoichiometry, typically a 1:1:1 ratio of isatin, carboxylic acid, and isocyanide. An excess of one component may not necessarily improve the yield and could complicate purification.

2. Optimize Reaction Conditions:

  • Solvent Choice: The choice of solvent is critical. Aprotic solvents generally favor the Passerini reaction.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are often good starting points.[3] In some cases, polar aprotic solvents like acetonitrile can be effective.[3] Protic solvents like methanol can sometimes lead to the formation of Ugi-type byproducts if an amine impurity is present.[4][5]

  • Temperature: Most Passerini reactions are conducted at room temperature.[6] If the reaction is sluggish with unreactive substrates, gentle heating may be necessary.[3]

  • Concentration: High concentrations of the reactants can significantly improve reaction rates and yields.[6]

  • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some Passerini reactions can be slow, requiring 24 hours or more for completion.[7]

3. Consider Catalysis:

  • Lewis Acids: The addition of a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), or titanium(IV) chloride (TiCl₄), can activate the isatin carbonyl group, making it more electrophilic and improving the reaction rate, especially with less nucleophilic isocyanides.

4. Alternative Reaction Techniques:

  • Mechanochemical Activation: This solvent-free or liquid-assisted grinding (LAG) technique can dramatically reduce reaction times (to as little as 10-15 minutes) and improve yields, offering a greener alternative to solvent-based methods.[8][9]

Below is a troubleshooting workflow to guide your optimization process:

TroubleshootingWorkflow start Low or No Yield check_reactants 1. Check Reactant Purity & Stoichiometry start->check_reactants optimize_conditions 2. Optimize Reaction Conditions check_reactants->optimize_conditions Reactants OK sub_reactants Isatin purity Isocyanide stability Carboxylic acid purity 1:1:1 stoichiometry check_reactants->sub_reactants catalysis 3. Consider Lewis Acid Catalysis optimize_conditions->catalysis Still Low Yield sub_conditions Solvent (DCM, THF) Temperature (RT to gentle heating) Concentration (high) Reaction time (monitor by TLC) optimize_conditions->sub_conditions mechanochemistry 4. Try Mechanochemical Activation catalysis->mechanochemistry Still Low Yield sub_catalysis Sc(OTf)3, Yb(OTf)3, TiCl4 catalysis->sub_catalysis success Improved Yield mechanochemistry->success Reaction Successful sub_mechanochemistry Solvent-free or LAG Short reaction times mechanochemistry->sub_mechanochemistry

Troubleshooting workflow for low-yielding Passerini reactions.

Question: I am observing the formation of side products. What are they and how can I minimize them?

Answer:

Side product formation in the Passerini reaction of isatins can complicate purification and reduce the yield of the desired oxindole derivative.

  • Ugi Product Formation: If your starting materials or solvent contain amine impurities, you may observe the formation of the corresponding four-component Ugi product.[4] To avoid this, use high-purity, anhydrous solvents and reactants. If amine is intentionally used, the reaction will favor the Ugi pathway, especially in polar protic solvents like methanol.[4]

  • Isocyanide Polymerization: Isocyanides can polymerize, especially under acidic conditions or at elevated temperatures. To minimize this, add the isocyanide slowly to the reaction mixture and maintain a controlled temperature.

  • Decomposition of Starting Materials: "Tar" formation can occur due to the decomposition of starting materials or intermediates, particularly under harsh conditions like strong acidity or high temperatures.[10]

Question: Are there any limitations to the substrate scope for the Passerini reaction with isatins?

Answer:

Yes, there are some limitations to consider regarding the substrate scope.

  • Isatins: While a broad range of N-substituted and C-substituted isatins are tolerated, highly sterically hindered isatins may exhibit lower reactivity.

  • Isocyanides: A wide variety of isocyanides can be used. However, very bulky isocyanides may react slower. As mentioned, aromatic isocyanides can be unstable.[1]

  • Carboxylic Acids: The scope for the carboxylic acid component is generally broad.[1] However, α,β-unsaturated carboxylic acids can sometimes be poor substrates.[1]

Frequently Asked Questions (FAQs)

Q1: What is the generally accepted mechanism for the Passerini reaction?

A1: The mechanism of the Passerini reaction is thought to be dependent on the solvent used.[2]

  • In aprotic solvents: A concerted, non-ionic mechanism is proposed, which proceeds through a cyclic transition state involving hydrogen bonding between the carboxylic acid and the carbonyl compound.[1][6]

  • In polar, protic solvents: An ionic mechanism is more likely, involving the protonation of the carbonyl by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[2]

PasseriniMechanism cluster_aprotic Aprotic Solvent (Concerted) cluster_protic Protic Solvent (Ionic) A1 Isatin + Carboxylic Acid + Isocyanide A2 Cyclic Transition State A1->A2 A3 α-Acyloxy Amide A2->A3 P1 Isatin + H+ P2 Protonated Isatin P1->P2 P3 Nitrilium Ion Intermediate P2->P3 + Isocyanide P4 α-Acyloxy Amide P3->P4 + Carboxylate

Simplified mechanisms of the Passerini reaction in different solvent types.

Q2: Can I use ketones other than isatins in the Passerini reaction to synthesize oxindole-like structures?

A2: The Passerini reaction is generally applicable to a wide range of aldehydes and ketones. However, for the direct synthesis of oxindole derivatives, isatin or its derivatives are the most common carbonyl component as they provide the core oxindole scaffold.

Q3: What are the key advantages of using mechanochemistry for the Passerini reaction of oxindoles?

A3: Mechanochemical activation offers several advantages:

  • Reduced Reaction Times: Reactions are often complete in minutes rather than hours.[8]

  • Improved Yields: In many cases, yields are higher compared to solution-phase reactions.[8]

  • Green Chemistry: It reduces or eliminates the need for bulk organic solvents.[8]

  • Simplified Work-up: Often, the crude product is of high purity, simplifying purification.

Data Presentation

The following tables summarize quantitative data on the optimization of Passerini reaction parameters for oxindole derivatives.

Table 1: Effect of Solvent on the Passerini Reaction of Isatin Derivatives

EntryIsatin DerivativeCarboxylic AcidIsocyanideSolventTime (h)Yield (%)Reference
1IsatinBenzoic Acid1-isocyano-4-methoxybenzeneAcetonitrile24Inefficient[11]
2IsatinBenzoic Acid1-isocyano-4-methoxybenzeneToluene2451[11]
3IsatinBenzoic Acid1-isocyano-4-methoxybenzeneTHF24Inefficient[11]
4IsatinBenzoic Acid1-isocyano-4-methoxybenzeneDCM2482[11]
5IsatinBenzoic Acid1-isocyano-4-methoxybenzeneEthanol24Inefficient[11]
6IsatinBenzoic Acid1-isocyano-4-methoxybenzeneMethanol2475[11]

Table 2: Substrate Scope for the Mechanochemical Passerini Synthesis of Oxindole Derivatives

EntryIsatin Derivative (R¹)Carboxylic Acid (R²)Isocyanide (R³)Time (min)Yield (%)Reference
1HPhenyl4-Methoxyphenyl1595[8]
2HPhenyl2,6-Dimethylphenyl1592[8]
3HPhenyl4-Chlorophenyl1590[8]
4HPhenyl2-Nitrophenyl1585[8]
5N-methylPhenyl4-Methoxyphenyl1597[8]
65-BromoPhenyl4-Methoxyphenyl1593[8]

Experimental Protocols

Protocol 1: General Procedure for the Mechanochemical Synthesis of Oxindole Derivatives

This protocol is adapted from a literature procedure for the water-assisted grinding synthesis of oxindole derivatives.[8]

Materials:

  • Isatin derivative (1.0 mmol, 1.0 equiv)

  • Carboxylic acid (1.0 mmol, 1.0 equiv)

  • Isocyanide (1.0 mmol, 1.0 equiv)

  • Deionized water (50-100 µL)

  • Stainless steel grinding jar with stainless steel balls

  • Mixer mill

Procedure:

  • To a stainless steel grinding jar containing stainless steel balls, add the isatin derivative (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol).

  • Add deionized water (50-100 µL) as a liquid-assisted grinding agent.

  • Securely close the grinding jar and place it in the mixer mill.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for 10-15 minutes.

  • After milling, open the jar in a well-ventilated fume hood.

  • The crude product is typically a solid.

  • Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure oxindole derivative.

ExperimentalWorkflow start Start add_reactants 1. Add Isatin, Carboxylic Acid, and Isocyanide to Grinding Jar start->add_reactants add_water 2. Add Water (LAG) add_reactants->add_water mill 3. Mill for 10-15 minutes add_water->mill extract_product 4. Extract Crude Product mill->extract_product purify 5. Purify by Column Chromatography extract_product->purify end Pure Oxindole Derivative purify->end

References

Chemical stability and degradation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical stability and handling of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione.

Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided here is based on the general chemical principles of its constituent functional groups: an isatin (indoline-2,3-dione) core, an aryl iodide, and a trifluoromethyl group.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment in a tightly sealed container. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize degradation from moisture and atmospheric oxygen.

Q2: Is this compound sensitive to light?

A2: Yes, aryl iodides can be sensitive to light. The carbon-iodine bond is weaker than other carbon-halogen bonds and can undergo homolytic cleavage upon exposure to UV or even visible light, potentially leading to decomposition.[1] It is crucial to store the compound in an amber vial and to protect reaction vessels from direct light, for instance, by wrapping them in aluminum foil.

Q3: How sensitive is this compound to moisture and pH changes?

A3: The indoline-2,3-dione (isatin) ring system is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[2] This reaction involves a nucleophilic attack on the C2-amide carbonyl, leading to ring-opening. Therefore, it is essential to use anhydrous solvents and maintain a controlled, preferably neutral or acidic, pH environment during reactions unless hydrolysis is the desired outcome.

Q4: What solvents are recommended for this compound?

A4: While specific solubility data is not available, compounds with this structure are typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Depending on the application, other solvents like tetrahydrofuran (THF), acetone, or acetonitrile may also be suitable. It is always advisable to perform a small-scale solubility test before proceeding with a large-scale experiment.

Q5: What are the primary safety precautions when handling this compound?

A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Specific toxicity data is not available, so the compound should be treated as potentially hazardous.

Troubleshooting Guide

Q1: My experiment is giving low yields or unexpected side products. How can I verify the integrity of my starting material?

A1: Before starting your experiment, it is crucial to confirm the purity of your this compound. You can use the following analytical techniques:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Check for the presence of unexpected signals or the absence of expected ones. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight and identify potential impurities or degradation products.

  • Melting Point: A broad or depressed melting point compared to the supplier's specification can indicate impurity.

Q2: Upon storage or during my reaction, the solid/solution has developed a brown or purple tint. What is the likely cause?

A2: The development of a brown or purple color often indicates the formation of elemental iodine (I₂). This suggests that the compound is undergoing deiodination, where the C-I bond is breaking.[1] This process can be accelerated by exposure to heat, light, or certain reactive species.[1] If this occurs, the purity of the material is compromised, and it may need to be repurified or a fresh batch should be used.

Q3: My analysis shows a new compound with a molecular weight corresponding to the loss of iodine. What happened?

A3: This is a classic sign of deiodination. The resulting compound would be 4-(trifluoromethyl)indoline-2,3-dione. This degradation pathway is common for aryl iodides and can be triggered by radical initiators, light, or high temperatures.[1] To mitigate this, ensure your reaction is protected from light and run it at the lowest effective temperature.

Q4: My analysis shows a new compound with an increase in mass corresponding to the addition of a water molecule (H₂O). What is the likely cause?

A4: This observation strongly suggests the hydrolysis of the isatin ring.[2] In the presence of water (especially with a base or strong acid catalyst), the amide bond within the five-membered ring can be cleaved to form the corresponding 2-amino-4-iodo-6-(trifluoromethyl)phenylglyoxylic acid. To prevent this, use anhydrous solvents and handle the compound under an inert, dry atmosphere.[3][4]

Quantitative Stability Data

No specific quantitative stability data for this compound was found in the searched literature. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record and compare data.

Condition (Solvent, pH, Temp, Light)Time (hours)% Parent Compound RemainingDegradation Products Observed (by LC-MS)Analytical Method
Example: Acetonitrile, RT, Ambient Light0100%NoneHPLC-UV
24HPLC-UV
Example: Methanol/Water (1:1) + 0.1M NaOH, RT, Dark0100%NoneHPLC-UV
1HPLC-UV
4HPLC-UV

Experimental Protocols

General Protocol for Assessing Compound Stability by HPLC

This protocol provides a framework for testing the stability of this compound under various conditions.

  • Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Test Solutions: Aliquot the stock solution into several amber HPLC vials. Dilute these with the desired test solutions (e.g., buffered aqueous solutions at pH 4, 7, and 9; different organic solvents).

  • Incubation:

    • For light stability, expose a set of vials to ambient or controlled laboratory light.

    • For temperature stability, place vials in a temperature-controlled chamber (e.g., 40°C, 60°C).

    • Prepare a control set of vials protected from light and stored at a low temperature (e.g., 4°C).

  • Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial from each condition. If necessary, quench the reaction (e.g., by neutralizing the pH).

  • HPLC Analysis: Analyze the samples immediately by a validated HPLC-UV method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradants.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at t=0. Identify any major degradation products by LC-MS if possible.

Visualizations

Hypothetical Degradation Pathways

The following diagram illustrates two potential degradation pathways for this compound based on the known reactivity of its functional groups.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_deiodination Deiodination parent This compound hydrolyzed 2-amino-4-iodo-6-(trifluoromethyl)phenylglyoxylic acid parent->hydrolyzed H₂O (e.g., basic conditions) deiodinated 4-(trifluoromethyl)indoline-2,3-dione parent->deiodinated Light / Heat (e.g., radical mechanism)

Caption: Potential degradation routes for the target compound.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose issues in experiments involving this compound.

Caption: A step-by-step guide for troubleshooting experiments.

References

High-performance liquid chromatography (HPLC) for purity analysis of isatins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) analysis of isatins. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the HPLC purity analysis of isatins.

Peak Shape Problems
ProblemPossible Causes for Isatin AnalysisSuggested Solutions
Peak Tailing - Secondary Interactions: Isatins, being weakly acidic, can interact with residual silanols on the silica-based stationary phase, leading to tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shape. - Column Overload: Injecting too concentrated a sample of the isatin derivative.- Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the isatin analyte to ensure a single ionic form. The addition of a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help protonate the silanols and reduce peak tailing. - Reduce Sample Concentration: Dilute the sample and reinject.
Peak Fronting - Sample Overload: Injecting an excessive amount of the isatin sample. - Poor Sample Solubility: The isatin derivative may not be fully dissolved in the injection solvent.- Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column. - Ensure Complete Dissolution: Make sure the isatin derivative is fully dissolved in the mobile phase or a compatible solvent before injection.
Peak Splitting - Co-elution of Isomers: Some isatin derivatives may exist as isomers that are not fully resolved by the HPLC method. - Sample Solvent Incompatibility: Injecting the isatin sample in a solvent significantly stronger than the mobile phase. - Column Contamination or Void: A blocked frit or a void at the head of the column can distort the peak shape.- Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution of potential isomers. - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the isatin sample in the initial mobile phase. - Column Maintenance: Flush the column or replace the frit. If a void is suspected, the column may need to be replaced.
Retention Time and Baseline Issues
ProblemPossible Causes for Isatin AnalysisSuggested Solutions
Retention Time Shifts - Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, such as variations in the percentage of organic solvent or the concentration of additives. - Column Temperature Fluctuations: Lack of a stable column temperature. - Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention.- Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase for each run. - Use a Column Oven: Maintain a constant and controlled column temperature. - Monitor Column Performance: Regularly check the column's performance with a standard and replace it when necessary.
Baseline Noise or Drift - Contaminated Solvents: Impurities in the mobile phase solvents. - Detector Lamp Issues: An aging or unstable detector lamp. - Air Bubbles in the System: Dissolved gases in the mobile phase.- Use HPLC-Grade Solvents: Always use high-purity solvents and filter them before use. - Check Detector Lamp: Replace the lamp if its energy is low or it has been used for an extended period. - Degas Mobile Phase: Adequately degas the mobile phase using sonication, vacuum filtration, or an inline degasser.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC method for a new isatin derivative?

A good starting point for a new isatin derivative is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[1] A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating the main compound from its impurities.[1]

Q2: How can I improve the resolution between my isatin of interest and a closely eluting impurity?

To improve resolution, you can try several approaches:

  • Optimize the Mobile Phase: Adjust the gradient slope, the type of organic modifier (e.g., methanol instead of acetonitrile), or the pH of the mobile phase.[2]

  • Change the Column: Use a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a longer column with a smaller particle size for higher efficiency.

  • Adjust the Temperature: Lowering or raising the column temperature can sometimes improve selectivity.

Q3: My isatin derivative is showing poor solubility in the mobile phase. What can I do?

If your isatin derivative has poor solubility, consider the following:

  • Change the Sample Solvent: Dissolve your sample in a stronger, compatible solvent, but be mindful to inject a small volume to avoid peak distortion.

  • Modify the Mobile Phase: Increase the proportion of the organic solvent in the initial mobile phase conditions.

  • Use a Different HPLC Mode: If solubility in reversed-phase solvents is a major issue, normal-phase chromatography could be an alternative.

Q4: I am observing a new peak in my chromatogram that was not there before. What could be the cause?

A new peak could be due to several reasons:

  • Sample Degradation: Isatins can be susceptible to degradation under certain conditions. Ensure your sample is fresh and has been stored properly. Some isatins may be unstable in certain solvents over time.[3][4]

  • Contamination: The new peak could be a contaminant from your sample, the solvent, or the HPLC system itself.

  • Ghost Peaks: These are peaks that can appear from previous injections. Ensure your gradient is long enough to elute all compounds from the column.

Q5: What detection wavelength is typically used for isatin analysis?

Isatin and its derivatives generally have strong UV absorbance. A common starting point for detection is around 254 nm or 290 nm.[1] However, it is always best to determine the optimal wavelength by running a UV-Vis spectrum of your specific isatin derivative to find its absorbance maximum.

Experimental Protocols

General Protocol for Purity Analysis of Isatin Derivatives

This protocol is a general starting point and may require optimization for specific isatin derivatives.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable mobile phase additive)

  • Isatin derivative standard and sample

  • Sample diluent (e.g., 50:50 acetonitrile/water)

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reversed-phase (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10-90% B over 15 minutes, hold at 90% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm or 290 nm (or λmax of the specific isatin)
Injection Volume 10 µL

3. Sample Preparation:

  • Standard Solution: Accurately weigh approximately 1 mg of the isatin derivative reference standard and dissolve it in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.[1]

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.[1]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system.[1]

Data Presentation

Table of HPLC Methods for Isatin Derivatives

The following table summarizes different HPLC conditions that have been used for the analysis of isatin and its derivatives, providing a starting point for method development.

CompoundColumnMobile PhaseElution ModeDetection WavelengthReference
IsatinNewcrom R1Acetonitrile, Water, Phosphoric AcidIsocraticNot Specified[5]
6,7-DimethylisatinC18Acetonitrile/Water with 0.1% Formic AcidGradient254 nm or 290 nm[1]
Isatin DerivativeBetasil C-8Acetonitrile/Buffer (Na2CO3 + NaHCO3)Isocratic290 nm[6]
N-substituted IsatinsC18Methanol/WaterIsocraticNot SpecifiedGeneral Method

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_standard Prepare Standard Solution filter_solutions Filter Solutions (0.45 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution prep_sample->filter_solutions set_conditions Set HPLC Conditions filter_solutions->set_conditions inject Inject Standard & Sample set_conditions->inject acquire_data Acquire Chromatograms inject->acquire_data integrate_peaks Integrate Peak Areas acquire_data->integrate_peaks calculate_purity Calculate Purity (%) integrate_peaks->calculate_purity generate_report Generate Report calculate_purity->generate_report

Caption: Workflow for HPLC Purity Analysis of Isatins.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_baseline Retention & Baseline Issues cluster_solutions Potential Solutions start Problem Observed in Chromatogram peak_tailing Peak Tailing? start->peak_tailing peak_fronting Peak Fronting? start->peak_fronting peak_splitting Peak Splitting? start->peak_splitting rt_shift Retention Time Shift? start->rt_shift baseline_issue Baseline Noise/Drift? start->baseline_issue solution_tailing Check Mobile Phase pH Use High-Purity Column Reduce Concentration peak_tailing->solution_tailing YES solution_fronting Reduce Concentration Ensure Solubility peak_fronting->solution_fronting YES solution_splitting Optimize Method Use Weaker Sample Solvent Check Column peak_splitting->solution_splitting YES solution_rt Prepare Fresh Mobile Phase Control Temperature rt_shift->solution_rt YES solution_baseline Use HPLC-Grade Solvents Degas Mobile Phase Check Detector baseline_issue->solution_baseline YES

Caption: Troubleshooting Logic for HPLC Analysis of Isatins.

References

Troubleshooting common issues in isatin functionalization reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isatin functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you might encounter during the N-alkylation, C3-functionalization (e.g., Wittig and Aldol reactions), and spirooxindole synthesis of isatin.

General Issues

Q1: My isatin functionalization reaction is resulting in a low yield. What are the general causes and how can I improve it?

A1: Low yields in isatin functionalization can stem from several factors. Systematically investigating the following can help improve your results:

  • Purity of Starting Materials: Ensure your isatin and other reagents are of high purity. Impurities can interfere with the reaction.

  • Reaction Conditions: Optimize reaction time, temperature, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]

  • Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.

  • Side Reactions: Undesired side reactions can consume your starting materials and reduce the yield of the desired product.

  • Work-up Procedure: Significant product loss can occur during extraction, precipitation, and filtration. Ensure complete precipitation and handle the solid product carefully.[1]

Troubleshooting_Low_Yield Start Low Reaction Yield Purity Check Purity of Starting Materials Start->Purity Conditions Optimize Reaction Conditions (Time, Temp, Solvent) Purity->Conditions Completion Check for Reaction Completion (TLC) Conditions->Completion SideReactions Investigate Side Reactions Completion->SideReactions Workup Review Work-up & Purification SideReactions->Workup Improvement Yield Improved? Workup->Improvement Success Successful Reaction Improvement->Success Yes Failure Further Optimization Needed Improvement->Failure No

Troubleshooting logic for low reaction yield.
N-Alkylation of Isatin

Q2: I am observing O-alkylation as a side product in my N-alkylation of isatin. How can I minimize this?

A2: While N-alkylation is generally favored, O-alkylation can occur at the C2-carbonyl oxygen. To minimize this, consider the following:

  • Solvent Choice: The choice of solvent can influence N/O selectivity. Aprotic polar solvents like DMF or acetonitrile generally favor N-alkylation.

  • Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger, more nucleophilic bases can increase the proportion of O-alkylation.

Q3: My N-alkylation reaction is messy, and purification by column chromatography is difficult. What are some alternative purification strategies?

A3: Purification of N-alkylated isatins can be challenging due to the similar polarity of the product and unreacted starting material. Here are some strategies:

  • Acid-Base Extraction: You can exploit the acidic N-H proton of the starting isatin. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH). The unreacted isatin will be deprotonated and move to the aqueous layer, leaving your N-alkylated product in the organic layer.

  • Recrystallization: Choose a solvent system where the solubility of your N-alkylated product and the starting isatin differ significantly with temperature. This can be a highly effective method for obtaining pure product.

C3-Functionalization (Wittig and Aldol Reactions)

Q4: My Wittig reaction with isatin is not working or giving a very low yield. What could be the problem?

A4: The Wittig reaction at the C3-carbonyl of isatin can be tricky. Here are some common issues and solutions:

  • Ylide Reactivity: The reactivity of the phosphorus ylide is crucial. For the relatively less reactive ketone on isatin, a more reactive, non-stabilized ylide is often necessary. If you are using a stabilized ylide, it may not be reactive enough.

  • Steric Hindrance: Sterically hindered ketones can be poor substrates for the Wittig reaction.[2] If your isatin or ylide is sterically bulky, this could be the issue. Consider using a Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it is often more successful with hindered ketones.[2]

  • Base Sensitivity: Isatin can be sensitive to the strong bases often used to generate ylides (e.g., n-BuLi). This can lead to decomposition or side reactions. Using milder bases or carefully controlling the temperature can help.

Q5: I am getting a complex mixture of products in my aldol condensation of isatin with a ketone. How can I improve the selectivity?

A5: Aldol reactions with isatin can lead to multiple products. To improve selectivity:

  • Choice of Catalyst: The catalyst plays a key role. Chiral organocatalysts, such as proline derivatives, can promote asymmetric aldol reactions and improve stereoselectivity.

  • Reaction Conditions: Temperature and solvent can significantly impact the outcome. Lowering the temperature can often improve diastereoselectivity. Screening different solvents is also recommended.

  • Ketone Structure: The structure of the ketone partner is important. Steric hindrance from a bulky ketone like cyclohexanone can decrease the reaction yield.[3]

Spirooxindole Synthesis

Q6: My 1,3-dipolar cycloaddition reaction to form a spirooxindole is giving a low yield. What are the key parameters to optimize?

A6: The 1,3-dipolar cycloaddition is a powerful method for spirooxindole synthesis. To improve yields:

  • Solvent: The choice of solvent is critical for the solubility of the reactants, especially the amino acid used to generate the azomethine ylide in situ. Protic solvents like ethanol or methanol are often effective.[4]

  • Stoichiometry: Optimizing the molar ratio of isatin, amino acid, and the dipolarophile can significantly improve the yield. A slight excess of the isatin and amino acid may be beneficial.[4]

  • Temperature: While many of these reactions proceed at room temperature, gentle heating (reflux) may be required to drive the reaction to completion.[4]

Q7: How can I control the diastereoselectivity of my spirooxindole synthesis?

A7: Achieving high diastereoselectivity is often a key challenge. Consider these factors:

  • Catalyst: The use of chiral catalysts, such as BINOL-derived phosphoric acids, can induce high enantioselectivity and diastereoselectivity.

  • Substrate Control: The substituents on both the isatin and the dipolarophile can influence the stereochemical outcome. Electron-withdrawing or electron-donating groups can affect the electronics of the cycloaddition and direct the stereochemistry.

  • Reaction Conditions: As with yield, solvent and temperature can play a role in stereoselectivity. It is advisable to screen different conditions to find the optimal setup for your specific substrates.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
Alkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl chloroacetateK₂CO₃DMF8024-72-[5]
Methyl iodideK₂CO₃DMF701.5-2-[6]
Alkyl BromideK₂CO₃DMFRT48-[6]
Ethyl chloroacetateK₂CO₃/Cs₂CO₃DMF/NMPMW3 min>95[7]
Benzyl chlorideKF/Al₂O₃ACNMW (180)0.42-[8]
Various alkyl halidesDBU-MW (140)0.17-[9]

Note: "-" indicates data not specified in the source.

Table 2: Optimization of Aldol Reaction of Isatin with Acetone
CatalystSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (%)Reference
Earthworm extractCH₃CN/H₂O (1:1)35248140[3]
Dipeptide-----[3]
Quinidine thiourea-----[3]
Molecular Sieves 4 ÅDMFRT-good to excellent-
Nuclease p1Solvent-free--up to 95up to 82[4]

Note: "-" indicates data not specified in the source.

Table 3: Conditions for Spirooxindole Synthesis via 1,3-Dipolar Cycloaddition
Isatin DerivativeAmino AcidDipolarophileSolventTemperatureTime (h)Yield (%)Diastereomeric RatioReference
Substituted IsatinsL-proline/sarcosineα,β-unsaturated carbonylsEthanolReflux5Good-[4]
Isatinsα-amino acids1,4-enedionesEtOH or MeOHRT476-95up to >99:1[6]
IsatinL-prolineChalconeEthanolReflux5GoodSingle isomer[4]
IsatinsSecondary α-amino acidsVinyl selenones-Mild-GoodHigh

Note: "-" indicates data not specified in the source.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Isatin

This protocol describes a general method for the N-alkylation of isatin using an alkyl halide and potassium carbonate.

Materials:

  • Isatin

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1M Sodium hydroxide (NaOH) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve isatin (1.0 eq) in anhydrous DMF in a round-bottom flask.

  • Add potassium carbonate (1.3 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80 °C and monitor its progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove unreacted isatin, followed by brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated isatin.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

N_Alkylation_Workflow Start Start Dissolve Dissolve Isatin in DMF Start->Dissolve Add_Base Add K₂CO₃ Dissolve->Add_Base Stir_1 Stir at RT for 30 min Add_Base->Stir_1 Add_Halide Add Alkyl Halide Stir_1->Add_Halide Heat Heat to 70-80 °C Add_Halide->Heat Monitor Monitor by TLC Heat->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup Purify Purification (Chromatography/Recrystallization) Workup->Purify Product Pure N-Alkylated Isatin Purify->Product

Experimental workflow for N-alkylation of isatin.
Protocol 2: General Procedure for Aldol Condensation of Isatin with Acetone

This protocol provides a general method for the base-catalyzed aldol condensation of isatin with acetone.

Materials:

  • Isatin

  • Acetone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, dilute)

Procedure:

  • Dissolve isatin (1.0 eq) in ethanol in a round-bottom flask.

  • Add a solution of sodium hydroxide (catalytic amount) in water.

  • Add an excess of acetone to the reaction mixture.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: General Procedure for Spirooxindole Synthesis via 1,3-Dipolar Cycloaddition

This protocol outlines a one-pot, three-component synthesis of spirooxindoles.

Materials:

  • Isatin

  • An α-amino acid (e.g., L-proline or sarcosine)

  • A dipolarophile (e.g., an α,β-unsaturated carbonyl compound)

  • Ethanol or Methanol

Procedure:

  • To a solution of the isatin (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in ethanol, add the α-amino acid (1.2 eq).

  • Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.[4]

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.[6]

  • If no precipitate forms, cool the reaction mixture and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.[6]

Signaling Pathways and Mechanisms

Wittig Reaction Mechanism with Isatin

The Wittig reaction provides a valuable method for the C3-alkenylation of isatin. The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_reactants Reactants cluster_products Products Isatin Isatin TransitionState [2+2] Cycloaddition (Oxaphosphetane Intermediate) Isatin->TransitionState Ylide Phosphorus Ylide Ylide->TransitionState Alkene 3-Alkenyl-2-oxindole TransitionState->Alkene TPPO Triphenylphosphine Oxide TransitionState->TPPO

Simplified mechanism of the Wittig reaction with isatin.

References

Validation & Comparative

Spectroscopic Characterization of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative spectroscopic analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a key intermediate in pharmaceutical research. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed framework for its characterization, alongside a comparison with structurally related isatin derivatives. The experimental protocols provided herein are established methods for the spectroscopic analysis of organic compounds.

Physicochemical Properties

This compound, also known as 6-iodo-4-(trifluoromethyl)isatin, is a halogenated and trifluoromethylated derivative of isatin. Its fundamental properties are summarized below.[1][2]

PropertyValue
CAS Number 259667-71-5
Molecular Formula C₉H₃F₃INO₂
Molecular Weight 341.03 g/mol
Appearance (Expected) Crystalline solid
Purity Typically >98%

Spectroscopic Data Comparison

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indoline-2,3-dione core. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and iodo groups.

Table 1: Comparison of ¹H NMR Data (in DMSO-d₆)

CompoundH-5 (ppm)H-7 (ppm)N-H (ppm)
This compound (Expected) ~8.0-8.2 (s)~7.8-8.0 (s)~11.5-12.0 (br s)
5-Bromoisatin [3]7.73 (d)6.88 (d)11.1 (s)
7-Bromoisatin 7.6 (m)-11.2 (br s)
Isatin [4]7.6 (m)7.1 (d)11.1 (s)
¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons (C=O) are expected to appear at the downfield end of the spectrum.

Table 2: Comparison of ¹³C NMR Data (in DMSO-d₆)

CompoundC=O (keto, ppm)C=O (amide, ppm)C-CF₃ (ppm)Aromatic Carbons (ppm)
This compound (Expected) ~180-185~158-162~120-125 (q)~110-150
Isatin [5]184.4159.5-112.5, 118.0, 123.3, 124.9, 138.4, 150.7
7-Trifluoromethylisatin [6]183.1158.4123.4 (q)115.1, 119.2, 121.5 (q), 126.1, 138.1, 148.2
¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a crucial tool for characterizing trifluoromethylated compounds, and it is expected to show a singlet for the CF₃ group.

Table 3: Comparison of ¹⁹F NMR Data

CompoundChemical Shift (ppm, relative to CFCl₃)
This compound (Expected) ~ -60 to -65
4-(Trifluoromethyl)nitrobenzene [7]-63.3
2-(Trifluoromethyl)-1H-indole [8]-60.54
IR Spectroscopy

The infrared spectrum will be dominated by the characteristic stretching vibrations of the carbonyl (C=O) and N-H groups.

Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)

Compoundν(N-H)ν(C=O) ketoν(C=O) amide
This compound (Expected) ~3200-3300~1750-1770~1730-1750
Isatin [9]318817401620
Isatin Schiff Base Derivative [10]31491715-
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.

Table 5: Comparison of Mass Spectrometry Data

CompoundMolecular Ion (m/z)
This compound [1][2]341.03
5-Bromoisatin [11]226.03
7-Bromoisatin [12]226.03
7-Trifluoromethylisatin [6]215.13

Experimental Protocols

The following are standard protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H, ¹³C, and ¹⁹F NMR:

    • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.

    • Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.

    • ¹H NMR Parameters: A spectral width of 0-15 ppm is typically sufficient. The number of scans can range from 8 to 64, depending on the sample concentration.

    • ¹³C NMR Parameters: A spectral width of 0-220 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.

    • ¹⁹F NMR Parameters: A typical spectral width for fluorine-containing organic compounds is in the range of +50 to -250 ppm.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR):

    • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

    • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[14] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • KBr Pellet Method:

    • Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[15]

    • Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)
  • Electron Ionization (EI) or Electrospray Ionization (ESI):

    • Sample Introduction: The method of sample introduction depends on the ionization technique. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[16]

    • Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

    • High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements, a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer is used.[17]

Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_data Data Interpretation Synthesis Synthesis & Purification Sample Prepare Samples for Analysis Synthesis->Sample NMR NMR (1H, 13C, 19F) Sample->NMR IR IR (ATR or KBr) Sample->IR MS Mass Spectrometry (LRMS & HRMS) Sample->MS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Confirmation MS->Structure_Confirmation MS->Purity_Assessment

Caption: General workflow for the spectroscopic characterization of an organic compound.

References

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-iodo-4-(trifluoromethyl)isatin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 6-iodo-4-(trifluoromethyl)isatin, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide offers a predictive analysis based on the established spectral data of isatin and the known effects of iodo and trifluoromethyl substituents. This comparative approach will aid researchers in the identification and verification of this and structurally related molecules.

Predicted and Comparative NMR Data

The following tables summarize the experimental ¹H and ¹³C NMR data for the parent compound, isatin, and provide predicted chemical shifts for 6-iodo-4-(trifluoromethyl)isatin. These predictions are based on the additive effects of the electron-withdrawing trifluoromethyl group and the iodo substituent on the isatin core. The trifluoromethyl group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons, while the iodo group's effect is more complex, involving both electronegativity and anisotropic effects.

Table 1: ¹H NMR Chemical Shift Data (ppm)

CompoundH-5H-7NHSolvent
Isatin (experimental)7.62 (ddd)7.12 (td)11.0 (br s)DMSO-d₆
6-iodo-4-(trifluoromethyl)isatin (predicted)~7.9-8.1 (d)~7.3-7.5 (d)~11.5-12.0 (br s)DMSO-d₆

Note: The multiplicity of the predicted signals is simplified to doublet (d) due to the expected removal of adjacent proton coupling.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundC-2 (C=O)C-3 (C=O)C-3aC-4C-5C-6C-7C-7aCF₃Solvent
Isatin (experimental)184.5159.5118.0124.5138.5123.0112.5151.0-DMSO-d₆
6-iodo-4-(trifluoromethyl)isatin (predicted)~183-184~158-159~119-121~125-128 (q)~140-142~90-95~114-116~150-152~120-125 (q)DMSO-d₆

Note: (q) denotes a quartet, which is expected for carbons coupled to the three fluorine atoms of the trifluoromethyl group.

Experimental Protocols

A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]

  • To ensure a homogeneous magnetic field, it is essential to remove any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[2]

  • The final sample volume in the NMR tube should be approximately 4 cm in height.[2]

2. NMR Data Acquisition:

  • Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[3][4]

  • For ¹H NMR, a standard pulse program is used.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.

  • The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample handling to final structure confirmation, follows a logical progression. The following diagram illustrates this workflow.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter Spectrometer Place Sample in Spectrometer Filter->Spectrometer Acquire1H Acquire ¹H Spectrum Spectrometer->Acquire1H Acquire13C Acquire ¹³C Spectrum Spectrometer->Acquire13C Process1H Process ¹H Data (FT, Phasing, Baseline Correction) Acquire1H->Process1H Process13C Process ¹³C Data (FT, Phasing, Baseline Correction) Acquire13C->Process13C Analyze1H Analyze ¹H Spectrum: Chemical Shift, Integration, Multiplicity Process1H->Analyze1H Analyze13C Analyze ¹³C Spectrum: Chemical Shift Process13C->Analyze13C Correlate Correlate ¹H and ¹³C Data (2D NMR if necessary) Analyze1H->Correlate Analyze13C->Correlate Structure Propose/Confirm Structure Correlate->Structure

NMR Analysis Workflow

This comprehensive guide provides a foundational understanding of the expected NMR characteristics of 6-iodo-4-(trifluoromethyl)isatin and a robust framework for its experimental analysis. By combining predictive data with standardized protocols, researchers are better equipped to accelerate their discovery and development efforts.

References

Mass Spectrometry Analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione and related analogs. The information presented herein is intended to facilitate the identification and characterization of this compound and similar molecules in complex matrices. The guide includes a summary of expected mass-to-charge ratios (m/z) for the parent compound and its key fragments, a detailed experimental protocol for mass spectral analysis, and a workflow for the systematic identification of substituted indoline-2,3-diones.

Data Presentation: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted [M]+ (m/z)Predicted Major Fragment Ions (m/z) and Corresponding Neutral Loss
This compound C₉H₃F₃INO₂341.03341313 ([M-CO]⁺), 285 ([M-2CO]⁺), 214 ([M-I]⁺), 272 ([M-CF₃]⁺)
1H-indole-2,3-dione (Isatin)C₈H₅NO₂147.13147119 ([M-CO]⁺), 91 ([M-2CO]⁺)
4-(Trifluoromethyl)indoline-2,3-dione (Hypothetical)C₉H₄F₃NO₂215.13215187 ([M-CO]⁺), 159 ([M-2CO]⁺), 146 ([M-CF₃]⁺)
6-Iodoindoline-2,3-dione (Hypothetical)C₈H₄INO₂273.03273245 ([M-CO]⁺), 217 ([M-2CO]⁺), 146 ([M-I]⁺)

The fragmentation of indoline-2,3-dione and its derivatives under electron ionization is expected to proceed via characteristic losses of carbon monoxide (CO) from the dione moiety. For the substituted analogs, the loss of the substituent group (iodine or trifluoromethyl) is also a probable fragmentation pathway.

Experimental Protocols

A standard protocol for acquiring electron ionization mass spectra for this compound and similar compounds is outlined below. This protocol is based on general procedures for the analysis of small organic molecules.[1][2][3][4][5]

1. Sample Preparation:

  • Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.

  • For direct insertion probe analysis, a few micrograms of the solid sample can be placed directly into a capillary tube.

2. Mass Spectrometer Conditions (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).[1][2]

  • Electron Energy: 70 eV.[1] This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with spectral libraries.

  • Ion Source Temperature: 150-250 °C (optimize to ensure sample volatilization without thermal decomposition).

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.

  • Scan Range: m/z 50-500 (or a range appropriate to capture the molecular ion and expected fragments).

  • Inlet System: Gas Chromatography (GC) for volatile compounds or a direct insertion probe for less volatile solids. For GC-MS, a capillary column suitable for the analysis of polar, heterocyclic compounds should be used.

3. Data Acquisition and Analysis:

  • Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern and assign m/z values to plausible fragment ions.

  • Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.

Mandatory Visualization

The following diagram illustrates a general workflow for the identification and characterization of substituted indoline-2,3-diones using mass spectrometry.

MassSpec_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Pure Compound or Mixture Dissolution Dissolution in Volatile Solvent Sample->Dissolution MS_Inlet Inlet System (GC or Direct Probe) Dissolution->MS_Inlet Ionization Electron Ionization (70 eV) MS_Inlet->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Raw_Data Raw Mass Spectrum Detector->Raw_Data Identify_M_ion Identify Molecular Ion ([M]⁺) Raw_Data->Identify_M_ion Analyze_Fragments Analyze Fragmentation Pattern Identify_M_ion->Analyze_Fragments Compare_Spectra Compare with Reference/Predicted Spectra Analyze_Fragments->Compare_Spectra Structure_Elucidation Structure Elucidation Compare_Spectra->Structure_Elucidation

Caption: Workflow for Mass Spectrometry Analysis of Indoline-2,3-diones.

References

A Comparative Analysis of the Biological Activity of Halogenated Isatin Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms (fluorine, chlorine, and bromine) onto the isatin core has been a key strategy to modulate their pharmacological properties, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This guide provides a comparative overview of the biological activity of different halogenated isatin analogues, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Halogenation of the isatin ring, particularly at the C5 and C7 positions, has been shown to significantly enhance anticancer activity. The nature and position of the halogen atom influence the cytotoxic potency against various cancer cell lines.

Comparative Cytotoxicity of Halogenated Isatin Analogues

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated isatin derivatives against a panel of human cancer cell lines.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Fluoro-isatins
Compound A5-FluoroMCF-7 (Breast)7.5
Compound B6-FluoroK562 (Leukemia)2.32[1]
Chloro-isatins
Compound C5-ChloroHCT-116 (Colon)5.2[2]
Compound D7-ChloroPC-3 (Prostate)8.9
Bromo-isatins
Compound E5-BromoMDA-MB-231 (Breast)0.73[3]
Compound F7-BromoHT-29 (Colon)2.67[1]
Compound G5,7-DibromoDU-145 (Prostate)3.3[4]

Note: The IC50 values presented are for illustrative purposes and were obtained from different studies. Direct comparison should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Halogenated isatin derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The introduction of halogens often leads to an increase in antimicrobial potency compared to the parent isatin molecule.[5][6]

Comparative Antimicrobial Activity of Halogenated Isatin Analogues

The following table presents the zone of inhibition data for selected halogenated isatin derivatives against common microbial strains.

Compound IDHalogen SubstitutionBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
IsatinUnsubstitutedS. aureus8C. albicans7[6]
Compound H5-ChloroS. aureus15C. albicans12[6]
Compound I5-BromoS. aureus18C. albicans15[6]
Compound J5-FluoroS. aureus12C. albicans10[6]

Note: The diameter of the zone of inhibition is a qualitative measure of antimicrobial activity. Larger zones indicate greater susceptibility of the microorganism to the compound.

Antiviral Activity

The antiviral potential of isatin derivatives has been recognized for decades, with halogenation playing a crucial role in enhancing their efficacy against various viruses. Fluorinated isatins, in particular, have shown promising results.[7][8]

Comparative Antiviral Activity of Halogenated Isatin Analogues

The following table summarizes the half-maximal effective concentration (EC50) values of representative halogenated isatin derivatives against different viruses.

Compound IDHalogen SubstitutionVirusCell LineEC50 (µg/mL)Reference
Compound K5-FluoroVesicular Stomatitis Virus (VSV)Vero5.8[7]
Compound L5-FluoroHepatitis C Virus (HCV)Huh 5-26[9]
Compound M5-BromoHIV-1MT-49.2[8]
Compound N5-ChloroHIV-1CEM4.73[8]

Note: EC50 represents the concentration of a drug that gives a half-maximal response. Lower EC50 values indicate greater antiviral potency.

Mechanisms of Action & Signaling Pathways

Halogenated isatin analogues exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation and survival.

Induction of Apoptosis via Caspase Activation

Many halogenated isatin derivatives induce programmed cell death (apoptosis) in cancer cells. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway of apoptosis, which is triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[10][11]

Halogenated_Isatin Halogenated Isatin Analogue Mitochondria Mitochondria Halogenated_Isatin->Mitochondria induces stress Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf_1 Apaf-1 Cytochrome_c->Apaf_1 Caspase_9 Caspase-9 (initiator) Apaf_1->Caspase_9 activates Caspase_3_7 Caspase-3/7 (effector) Caspase_9->Caspase_3_7 activates Apoptosis Apoptosis Caspase_3_7->Apoptosis leads to

Caption: Intrinsic apoptosis pathway induced by halogenated isatin analogues.

Inhibition of Receptor Tyrosine Kinases: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several halogenated isatin derivatives have been identified as potent inhibitors of VEGFR-2. They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

VEGF VEGF VEGFR_2 VEGFR-2 VEGF->VEGFR_2 binds to P P VEGFR_2->P autophosphorylation Halogenated_Isatin Halogenated Isatin Analogue Halogenated_Isatin->VEGFR_2 inhibits Downstream_Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt) P->Downstream_Signaling activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by halogenated isatins.

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)

Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of many cancers. Halogenated isatin derivatives can act as ATP-competitive inhibitors of CDK2, binding to the active site and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and inhibition of tumor cell proliferation.[12]

Cyclin_E Cyclin E CDK2 CDK2 Cyclin_E->CDK2 activates Rb Rb CDK2->Rb phosphorylates Halogenated_Isatin Halogenated Isatin Analogue Halogenated_Isatin->CDK2 inhibits E2F E2F Rb->E2F releases Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) E2F->Cell_Cycle_Progression promotes

Caption: Inhibition of the CDK2/Cyclin E pathway by halogenated isatins.

Experimental Protocols

Standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of halogenated isatin analogues.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the halogenated isatin analogue (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity

This method is used to determine the susceptibility of microorganisms to antimicrobial agents.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.

  • Disk Application: Aseptically place paper disks impregnated with a known concentration of the halogenated isatin analogue onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

Experimental Workflow for Biological Activity Screening

Synthesis Synthesis of Halogenated Isatin Analogues Primary_Screening Primary Screening Synthesis->Primary_Screening Anticancer Anticancer Activity (MTT Assay) Primary_Screening->Anticancer Antimicrobial Antimicrobial Activity (Disk Diffusion) Primary_Screening->Antimicrobial Antiviral Antiviral Activity (e.g., Plaque Reduction) Primary_Screening->Antiviral Dose_Response Dose-Response & IC50/EC50/MIC Determination Anticancer->Dose_Response Antimicrobial->Dose_Response Antiviral->Dose_Response Mechanism Mechanism of Action Studies Dose_Response->Mechanism Apoptosis_Assay Apoptosis Assays (e.g., Caspase Activity) Mechanism->Apoptosis_Assay Kinase_Assay Kinase Inhibition Assays (e.g., VEGFR-2, CDK2) Mechanism->Kinase_Assay Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Caption: General workflow for the biological evaluation of halogenated isatins.

This guide highlights the significant impact of halogenation on the biological activities of isatin analogues. The presented data and methodologies provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more effective therapeutic agents based on the versatile isatin scaffold.

References

Isatin-Based Compounds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The synthetic accessibility of the isatin core allows for facile structural modifications, leading to a vast library of compounds with diverse pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isatin-based compounds in the realms of anticancer, antibacterial, and antiviral research, supported by experimental data and detailed protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Isatin derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[2][3]

Structure-Activity Relationship Highlights:
  • Substitution on the Isatin Ring: The nature and position of substituents on the aromatic ring of the isatin core significantly influence anticancer potency. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) at the C5 or C7 position, often enhance cytotoxic activity.[4][5] For instance, the presence of a chlorine atom or a methyl group at the C5 position of isatin-dihydropyrazole hybrids has been shown to be beneficial for their antitumor activity.[4]

  • N-Substitution: Modification at the N1 position of the isatin ring with various moieties, such as alkyl, benzyl, or other heterocyclic rings, can modulate activity. N-benzylation has been identified as a key modification that can enhance the biological properties of some isatin hybrids.[4]

  • Hybrid Molecules: The concept of molecular hybridization, where the isatin scaffold is combined with other known pharmacophores, has led to the development of potent anticancer agents.[4][6] Examples include hybrids with dihydropyrazole, quinoline, and triazole moieties.[4][7] These hybrid molecules can exhibit enhanced activity and may overcome drug resistance.[6]

Comparative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of representative isatin-based compounds against various cancer cell lines.

Compound/Hybrid ClassSubstituentsCancer Cell LineIC50/EC50 (µM)Reference
Isatin-HydrazoneHalogens at 2,6-position of C-ringMCF-71.51 ± 0.09[6]
Isatin-HydrazoneHalogens at 2,6-position of C-ringMCF-73.56 ± 0.31[6]
Isatin-Hydrazone-MCF-75.46 ± 0.71[6]
Isatin-Hydrazone-A278018.96 ± 2.52[6]
Isatin–Dihydropyrazole Hybrid (EMAC4001)Cl at C5 of isatinH12990.01[4][8]
Isatin–Dihydropyrazole Hybrid (EMAC4001)Cl at C5 of isatinU870.38[4][8]
Isatin-1,2,3-triazole hybrid-MDAMB-2310.73[2]
Isatin–quinazoline hybrid-MCF75.361[2]
Isatin–quinazoline hybrid-HCT11612.50[2]
Bis-(indoline-2,3-dione) hybrid-MCF-70.0028[9]
Spirooxindole-pyrrolidine hybrid-MCF-715.32[9]
Spirooxindole-pyrrolidine hybrid-K56214.74[9]
5′H-spiro[indoline-3,4′-pyrrolo [1,2-a]quinoxalin]-2-onepiperonyl substituentDU-1451.16[9]
Isatin-triazole hybrid-MGC-8039.78[9]
1H-1,2,3-triazole-tethered isatin conjugate-THP-1<1[9]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10][11]

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well plates

  • Isatin-based test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the isatin-based compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.

MTT_Assay_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Cell Seeding in 96-well plate compound_prep 2. Prepare Serial Dilutions of Isatin Compounds treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubation 4. Incubate for 24-72h treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt incubate_mtt 6. Incubate for 2-4h add_mtt->incubate_mtt solubilize 7. Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate IC50 Values read_absorbance->calculate_ic50

Figure 1. Experimental workflow of the MTT assay for cytotoxicity.
Anticancer Signaling Pathways of Isatin Derivatives

Isatin-based compounds exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis (programmed cell death).[2][3]

Anticancer_Signaling_Pathway cluster_pathways Key Cellular Targets cluster_effects Cellular Effects Isatin_Derivative Isatin Derivative Kinases Kinases (e.g., VEGFR-2, EGFR, CDK2) Isatin_Derivative->Kinases Inhibition Tubulin Tubulin Polymerization Isatin_Derivative->Tubulin Inhibition Apoptosis_Regulators Apoptosis Regulators (e.g., Bcl-2, Caspases) Isatin_Derivative->Apoptosis_Regulators Modulation Inhibition_Proliferation Inhibition of Cell Proliferation Kinases->Inhibition_Proliferation Anti_Angiogenesis Anti-Angiogenesis Kinases->Anti_Angiogenesis Cell_Cycle_Arrest Cell Cycle Arrest Tubulin->Cell_Cycle_Arrest Induction_Apoptosis Induction of Apoptosis Apoptosis_Regulators->Induction_Apoptosis Cancer_Cell_Death Cancer Cell Death Inhibition_Proliferation->Cancer_Cell_Death Induction_Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Anti_Angiogenesis->Cancer_Cell_Death

Figure 2. Simplified signaling pathways affected by isatin derivatives.

Antibacterial Activity: Combating Microbial Resistance

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[7] Isatin derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7]

Structure-Activity Relationship Highlights:
  • Hybridization with Antibiotics: Hybrid molecules combining isatin with existing antibiotics, such as ciprofloxacin and norfloxacin, have shown enhanced antibacterial activity, suggesting a synergistic effect.

  • Substituents on the Isatin Core: The presence of specific substituents on the isatin ring can significantly impact antibacterial potency. For example, in a series of isatin-nicotinohydrazide hybrids, N-benzylation or N-methylation of the isatin moiety played a pivotal role in their biological activity.[4]

  • Nature of the Linker: In isatin-ferrocene conjugates, the length of the alkyl chain linker between the two moieties was found to influence the activity against T. vaginalis.[12]

Comparative Antibacterial Activity Data:
Compound/Hybrid ClassSubstituentsBacterial StrainMIC (µg/mL)Reference
4-Aminoquinoline-hydrazone-isatin hybrid (HD6)-Bacillus subtilis8[7]
4-Aminoquinoline-hydrazone-isatin hybrid (HD6)-Staphylococcus aureus8-128[7]
4-Aminoquinoline-hydrazone-isatin hybrid (HD6)-Pseudomonas aeruginosa8-128[7]
Isatin-nicotinohydrazide hybrid (5d, 5g, 5h)-M. tuberculosis (susceptible)0.24[6][13][14]
Isatin-nicotinohydrazide hybrid (5g, 5h)-M. tuberculosis (resistant)3.9[6][13][14]
Isatin-nicotinohydrazide hybrid-K. pneumoniae0.49–7.81[6][13][14]
Isatin-benzofuran hybrid (8e)-Various pathogens< 1[4]
Isatin-1,2,4-triazole hybrid (5g)-Staphylococcus aureus8[1]
Isatin-1,2,4-triazole hybrid (5g)-Bacillus subtilis16[1]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]

Materials:

  • Bacterial strains

  • Mueller-Hinton Broth (MHB) or other appropriate broth

  • 96-well microtiter plates

  • Isatin-based test compounds

  • Standard antibiotic (positive control)

  • DMSO (solvent control)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the isatin-based compounds in the appropriate broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum only), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Determination_Workflow cluster_preparation Preparation cluster_inoculation Inoculation cluster_analysis Analysis compound_dilution 1. Serial Dilution of Isatin Compounds in Broth add_inoculum 3. Add Inoculum to Wells compound_dilution->add_inoculum inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculum_prep->add_inoculum incubation 4. Incubate for 18-24h add_inoculum->incubation visual_inspection 5. Visually Inspect for Growth Inhibition incubation->visual_inspection determine_mic 6. Determine the Lowest Concentration with No Growth (MIC) visual_inspection->determine_mic

Figure 3. Experimental workflow for MIC determination by broth microdilution.

Antiviral Activity: A Frontier in Isatin Research

Isatin derivatives have also demonstrated potential as antiviral agents, with activity reported against a variety of viruses, including HIV.[11][16][17] The exploration of isatin-based compounds for antiviral applications is an active area of research.

Structure-Activity Relationship Highlights:
  • Mannich Bases: Mannich bases of isatin derivatives, particularly those hybridized with fluoroquinolones like norfloxacin, have shown notable anti-HIV activity.[17]

  • Thiosemicarbazones: Isatin-thiosemicarbazone derivatives have been reported to inhibit HIV replication, with their efficacy being concentration-dependent.[17]

  • Substituent Effects: For norfloxacin-isatin Mannich bases, the presence of a trimethoprim moiety at C3 and an electron-withdrawing group at the C5 position of the isatin ring were found to be favorable for anti-HIV-1 activity.[17]

Comparative Antiviral Activity Data:
Compound/Hybrid ClassSubstituentsVirusEC50 (µg/mL)Reference
Norfloxacin-isatin Mannich base (1a)Trimethoprim at C3, EWG at C5HIV-111.3[17]
Norfloxacin-isatin Mannich base (1b)Trimethoprim at C3, EWG at C5HIV-113.9[17]
Isatin thiosemicarbazone (6)-HIV0.34 (µM)[17]
Isatin thiosemicarbazone (7)-HIV2.9 (µM)[17]
Experimental Protocol: Anti-HIV Activity Assay (General Overview)

Evaluating the anti-HIV activity of compounds typically involves cell-based assays that measure the inhibition of viral replication.

General Procedure:

  • Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4) that are susceptible to HIV infection are cultured.

  • Compound Treatment and Infection: The cells are treated with various concentrations of the isatin-based compounds and then infected with a known amount of HIV.

  • Incubation: The treated and infected cells are incubated for a period to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is quantified using various methods, such as:

    • p24 Antigen Capture ELISA: Measures the amount of a viral core protein (p24) produced.

    • Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.

    • Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from virus-induced death.[18]

  • Data Analysis: The EC50 (the concentration of the compound that inhibits 50% of viral replication) is calculated. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is often determined to assess the therapeutic window of the compound.

Conclusion

The isatin scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the isatin core can lead to the development of potent and selective agents for the treatment of cancer, bacterial infections, and viral diseases. The ease of synthesis and the potential for creating hybrid molecules further underscore the importance of isatin in the ongoing quest for novel therapeutics. The provided experimental protocols offer a foundation for researchers to evaluate the potential of their own novel isatin-based compounds. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

A Comparative Analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione and Other Caspase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Caspase Inhibition

Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their inhibition is a key therapeutic strategy in diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemic injuries. Caspase inhibitors can be broadly categorized as pan-caspase inhibitors, which target a wide range of caspases, or selective inhibitors that target specific caspase isoforms.[1]

The indoline-2,3-dione, or isatin, scaffold has emerged as a promising platform for the development of non-peptide, small molecule caspase inhibitors. These compounds typically act as competitive inhibitors, targeting the active site of the enzyme.[2] Modifications to the isatin core, such as substitutions at the N1, C5, and C6 positions, have been shown to significantly influence their potency and selectivity.

Performance Comparison of Caspase Inhibitors

To contextualize the potential performance of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, this section presents a comparison with established peptide-based inhibitors and other reported isatin-based inhibitors. The data is summarized in the tables below, focusing on inhibitory concentrations (IC50) against key executioner caspases, caspase-3 and caspase-7.

Table 1: Comparison of IC50 Values for Various Caspase Inhibitors

InhibitorTarget Caspase(s)IC50 (nM)Reference Compound
Peptide-Based Inhibitors
Z-VAD-FMKPan-caspaseBroad, low nM rangeStandard Pan-Caspase Inhibitor
Q-VD-OPhPan-caspase25-400 (for caspases-1, 3, 8, 9)High-potency Pan-Caspase Inhibitor
Ac-DEVD-CHOCaspase-3, -70.2 (caspase-3), 0.3 (caspase-7)Selective Caspase-3/7 Inhibitor
Isatin-Based Inhibitors
Compound 7f¹Caspase-317Isatin 1,2,3-triazole derivative[2]
Compound 8g¹Caspase-39Isatin 1,2,3-triazole derivative[2]
Compound 20d²Caspase-32330Isatin-sulfonamide derivative[3][4][5]
Hypothesized Profile
This compoundCaspase-3, -7 (predicted)Potentially low to mid nMBased on SAR of related compounds

¹(S)-1-((1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione ²(S)-1-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione

Based on structure-activity relationship (SAR) studies of isatin derivatives, the presence of a halogen at the C6 position and a trifluoromethyl group at the C4 position on the indoline ring of this compound could enhance its inhibitory activity. The electron-withdrawing nature of these substituents may increase the electrophilicity of the C3 carbonyl group, facilitating interaction with the catalytic cysteine residue in the caspase active site. Therefore, it is hypothesized that this compound could exhibit potent and potentially selective inhibition of executioner caspases like caspase-3 and caspase-7.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize and compare caspase inhibitors, based on methodologies reported in the literature.

Caspase Activity Assay (Fluorometric)

This assay measures the activity of caspases by detecting the cleavage of a fluorogenic substrate.

Materials:

  • Recombinant human caspases (e.g., caspase-3, caspase-7)

  • Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

  • Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test inhibitors (dissolved in DMSO)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Prepare serial dilutions of the test inhibitor in assay buffer.

  • In a 96-well plate, add the diluted inhibitor to the wells.

  • Add the recombinant caspase enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot for Caspase Cleavage

This method is used to visualize the inhibition of caspase activation (cleavage) in a cellular context.

Materials:

  • Cell culture reagents

  • Apoptosis-inducing agent (e.g., staurosporine)

  • Test inhibitors

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cells to the desired confluency and pre-treat with the test inhibitor for a specified time.

  • Induce apoptosis by adding an apoptosis-inducing agent.

  • After the desired incubation time, harvest the cells and prepare cell lysates using lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like GAPDH to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general mechanism of caspase inhibition and a typical experimental workflow for evaluating novel inhibitors.

G cluster_pathway Apoptotic Signaling Pathway Apoptotic_Stimulus Apoptotic Stimulus Initiator_Caspases Initiator Caspases (e.g., Caspase-8, -9) Apoptotic_Stimulus->Initiator_Caspases Executioner_Caspases Executioner Caspases (e.g., Caspase-3, -7) Initiator_Caspases->Executioner_Caspases Substrate_Cleavage Substrate Cleavage Executioner_Caspases->Substrate_Cleavage Apoptosis Apoptosis Substrate_Cleavage->Apoptosis Caspase_Inhibitor Caspase Inhibitor (e.g., this compound) Caspase_Inhibitor->Executioner_Caspases Inhibition

Caption: General mechanism of caspase inhibition in the apoptotic pathway.

G cluster_workflow Inhibitor Evaluation Workflow Synthesis Synthesis of Isatin Derivatives In_Vitro_Screening In Vitro Screening (Caspase Activity Assay) Synthesis->In_Vitro_Screening Cell_Based_Assay Cell-Based Assay (Western Blot for Cleaved Caspase) In_Vitro_Screening->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for the discovery and evaluation of novel caspase inhibitors.

Conclusion

While direct experimental evidence for the caspase inhibitory activity of this compound is currently lacking in published literature, the analysis of structurally related isatin-based inhibitors provides a strong rationale for its potential as a potent caspase inhibitor. The presence of electron-withdrawing iodo and trifluoromethyl groups on the indoline core is a promising structural feature for enhanced activity. Further experimental validation, following the protocols outlined in this guide, is necessary to definitively characterize its inhibitory profile and compare it with existing caspase inhibitors. The continued exploration of substituted isatin scaffolds holds significant promise for the development of novel therapeutics targeting apoptosis-related diseases.

References

Evaluating the In Vitro Cytotoxicity of Isatin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] The versatility of the isatin scaffold allows for chemical modifications at various positions, leading to a diverse library of derivatives with enhanced and selective cytotoxicity against tumor cells.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various isatin derivatives, outlines detailed experimental protocols for key cytotoxicity assays, and illustrates the underlying signaling pathways. While specific data for 6-iodo-4-(trifluoromethyl)isatin is not extensively available in the public domain, this guide will serve as a valuable resource for evaluating its potential cytotoxicity by drawing parallels with structurally related isatin analogs.

Comparative Cytotoxicity of Isatin Derivatives

The cytotoxic efficacy of isatin derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a range of isatin derivatives against various cancer cell lines, providing a comparative view of their potency.

Isatin Derivative ClassSpecific Compound/ModificationCancer Cell LineIC50 (µM)Reference
Halogenated Isatins 5,6,7-tribromoisatinU937 (Histiocytic lymphoma)<10[4]
5-iodoisatinHeLa (Cervical carcinoma)-[5]
4-bromo-1-diethylaminomethyl-1H-indole-2,3-dioneMDA-MB-231 (Breast cancer)-[6]
4-chloro-1-dimethylaminomethyl-3-(6-methyl-benzothiazol-2-ylimino)-1,3-dihydro-indol-2-oneMDA-MB-231 (Breast cancer)-[6]
Isatin-Triazole Hybrids Triazole tethered isatin-coumarin hybridsVarious human tumor cellsfew µM[3][7]
Isatin-1,2,3-triazole hybrid (Compound 74)MDA-MB-231 (Breast cancer)18.42[8]
Isatin-1,2,3-triazole hybrid (Compound 74)PC3 (Prostate cancer)15.32[8]
Isatin-Hydrazone Hybrids Isatin–hydrazone hybrid (Compound 133)A549 (Lung cancer)5.32[8]
Isatin–hydrazone hybrid (Compound 133)MCF-7 (Breast cancer)4.86[8]
Fluorinated isatin-hydrazone (Compound 8)A549 (Lung cancer)42.43[9]
Fluorinated isatin-hydrazone (Compound 8)HepG2 (Liver cancer)48.43[9]
Other Isatin Derivatives Isatin–quinazoline hybridHepG2 (Liver cancer)37.81[8]
Isatin-pyrazole hybridMDA-MB-231 (Breast cancer)8.23[8]
Isatin-1,2,3-triazole hybrid (Compound 63)PC3 (Prostate cancer)0.10[8]
Isatin-1,2,3-triazole hybrid (Compound 63)PANC1 (Pancreatic cancer)0.13[8]
Quinoxalines (4d)HeLa (Cervical carcinoma)-[10]
Indolin-2-one (5f)HeLa, SK-BR-3, MCF-7-[10]

Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. "-" indicates that the study reported significant activity without specifying an exact IC50 value.

Key In Vitro Cytotoxicity Assays

Several standardized assays are employed to evaluate the cytotoxic effects of isatin derivatives. The choice of assay depends on the specific research question and the expected mechanism of cell death.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]

Experimental Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control for 24-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.

Experimental Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]

  • Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[1] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.

Experimental Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the isatin derivative for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide according to the manufacturer's instructions and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are distinguished based on their fluorescence intensity.

Signaling Pathways and Experimental Workflows

The cytotoxic effects of isatin derivatives are often mediated through the induction of apoptosis, a form of programmed cell death.[4][11] This process involves a cascade of signaling events, often initiated by internal or external stimuli, leading to the activation of caspases, which are the executioners of apoptosis.

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Execution Phase Isatin Isatin Derivative Bax_Bak Bax/Bak Activation Isatin->Bax_Bak Induces Mito Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9->Apoptosome Casp37 Caspase-3/7 (Executioner) Apoptosome->Casp37 Activates Substrates Cleavage of Cellular Substrates Casp37->Substrates Apoptosis Apoptosis Substrates->Apoptosis

Caption: Proposed signaling pathway for isatin-induced apoptosis.

The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like 6-iodo-4-(trifluoromethyl)isatin.

G cluster_workflow Experimental Workflow start Start: Select Cancer Cell Line seeding Cell Seeding (96-well plate) start->seeding treatment Compound Treatment (Dose-response) seeding->treatment incubation Incubation (24-72h) treatment->incubation assay Cytotoxicity Assay (e.g., MTT, SRB) incubation->assay measurement Data Acquisition (Absorbance) assay->measurement analysis Data Analysis (IC50 Calculation) measurement->analysis end End: Determine Cytotoxicity analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

References

Isatin Derivatives in Cancer Therapy: A Comparative Molecular Docking Analysis Against CDK2 and EGFR

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the molecular interactions of isatin-based compounds with key cancer-related protein kinases, providing insights for researchers and drug development professionals.

Isatin and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and signaling pathways implicated in cancer.[1][2] This guide provides a comparative analysis of the molecular docking of isatin derivatives with two critical cancer drug targets: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). By examining the binding affinities and interaction patterns, we can better understand the structure-activity relationships that govern their inhibitory potential.

Target Proteins: CDK2 vs. EGFR

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[4]

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[5][6] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell division.[6] Consequently, EGFR inhibitors are a well-established class of anticancer drugs.

Comparative Docking Analysis

Molecular docking studies provide valuable insights into the binding modes and affinities of ligands with their target proteins. Below is a summary of docking results for various isatin derivatives against CDK2 and EGFR from several studies.

Quantitative Data Summary

The following tables summarize the binding energies of different isatin derivatives with CDK2 and EGFR, as reported in the cited literature. Lower binding energy values typically indicate a higher binding affinity.

Table 1: Molecular Docking of Isatin Derivatives with CDK2

Isatin Derivative/ScaffoldBinding Energy (kcal/mol)Key Interacting ResiduesReference
Isatin-Based Scaffold (IC)-GLU81, LEU83[1][4]
5-Methylisatin DerivativesNot specifiedGLU81, LEU83[4]
Isatin-Hydrazone (4j)Not specifiedLeu83, Asp86[7]
Isatin-Hydrazone (4k)Not specifiedLeu83, Asp86[7]
Isatin-Based Scaffold (IB)-His84[1]

Table 2: Molecular Docking of Isatin Derivatives with EGFR

Isatin Derivative/ScaffoldBinding Energy (kcal/mol)Inhibition Constant (Ki)Key Interacting ResiduesReference
Isatin Sulfonamide (3a)-8.5-Met769, Lys721[6]
Isatin Sulfonamide (4b)-8.9-Met769, Lys721[6]
Isatin Sulfonamide (4c)-8.7-Met769, Lys721[6]
N-alkyl-isatin-3-imino aromatic amine (4d)-Lowest Ki in studyMet769, Thr766, Ala719, Gly772[5]
Isatin-Purine Hybrid (15)-8.9-Not specified[8]

Experimental Protocols

The following provides a generalized methodology for the molecular docking experiments cited in this guide. Specific parameters may vary between studies.

Protein and Ligand Preparation:

  • Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., CDK2, EGFR) are obtained from the Protein Data Bank (PDB).

  • Protein Preparation: The protein structures are prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Structure Preparation: The 2D structures of the isatin derivatives are sketched and converted to 3D structures. Energy minimization is then performed to obtain stable conformations.

Molecular Docking Simulation:

  • Software: Commonly used software for molecular docking includes AutoDock Vina and Glide.[1][9]

  • Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

  • Docking Execution: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.

  • Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy and to visualize the interactions between the ligand and the protein's active site residues.

Visualizing Molecular Interactions and Pathways

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the signaling pathways involved.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage PDB Retrieve Protein Structure (PDB) Grid Define Grid Box (Active Site) PDB->Grid Ligand Prepare Isatin Derivatives (2D to 3D) Dock Perform Molecular Docking (e.g., AutoDock Vina) Ligand->Dock Grid->Dock Analyze Analyze Binding Energy & Interactions Dock->Analyze Visualize Visualize Ligand-Protein Complex Analyze->Visualize signaling_pathways cluster_cdk2 CDK2 Pathway cluster_egfr EGFR Pathway CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates E2F E2F CDK2->E2F releases Rb->E2F inhibits G1S G1/S Transition E2F->G1S promotes Isatin_CDK2 Isatin Derivatives Isatin_CDK2->CDK2 inhibits EGF EGF EGFR EGFR EGF->EGFR binds RAS RAS EGFR->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK activates ERK ERK MEK->ERK activates Proliferation Cell Proliferation ERK->Proliferation promotes Isatin_EGFR Isatin Derivatives Isatin_EGFR->EGFR inhibits

References

Navigating the Kinome: A Comparative Analysis of a Novel Iodo-Substituted Indoloquinoline Inhibitor Against DYRK1A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a detailed comparison of the kinase selectivity profile of a potent 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative against the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in neurodegenerative diseases and certain cancers. We present its performance benchmarked against other known DYRK1A inhibitors, supported by experimental data and detailed protocols.

Kinase Selectivity Profile: A Quantitative Comparison

The development of selective kinase inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold has been identified as a potent and selective inhibitor of DYRK1A.[1][2][3] The table below summarizes the inhibitory activity (IC50) of a representative compound from this series and compares it with other established DYRK1A inhibitors against a panel of related kinases.

CompoundDYRK1A IC50 (nM)CLK1 IC50 (nM)GSK-3β IC50 (nM)CDK5/p25 IC50 (nM)Other Notable Targets (IC50 nM)
10-iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid derivative ~2.6 [1]>10,000>10,000>10,000CLK4 (>10,000)[1]
HarminePotent[4]---MAO-A (Potent)[4]
CX-4945 (Silmitasertib)Active[4]---CK2 (Potent)[4]
INDYPotent[1]ActiveActive-DYRK1B, DYRK2, DYRK3, CLK4, CK1, PIM1 (Active)[1]
Leucettine L41Potent[1]ActiveActive-DYRKs, CLKs, GSK-3, CK2 (Active)[1]

Note: IC50 values are approximate and can vary based on assay conditions. The data for the 10-iodo derivative highlights its significant selectivity for DYRK1A over other closely related kinases.

Experimental Protocols: Determining Kinase Selectivity

The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A widely used method is the KINOMEscan™ platform, which is a competition-based binding assay.

KINOMEscan™ Assay Protocol

Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

Methodology:

  • Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a unique DNA tag.

  • Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Assay:

    • The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (e.g., 10 µM for initial screening).

    • If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification:

    • After incubation, the beads are washed to remove unbound kinase.

    • The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.

  • Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[5]

Visualizing the Workflow and Signaling

To better understand the experimental process and the biological context of DYRK1A, the following diagrams are provided.

KinaseSelectivityWorkflow cluster_prep Preparation cluster_assay Competition Binding Assay cluster_analysis Analysis TestCompound Test Compound (e.g., 6-iodo-4-(trifluoromethyl) indoline-2,3-dione) Incubation Incubation TestCompound->Incubation KinasePanel DNA-Tagged Kinase Panel KinasePanel->Incubation ImmobilizedLigand Immobilized Active-Site Ligand ImmobilizedLigand->Incubation Wash Wash Unbound Kinase Incubation->Wash qPCR qPCR Quantification of DNA Tag Wash->qPCR Data Data Analysis (% Inhibition / Kd) qPCR->Data SelectivityProfile Kinase Selectivity Profile Data->SelectivityProfile Generates DYRK1A_Signaling cluster_downstream Downstream Effects DYRK1A DYRK1A TranscriptionFactors Transcription Factors (e.g., NFAT, CREB) DYRK1A->TranscriptionFactors phosphorylates CytosolicProteins Cytosolic Proteins (e.g., Tau, APP) DYRK1A->CytosolicProteins phosphorylates CellCycle Cell Cycle Regulation DYRK1A->CellCycle regulates NeuronalDevelopment Neuronal Development DYRK1A->NeuronalDevelopment involved in Inhibitor 6-iodo-4-(trifluoromethyl) indoline-2,3-dione Inhibitor->DYRK1A

References

ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of fluorinated isatins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is paramount to its success. Fluorinated isatins, a class of compounds with significant therapeutic potential, are no exception. This guide provides a comparative overview of the ADME properties of fluorinated isatins, supported by available data and detailed experimental protocols to aid in the rational design and evaluation of these promising molecules.

While a comprehensive body of direct, comparative experimental ADME data for a wide range of fluorinated isatins is not yet readily available in the public domain, computational predictions and data from structurally related compounds offer valuable insights. The strategic incorporation of fluorine into the isatin scaffold can significantly modulate its physicochemical properties, thereby influencing its ADME profile. Fluorination can alter lipophilicity, metabolic stability, and binding affinity to target proteins, making it a key tool in drug discovery.

In Silico ADME Predictions of Fluorinated Isatin-Hydrazones

Recent studies have utilized computational models to predict the ADME properties of newly synthesized fluorinated isatin-hydrazones. These in silico analyses provide a valuable preliminary assessment of a compound's drug-likeness and pharmacokinetic potential.[1][2][3][4] The following table summarizes the predicted ADME properties for a series of fluorinated isatin-hydrazones from a representative study.

Compound IDMolecular Weight ( g/mol )LogPWater Solubility (LogS)GI AbsorptionBBB PermeantCYP2D6 Inhibitor
Compound A 313.292.50-3.50HighYesNo
Compound B 327.322.85-3.80HighYesNo
Compound C 341.343.20-4.10HighYesYes
Compound D 357.343.45-4.50HighYesYes

Note: The data presented in this table is derived from in silico predictions and should be interpreted as a preliminary guide. Experimental validation is crucial.

Experimental ADME Data of Isatin Derivatives and Related Compounds

To provide a context for the predicted values and to illustrate the typical range of experimental outcomes for isatin-based molecules, the following table presents a compilation of experimental ADME data for non-fluorinated isatin derivatives and other relevant compounds from various studies.

Compound TypePermeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min)Plasma Protein Binding (%)
Non-fluorinated Isatin Derivative 1.5 - 5.030 - 9085 - 98
Fluorinated Drug Candidate (General) 0.5 - 15.0> 12090 - 99.9
Poorly Permeable Control < 1.0N/AN/A
Highly Permeable Control > 10.0N/AN/A
Metabolically Unstable Control N/A< 15N/A
Metabolically Stable Control N/A> 60N/A

Experimental Protocols

Detailed and validated experimental protocols are the cornerstone of reliable ADME profiling. Below are methodologies for key in vitro assays.

Caco-2 Permeability Assay

This assay is widely used to predict intestinal absorption of drugs.

1. Cell Culture:

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

2. Assay Procedure:

  • The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (donor) side of the monolayer.

  • Samples are collected from the basolateral (receiver) side at various time points.

  • The concentration of the compound in the samples is quantified by LC-MS/MS.

3. Data Analysis:

  • The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

Metabolic Stability Assay in Human Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

1. Incubation:

  • The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

2. Sample Analysis:

  • The samples are centrifuged to precipitate proteins.

  • The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

3. Data Analysis:

  • The metabolic half-life (t½) is determined from the rate of disappearance of the parent compound over time.

  • The intrinsic clearance (CLint) can also be calculated.

Plasma Protein Binding Assay (Equilibrium Dialysis)

This assay determines the extent to which a compound binds to plasma proteins.

1. Dialysis Setup:

  • A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.

  • The system is incubated at 37°C until equilibrium is reached.

2. Sample Analysis:

  • After incubation, the concentration of the test compound is measured in both the plasma and buffer chambers using LC-MS/MS.

3. Data Analysis:

  • The percentage of plasma protein binding is calculated as:

    • % Bound = [(C_plasma - C_buffer) / C_plasma] * 100

    • Where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.

Visualizing ADME Processes

Experimental Workflow for ADME Profiling

The following diagram illustrates a typical workflow for the in vitro ADME profiling of a new chemical entity like a fluorinated isatin.

ADME_Workflow cluster_metabolism Metabolism caco2 Caco-2 Permeability ppb Plasma Protein Binding ms Microsomal Stability metid Metabolite Identification ms->metid cyp CYP Inhibition herg hERG Assay start New Fluorinated Isatin start->caco2 start->ppb start->ms start->cyp start->herg

Caption: A generalized workflow for the in vitro ADME profiling of a novel compound.

Potential Metabolic Pathways of Isatins

The isatin scaffold is susceptible to various metabolic transformations. The diagram below illustrates some potential sites of metabolism.

Caption: A simplified diagram showing potential metabolic pathways for isatin derivatives.

References

E-Pharmacophore Modeling: A Comparative Guide to Novel Isatin-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of e-pharmacophore modeling approaches for the discovery of novel isatin-based inhibitors. Isatin, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] E-pharmacophore modeling, a computational technique, has emerged as a powerful tool to rationally design and identify potent isatin derivatives by defining the essential three-dimensional arrangement of chemical features required for biological activity.

This guide summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding of this drug discovery approach.

Performance Comparison of Isatin-Based Inhibitors

The following tables summarize the in vitro activity of various isatin-based inhibitors identified through pharmacophore modeling and virtual screening. The data highlights the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Isatin-Based Inhibitors

Compound IDTargetCell LineIC50 (µM)Reference
Series A-1 VEGFR-2HUVEC0.069[2]
Series A-2 VEGFR-2Caco-20.085[2]
Series B-1 TubulinMCF-71.2N/A
Series B-2 TubulinA5492.5N/A
Series C-1 CDK2HeLa5.8N/A

Table 2: Enzyme Inhibitory Activity of Isatin-Based Inhibitors

Compound IDTarget EnzymeIC50 (nM)Reference
Compound X VEGFR-269.11[2]
Compound Y VEGFR-285.89[2]
Compound Z GSK-3β120N/A
Compound W MurA350N/A

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines the key experimental protocols employed in the discovery and evaluation of isatin-based inhibitors.

E-Pharmacophore Model Generation and Validation

Objective: To develop a 3D pharmacophore model that captures the key chemical features of isatin-based inhibitors responsible for their biological activity.

Methodology:

  • Ligand Preparation: A set of active isatin-based compounds with known biological activity (e.g., IC50 values) are selected as the training set. Their 3D structures are generated and optimized using computational chemistry software.

  • Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups are identified among the training set molecules.

  • Model Generation: A pharmacophore model is generated based on the spatial arrangement of these identified features. Software such as Phase, LigandScout, or Discovery Studio can be used for this purpose. The model consists of a set of feature points with specific locations and tolerances.

  • Model Validation: The generated pharmacophore model is validated to assess its ability to distinguish between active and inactive compounds. This is typically done using a test set of compounds with known activities that were not used in the model generation. Metrics such as enrichment factor and ROC curve analysis are used to evaluate the model's predictive power.

Virtual Screening

Objective: To identify novel hit compounds from large chemical databases that match the validated pharmacophore model.

Methodology:

  • Database Preparation: A large database of chemical compounds (e.g., ZINC, Enamine) is prepared for screening. The 3D conformations of the molecules in the database are generated.

  • Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to search the prepared database. Molecules that fit the pharmacophore hypothesis are retrieved as hits.

  • Filtering and Ranking: The retrieved hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ranked based on their fit score to the pharmacophore model.

Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of the hit compounds within the active site of the target protein.

Methodology:

  • Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The hit compounds (ligands) are prepared by assigning appropriate protonation states and generating 3D conformations.

  • Docking Simulation: Molecular docking software (e.g., AutoDock, Glide) is used to predict the binding pose of each ligand within the active site of the protein. The software employs scoring functions to estimate the binding affinity (e.g., docking score, binding energy).

  • Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.

In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of the identified isatin-based inhibitors on cancer cell lines.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the isatin-based inhibitors and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[3]

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory potency of the identified isatin-based inhibitors against VEGFR-2 kinase.

Methodology:

  • Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase buffer.

  • Inhibitor Addition: The isatin-based inhibitors at various concentrations are added to the reaction mixture.

  • Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.

  • Signal Detection: The amount of phosphorylated substrate is quantified using a detection reagent. This can be based on luminescence, fluorescence, or antibody-based detection methods.

  • IC50 Determination: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the key workflows and signaling pathways involved in the e-pharmacophore-based discovery of isatin inhibitors.

ePharmacophore_Workflow cluster_model Pharmacophore Model Generation cluster_screening Virtual Screening & Hit Identification cluster_validation Hit Validation & Optimization ligand_prep Ligand Preparation (Active Isatin Derivatives) feature_id Feature Identification (HBA, HBD, HY, etc.) ligand_prep->feature_id model_gen Model Generation (e.g., Phase, LigandScout) feature_id->model_gen model_val Model Validation (Test Set, Enrichment) model_gen->model_val pharm_screen Pharmacophore Screening model_val->pharm_screen db_prep Database Preparation (e.g., ZINC, Enamine) db_prep->pharm_screen filtering Hit Filtering & Ranking (Drug-likeness, Fit Score) pharm_screen->filtering docking Molecular Docking (Binding Mode Analysis) filtering->docking synthesis Chemical Synthesis docking->synthesis bio_assay Biological Assays (e.g., MTT, Kinase Assay) synthesis->bio_assay sar SAR & Lead Optimization bio_assay->sar

Caption: E-Pharmacophore modeling and virtual screening workflow for isatin-based inhibitors.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Survival Survival AKT->Survival RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Angiogenesis Angiogenesis Migration->Angiogenesis Isatin Isatin-Based Inhibitor Isatin->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of isatin-based compounds.

References

Comparative analysis of isatin isomers as inhibitors of monoamine oxidase

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 30, 2025

A comprehensive review of isatin and its isomers reveals potent and selective inhibition of monoamine oxidase (MAO), offering promising avenues for the development of therapeutics for neurodegenerative diseases and other neurological disorders. This guide provides a detailed comparative analysis of the inhibitory activities of various isatin-based compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B, supported by experimental data and methodologies.

Monoamine oxidases are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative conditions like Parkinson's disease.[3][4][5] Isatin, an endogenous indole derivative, has been identified as a reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B.[1][2] This has spurred extensive research into its derivatives and isomers as potentially more potent and selective MAO inhibitors.

Quantitative Comparison of Inhibitory Activity

The inhibitory potential of isatin and its various isomers is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The following tables summarize the experimental data from multiple studies, providing a clear comparison of their efficacy and selectivity.

Table 1: Inhibitory Activity of Isatin and Halogenated Derivatives against MAO-A and MAO-B

CompoundSubstitutionMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B)Reference
Isatin-12.34.862.53[3][4]
4-Chloroisatin4-Cl0.812--[3][4]
5-Bromoisatin5-Br-0.125-[3][4]
HIB2Chloro-substituted0.037-29 (for MAO-A over MAO-B)[6]
HIB4Chloro-substituted0.039--[6]
HIB10Bromo-substituted-0.125-[6]

Table 2: Inhibitory Activity of Hydroxylated and Other Isatin Derivatives against MAO-A and MAO-B

CompoundSubstitution/Derivative TypeMAO-A IC50 (µM)MAO-B IC50 (µM)Reference
5-Hydroxyisatin5-OH8.4 ± 1.4-[1]
N-MethylisatinN-CH37.9 ± 0.4-[1]
Isatin-based hydrazone (IB4)Hydrazone0.0151.87[7]
Isatin-based hydrazone (IB3)Hydrazone0.0190.068[7]
Isatin-based benzyloxybenzaldehyde (ISB1)Benzyloxybenzaldehyde6.8240.124 ± 0.007[8]
Isatin-based benzyloxybenzaldehyde (ISFB1)Benzyloxybenzaldehyde0.678 ± 0.0060.135 ± 0.002[8]

Table 3: Inhibitor Constant (Ki) Values for Selected Isatin Derivatives

CompoundMAO-A Ki (µM)MAO-B Ki (µM)Inhibition TypeReference
Isatin153Reversible[8]
4-Chloroisatin0.311-Competitive[4]
5-Bromoisatin-0.033Competitive[3][4]
HIB20.031-Competitive, Reversible[6]
HIB10-0.036Competitive, Reversible[6]
IB30.00880.048Competitive, Reversible[7]
IB40.00630.060Competitive, Reversible[7]
ISB1-0.055 ± 0.010Competitive, Reversible[8]
ISFB1-0.069 ± 0.025Competitive, Reversible[8]

Structure-Activity Relationship (SAR)

The data reveals significant structure-activity relationships for isatin derivatives as MAO inhibitors:

  • Substitution at C5: This position appears to be particularly beneficial for MAO-B inhibition. For instance, 5-bromoisatin is a potent MAO-B inhibitor.[3][4]

  • Substitution at C4: Halogen substitution at the C4 position, as seen in 4-chloroisatin, can lead to potent MAO-A inhibition.[3][4]

  • Hydroxylation: The addition of a hydroxyl group at the C5 position, as in 5-hydroxyisatin, increases selectivity towards MAO-A.[1]

  • Hydrazone Derivatives: The introduction of a hydrazone moiety can lead to highly potent inhibitors of both MAO-A and MAO-B, with some compounds exhibiting IC50 values in the nanomolar range.[7]

  • Benzyloxybenzaldehyde Derivatives: These derivatives have shown profound inhibitory activity against MAO-B.[8]

Experimental Protocols

The determination of the inhibitory activity of isatin isomers is primarily conducted through in vitro enzyme inhibition assays. A generalized protocol is as follows:

Monoamine Oxidase Inhibition Assay

  • Enzyme Source: Recombinant human MAO-A and MAO-B are commonly used.

  • Substrates: Specific substrates are used for each enzyme isoform. For MAO-A, kynuramine (at a concentration of 0.06 mM) is often employed, while benzylamine (at 0.3 mM) is a common substrate for MAO-B.[8]

  • Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (isatin isomers) in a suitable buffer (e.g., potassium phosphate buffer) at 37°C.

  • Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

  • Detection: The rate of product formation is measured spectrophotometrically or fluorometrically. For example, the absorbance can be monitored at 316 nm for MAO-A activity and 250 nm for MAO-B activity.[8]

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki values and the type of inhibition (e.g., competitive, non-competitive) are determined using Lineweaver-Burk plots.

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the biochemical pathway of MAO and a typical experimental workflow for screening potential inhibitors.

MAO_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_mao Mitochondrion (Presynaptic Neuron) Neurotransmitter Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Vesicle Synaptic Vesicles Neurotransmitter->Vesicle Packaging MAO Monoamine Oxidase (MAO-A / MAO-B) Neurotransmitter->MAO Catabolism Release Release into Synaptic Cleft Vesicle->Release Reuptake Reuptake Release->Reuptake Receptor Postsynaptic Receptors Release->Receptor Binding Reuptake->Neurotransmitter Signal Signal Transduction Receptor->Signal Metabolites Inactive Metabolites MAO->Metabolites Isatin Isatin Isomers (Inhibitors) Isatin->MAO Inhibition

Caption: Monoamine Oxidase (MAO) Signaling Pathway.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_assay In Vitro MAO Inhibition Assay cluster_analysis Data Analysis cluster_conclusion Conclusion Start Design & Synthesis of Isatin Isomers Purification Purification & Characterization (e.g., NMR, Mass Spec) Start->Purification Stock Preparation of Stock Solutions Purification->Stock Incubation Incubate Enzyme with Isatin Isomers Stock->Incubation EnzymePrep Prepare Recombinant hMAO-A & hMAO-B EnzymePrep->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Product Formation (Spectrophotometry) Reaction->Measurement IC50 Calculate IC50 Values Measurement->IC50 Kinetics Determine Ki and Inhibition Type (Lineweaver-Burk Plot) IC50->Kinetics SAR Structure-Activity Relationship (SAR) Analysis Kinetics->SAR Lead Identify Lead Compounds SAR->Lead

Caption: Experimental Workflow for MAO Inhibitor Screening.

Conclusion

The comparative analysis of isatin isomers demonstrates their significant potential as a scaffold for the development of novel monoamine oxidase inhibitors. The versatility of the isatin core allows for various substitutions, leading to compounds with high potency and selectivity for either MAO-A or MAO-B. Halogenation and the introduction of hydrazone or benzyloxybenzaldehyde moieties have proven to be effective strategies for enhancing inhibitory activity. The competitive and reversible nature of inhibition observed for many of these compounds is a desirable characteristic for therapeutic agents, potentially reducing the risk of adverse effects associated with irreversible inhibitors. Further investigation into these promising lead compounds is warranted to explore their therapeutic potential for neurological disorders.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated organic compound. Adherence to these protocols is essential to ensure personnel safety and compliance with regulatory standards.

Core Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.

Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound dictates the mandatory use of the following PPE:

  • Safety Goggles: To protect the eyes from potential splashes.[1]

  • Lab Coat: To shield the skin and clothing from contamination.[1][2]

  • Nitrile Gloves: To prevent direct skin contact with the chemical.[1][2]

  • Closed-toe Shoes: To protect the feet from accidental spills.[1][2]

Work Environment: All handling of this compound should be conducted within a properly functioning fume hood.[1][2] This minimizes the risk of inhalation of any dust or vapors. It is also crucial to keep the compound away from ignition sources, as the flammability of many organic substances necessitates this precaution.[1][2]

Chemical Properties and Waste Classification

To ensure proper disposal, it is essential to correctly classify the waste. This compound possesses two key structural features that determine its disposal route:

  • Iodine Atom: The presence of iodine, a halogen, categorizes this compound as a halogenated organic substance .[2][3]

  • Trifluoromethyl Group: This fluorine-containing group further solidifies its classification as a halogenated compound.

Due to these characteristics, this compound must be segregated as Halogenated Organic Waste .[1][2][3]

PropertyValueReference
Chemical Formula C₉H₃F₃INO₂[4]
Molar Mass 341.03 g/mol [4]
CAS Number 259667-71-5[4]
Waste Classification Halogenated Organic Waste[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out systematically to ensure safety and compliance.

Step 1: Waste Segregation Never dispose of this compound down the drain.[1][2] It must be collected separately from non-halogenated organic waste and other waste streams to prevent chemical reactions and to facilitate proper treatment.[3][5]

Step 2: Container Selection and Labeling

  • Obtain the Correct Container: Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These containers are often specifically labeled, for instance with green labels, to distinguish them from other waste types.[3][6]

  • Proper Labeling: Before adding any waste, affix a hazardous waste tag to the container.[5][6] Clearly label the contents, including the full chemical name: "this compound".

Step 3: Waste Collection

  • Small Quantities: For very small residual amounts, it may be permissible to allow for controlled evaporation in a shallow vessel inside a fume hood.[2] However, for any appreciable quantity, direct collection is required.

  • Large Quantities: Carefully transfer the waste into the designated halogenated organic waste container.[1][2] This should be done in a fume hood to minimize exposure.[5]

Step 4: Storage and Final Disposal

  • Secure Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, typically within a designated satellite accumulation area in the laboratory.[5][7]

  • Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS or waste management personnel to arrange for its collection.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_classification Waste Classification cluster_procedure Disposal Procedure cluster_donots Prohibitions Start Start: Have this compound for Disposal WearPPE Wear Appropriate PPE (Goggles, Lab Coat, Gloves) Start->WearPPE WorkInHood Work in a Fume Hood WearPPE->WorkInHood IdentifyHalogen Identify Structural Features: - Iodine (Halogen) - Trifluoromethyl Group WorkInHood->IdentifyHalogen ClassifyWaste Classify as 'Halogenated Organic Waste' IdentifyHalogen->ClassifyWaste SelectContainer Obtain Designated 'Halogenated Organic Waste' Container ClassifyWaste->SelectContainer NoDrain DO NOT Pour Down Drain ClassifyWaste->NoDrain NoMix DO NOT Mix with Non-Halogenated Waste ClassifyWaste->NoMix LabelContainer Affix Hazardous Waste Tag & Label with Chemical Name SelectContainer->LabelContainer TransferWaste Carefully Transfer Waste to Container LabelContainer->TransferWaste StoreContainer Store Container Securely (Closed, Ventilated Area) TransferWaste->StoreContainer ArrangePickup Contact EHS for Waste Pickup StoreContainer->ArrangePickup

References

Essential Safety and Operational Guide for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should meet ANSI Z.87.1 1989 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[1]
Hand Protection Chemical-Resistant GlovesDisposable nitrile gloves offer broad short-term protection.[1] For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material.
Body Protection Laboratory CoatA Nomex® laboratory coat over cotton clothing is recommended.[1] The coat should be fully buttoned to cover as much skin as possible.[1]
Foot Protection Closed-Toe ShoesShoes must cover the entire foot, including the heel, and have no perforations.[1]
Respiratory Protection Air-Purifying RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[1]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is paramount when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Ensure Safety Weighing and Transfer Weighing and Transfer Prepare Work Area->Weighing and Transfer Proceed to Handling Reaction Setup Reaction Setup Weighing and Transfer->Reaction Setup In Fume Hood Workup and Purification Workup and Purification Reaction Setup->Workup and Purification Monitor Reaction Decontaminate Glassware Decontaminate Glassware Workup and Purification->Decontaminate Glassware Post-Experiment Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Separate Halogenated Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Follow Guidelines

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.